Ditiocarb
説明
A chelating agent that has been used to mobilize toxic metals from the tissues of man and experimental animals. It is the main metabolite of DISULFIRAM.
Ditiocarb is a sulfhydryl-containing carbamate that is the primary in vivo metabolite of disulfiram. Diethyldithiocarbamate chelates zinc, thereby inhibiting metalloproteinases, thereby preventing the degradation of the extracellular matrix and inhibiting an initial step in cancer metastasis and angiogenesis. A known inhibitor of superoxide dismutase, this agent can either potentiate or protect against cell oxidative damage caused by ionizing radiation, depending on the time of administration. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II.
A chelating agent that has been used to mobilize toxic metals from the tissues of humans and experimental animals. It is the main metabolite of DISULFIRAM.
Structure
3D Structure
特性
IUPAC Name |
diethylcarbamodithioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBWSYZSUOEYSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
148-18-5 (hydrochloride salt), 20624-25-3 (hydrochloride salt, trihydrate), 21124-33-4 (ammonium salt), 34464-51-2 (bismuth salt), 3699-30-7 (potassium-salt) | |
| Record name | Ditiocarb | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045017 | |
| Record name | Ditiocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147-84-2 | |
| Record name | Diethyldithiocarbamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ditiocarb | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ditiocarb | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02520 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbamodithioic acid, N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ditiocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyldithiocarbamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DITIOCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Z2744345 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ditiocarb: A Multifaceted Modulator of Cellular Pathways
An In-depth Technical Guide on the Mechanism of Action
Introduction
Ditiocarb (diethyldithiocarbamate, DTC) is a sulfur-containing compound with a surprisingly diverse and complex mechanism of action that has garnered significant interest in the scientific and medical communities.[1] Initially recognized as the primary metabolite of the alcohol-aversion drug disulfiram (B1670777) (Antabuse), this compound has been investigated for a range of therapeutic applications, including as an adjunct in cancer therapy, an immunomodulator, and an antiviral agent.[2][3][4][5] Its biological activities are multifaceted, stemming from its potent metal-chelating properties and its ability to modulate key cellular signaling pathways. This technical guide will provide a comprehensive overview of the core mechanisms of action of this compound, present quantitative data from key studies, detail relevant experimental protocols, and visualize the intricate signaling pathways it influences.
Core Mechanisms of Action
This compound's biological effects are not attributable to a single mode of action but rather to a convergence of several interconnected mechanisms. These primarily revolve around its interaction with metal ions, leading to the formation of complexes that are often the true bioactive agents.
Metal Chelation and the Formation of Bioactive Complexes
This compound is a potent chelating agent with a high affinity for various metal ions, most notably copper (Cu²⁺) and zinc (Zn²⁺). This chelation is a critical initiating step for many of its downstream effects. The formation of a bis(diethyldithiocarbamate)-copper(II) complex is particularly significant. This complex is believed to be the primary mediator of this compound's anticancer activity. The lipophilic nature of the this compound-copper complex facilitates its accumulation within cells, particularly in cancer cells which often have elevated copper levels.
Proteasome Inhibition
One of the most profound effects of the this compound-copper complex is the potent inhibition of the cellular proteasome. The proteasome is a multicatalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in the regulation of cell cycle, apoptosis, and signal transduction. By inhibiting the proteasome, the this compound-copper complex disrupts cellular protein homeostasis, leading to the accumulation of misfolded and regulatory proteins, which can trigger apoptosis. The mechanism of proteasome inhibition by the this compound-copper complex is thought to be distinct from that of other proteasome inhibitors like bortezomib. Evidence suggests that it may target the 19S regulatory particle of the proteasome, specifically the JAMM domain of the POH1 subunit, rather than the 20S catalytic core.
Inhibition of the NF-κB Signaling Pathway
This compound and its derivatives, such as pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC), are potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, immunity, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate gene transcription. This compound's inhibition of NF-κB activation is thought to occur through the prevention of IκB degradation. This effect is likely linked to its proteasome-inhibiting activity, as the degradation of IκB is a proteasome-dependent process.
Dual Antioxidant and Pro-oxidant Effects
This compound exhibits a paradoxical dual role as both an antioxidant and a pro-oxidant, depending on the cellular context and the presence of metal ions.
-
Antioxidant Activity: this compound can act as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This antioxidant property has been attributed to its ability to chelate redox-active metals and directly scavenge free radicals.
-
Pro-oxidant Activity: In the presence of redox-active metals like copper, this compound can exert pro-oxidant effects. The this compound-copper complex can participate in redox cycling, leading to the generation of ROS and subsequent oxidative stress. This pro-oxidant activity is a key contributor to its apoptotic effects in cancer cells.
Enzyme Inhibition
This compound is known to inhibit a variety of enzymes, many of which are metalloenzymes.
-
Superoxide (B77818) Dismutase (SOD): this compound is a well-characterized inhibitor of copper-zinc superoxide dismutase (Cu,Zn-SOD), an important antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Inhibition of SOD can lead to an increase in intracellular superoxide levels, contributing to oxidative stress.
-
Matrix Metalloproteinases (MMPs): As a zinc chelator, this compound can inhibit the activity of matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. MMPs play a crucial role in processes such as tumor invasion and metastasis.
Quantitative Data
The following tables summarize key quantitative data regarding the biological activities of this compound and its derivatives.
Table 1: Inhibition of NF-κB Signaling by this compound Derivatives
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| Pyrrolidine dithiocarbamate (PDTC) | GFP-IκBα GripTite cells | IκBα phosphorylation | 0.31 - 44.7 µM |
Table 2: Cytotoxicity of this compound and its Complexes in Cancer Cell Lines
| Compound | Cell Line | Assay | IC₅₀ | Reference |
| Diethyldithiocarbamate (DDTC) | Rodent cancer cell lines | Cytotoxicity | 0.1 - 1.0 µg/ml (highly cytotoxic) | |
| Diethyldithiocarbamate (DDTC) | Human cancer cell lines | Cytotoxicity | Dose-dependent decrease in survival | |
| This compound-copper complex | MDA-MB-231 (Triple Negative Breast Cancer) | Cytotoxicity | < 1000 nM | |
| Organotin(IV) dithiocarbamate compounds | Jurkat E6.1 (T-lymphoblastic leukemia) | Cytotoxicity | Not specified | |
| Pyrrolidine Dithiocarbamate (PDTC) - Arsenic Trioxide (ATO) | Pancreatic Cancer Cell Lines | Cytotoxicity | Not specified |
Table 3: Inhibition of Superoxide Dismutase by this compound
| Compound | System | Method | Inhibition | Reference |
| Diethyldithiocarbamate (DDC) | Pure SOD / Brain or liver homogenates | Autooxidation of 6-hydroxydopamine | Total loss of activity at 10⁻³ M | |
| Diethyldithiocarbamate (DDC) | Mice (in vivo) | Not specified | 86% decrease in whole blood (1.5 g/kg) | |
| Diethyldithiocarbamate (DDC) | Yeast (Saccharomyces cerevisiae) | In vivo assay | 75% inhibition at 10 mM |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to study the mechanism of action of this compound.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity
Objective: To determine the effect of this compound on the DNA-binding activity of NF-κB.
Methodology:
-
Nuclear Extract Preparation:
-
Culture cells of interest (e.g., HeLa, Jurkat) to an appropriate density.
-
Treat cells with this compound or a vehicle control for a specified time.
-
Stimulate cells with an NF-κB activator (e.g., TNF-α, LPS) for a short period (e.g., 15-30 minutes).
-
Harvest cells and isolate nuclear extracts using a hypotonic lysis buffer followed by a high-salt extraction buffer.
-
Determine the protein concentration of the nuclear extracts.
-
-
Binding Reaction:
-
Synthesize and label a double-stranded oligonucleotide probe containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) label.
-
In a reaction tube, combine the nuclear extract (typically 5-10 µg of protein) with a binding buffer containing poly(dI-dC) (a non-specific DNA competitor) and the labeled probe.
-
Incubate the reaction at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
-
Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
A decrease in the intensity of the shifted band (the NF-κB-DNA complex) in the this compound-treated samples compared to the stimulated control indicates inhibition of NF-κB DNA binding.
-
Proteasome Activity Assay
Objective: To measure the effect of the this compound-copper complex on the chymotrypsin-like activity of the proteasome.
Methodology:
-
Cell Lysate Preparation:
-
Culture cells (e.g., cancer cell lines) and treat with the this compound-copper complex or vehicle control.
-
Harvest cells and lyse them in a buffer that preserves proteasome activity (e.g., a buffer containing ATP and DTT).
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Activity Assay:
-
Use a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome, such as Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin).
-
In a microplate, combine the cell lysate with the assay buffer and the fluorogenic substrate.
-
Incubate the plate at 37°C.
-
Measure the fluorescence of the released AMC (7-amino-4-methylcoumarin) over time using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm).
-
A decrease in the rate of fluorescence increase in the samples treated with the this compound-copper complex indicates inhibition of proteasome activity.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment and Harvesting:
-
Culture cells and treat them with this compound or a vehicle control for a specified duration.
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
-
Staining:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC, PE) and propidium iodide (PI).
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V will bind to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
The results will allow for the differentiation of four cell populations:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
An increase in the percentage of Annexin V-positive cells in the this compound-treated samples indicates the induction of apoptosis.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Pyrrolidine dithiocarbamate (PDTC) inhibits inflammatory signaling via expression of regulator of calcineurin activity 1 (RCAN1): Anti-inflammatory mechanism of PDTC through RCAN1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Genesis of a Multifaceted Molecule: A Technical Guide to the History and Discovery of Diethyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyldithiocarbamate (B1195824) (DTC), a seemingly simple organosulfur compound, has carved a remarkable and multifaceted history in the annals of chemical and biomedical sciences. Initially recognized for its industrial applications, its journey has traversed through agriculture to the forefront of modern medicine. This technical guide provides an in-depth exploration of the history and discovery of Diethyldithiocarbamate, detailing its synthesis, key experimental findings, and its intricate interactions with biological systems. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal assays are provided. Furthermore, key signaling pathways influenced by DTC are visualized through diagrams to offer a comprehensive understanding of its mechanism of action.
A Historical Overview: From Industrial Catalyst to Therapeutic Agent
The story of dithiocarbamates begins not in a pharmacy, but in the burgeoning rubber industry of the late 19th century.
-
1880s: Dithiocarbamates first emerged as catalysts in the vulcanization of rubber, a process that enhances the material's strength and durability.[1]
-
1943: The first dithiocarbamate (B8719985) derivative, nabam, was patented for use as a fungicide in agriculture, marking the beginning of their widespread use in crop protection.[1] This was soon followed by other derivatives like zineb (B1684293) and thiram.[1][2]
-
Mid-20th Century: The most pivotal discovery in the biomedical journey of DTC was its identification as the primary active metabolite of disulfiram (B1670777) (Antabuse), a drug approved by the FDA for the treatment of alcoholism.[1] This finding opened the door to investigating the broader pharmacological effects of DTC itself.
-
1977: A serendipitous observation in an alcoholic patient being treated with disulfiram, who showed complete remission of metastatic breast cancer, sparked interest in the anti-cancer properties of DTC.[1]
-
Late 20th and Early 21st Century: Extensive research has since unveiled a plethora of potential therapeutic applications for DTC, including roles as an anti-cancer agent, an antimicrobial, a chelating agent for heavy metal poisoning, and a modulator of various cellular signaling pathways.[1][3] Clinical trials are ongoing to explore its efficacy in treating cancer, HIV, and Lyme disease.[1][4]
Physicochemical Properties and Synthesis
The biological activity of Diethyldithiocarbamate is intrinsically linked to its chemical structure and properties. It is commonly used as its sodium salt, sodium diethyldithiocarbamate, which is a pale yellow, water-soluble solid.[5][6]
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C₅H₁₀NNaS₂ | |
| Molar Mass | 171.26 g/mol | |
| Appearance | White to slightly brown or pink crystalline solid | [6] |
| Melting Point | 95 °C | [6] |
| Solubility in Water | Soluble | [6] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone; insoluble in ether and benzene | [6] |
| pKa | Not readily available | |
| LogP | Not readily available |
Synthesis of Sodium Diethyldithiocarbamate
The synthesis of sodium diethyldithiocarbamate is a straightforward and well-established procedure.
Experimental Protocol: Synthesis of Sodium Diethyldithiocarbamate
Materials:
-
Carbon disulfide
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (optional, as a solvent)
Procedure:
-
In a well-ventilated fume hood, dissolve sodium hydroxide in water or ethanol to create a concentrated solution.
-
Cool the sodium hydroxide solution in an ice bath.
-
Slowly add diethylamine to the cooled sodium hydroxide solution with constant stirring.
-
Continue cooling and stirring, and then slowly add carbon disulfide dropwise to the mixture. The reaction is exothermic and should be controlled by the rate of addition and cooling.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
The product, sodium diethyldithiocarbamate, may precipitate out of the solution. If an organic solvent was used, the product can be collected by filtration. If in an aqueous solution, the salt can be isolated by evaporation of the water or by precipitation with a suitable organic solvent.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to obtain a purified crystalline solid.
Chemical Equation: CS₂ + HN(C₂H₅)₂ + NaOH → NaS₂CN(C₂H₅)₂ + H₂O[6]
Key Biological Activities and Mechanisms of Action
Diethyldithiocarbamate exhibits a wide range of biological effects, primarily stemming from its ability to chelate metal ions and interact with sulfhydryl groups in proteins.
Metal Chelation
DTC is a potent chelator of various metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[1][3] This property is central to many of its biological activities. The formation of DTC-metal complexes can alter the bioavailability and redox properties of these metals, leading to downstream cellular effects.
Anti-cancer Activity
The anti-cancer properties of DTC are a major area of research. Its mechanisms of action are multifaceted and include:
-
Proteasome Inhibition: DTC, particularly in the form of its copper complex (Cu(DTC)₂), is a potent inhibitor of the 26S proteasome. The proteasome is a cellular machine responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis.
-
Inhibition of NF-κB Signaling: DTC has been shown to suppress the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, DTC can sensitize cancer cells to apoptosis.
-
Induction of Oxidative Stress: The interaction of DTC with intracellular copper can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death in cancer cells.
Quantitative Data: In Vitro Cytotoxicity of Diethyldithiocarbamate Derivatives
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
| Organotin(IV) dithiocarbamates (general range) | Various human tumor cell lines | < 8.70 (considered highly toxic) | [6] |
| Diethyldithiocarbamate-copper (DDC-Cu) | MDA-MB-231 (Triple Negative Breast Cancer) | < 0.2 | [3] |
| Diethyldithiocarbamate-copper (DDC-Cu) | MDA-MB-231PAC10 (Paclitaxel-resistant) | < 0.2 | [3] |
| 2-deoxy-glycosyl diethyldithiocarbamate (DG-DDC) + Cu²⁺ | H630 (Colorectal Cancer) | 5.2 | |
| 2-deoxy-glycosyl diethyldithiocarbamate (DG-DDC) + Cu²⁺ | MDA-MB-231 (Breast Cancer) | 3.62 |
Enzyme Inhibition
DTC is known to inhibit a variety of enzymes, often through its metal-chelating properties or by interacting with critical cysteine residues.
-
Superoxide (B77818) Dismutase (SOD) Inhibition: DTC is a well-known inhibitor of copper-zinc superoxide dismutase (Cu/Zn-SOD), an important antioxidant enzyme. This inhibition can lead to an increase in superoxide radicals and has complex effects on cellular redox balance.
-
Xanthine (B1682287) Oxidase (XO) Inhibition: DTC has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine (B94841) metabolism and a source of superoxide radicals.
-
Cytochrome P450 (CYP) Inhibition: DTC can inhibit certain cytochrome P450 enzymes, such as CYP2E1.[2]
Quantitative Data: Enzyme Inhibition by Diethyldithiocarbamate
| Enzyme | Inhibitor | Kᵢ (µM) | k_inact (min⁻¹) | Reference |
| Human CYP2E1 (wild-type) | Diethyldithiocarbamate | 12.2 | 0.02 | [2] |
| Human CYP2E1.2 (polymorphic) | Diethyldithiocarbamate | 227.6 | 0.0061 | [2] |
| Human CYP2E1.4 (polymorphic) | Diethyldithiocarbamate | 12.4 | 0.0187 | [2] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
Materials:
-
Cells to be tested
-
96-well microplate
-
Complete cell culture medium
-
Diethyldithiocarbamate (or its derivatives) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the DTC compound to be tested. Include a vehicle control (medium with the same concentration of solvent used to dissolve the DTC).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the drug concentration.
Xanthine Oxidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.
Experimental Protocol: Xanthine Oxidase Inhibition Assay
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
Diethyldithiocarbamate at various concentrations
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of xanthine in the phosphate buffer. Prepare a stock solution of xanthine oxidase in the same buffer. Prepare serial dilutions of DTC.
-
Assay Mixture: In a cuvette or a well of a UV-transparent 96-well plate, prepare the reaction mixture containing:
-
Phosphate buffer
-
Xanthine solution (to a final concentration, e.g., 50 µM)
-
DTC solution at the desired final concentration (or vehicle for the control).
-
-
Pre-incubation: Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
Reaction Initiation: Initiate the reaction by adding a specific amount of xanthine oxidase solution to the mixture.
-
Absorbance Measurement: Immediately monitor the increase in absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) over a period of time (e.g., 3-5 minutes).
-
Data Analysis: Calculate the initial rate of the reaction (the change in absorbance per minute) for the control and for each concentration of DTC. The percentage of inhibition can be calculated as: [(Rate_control - Rate_inhibitor) / Rate_control] * 100. The IC₅₀ value can be determined from a dose-response curve.
Signaling Pathway and Workflow Visualizations
Synthesis of Sodium Diethyldithiocarbamate
Caption: A simplified workflow for the synthesis of sodium diethyldithiocarbamate.
Diethyldithiocarbamate Inhibition of the NF-κB Signaling Pathway
Caption: DTC inhibits the IKK complex, preventing IκBα degradation and NF-κB nuclear translocation.
Diethyldithiocarbamate-Copper Complex and Proteasome Inhibition
Caption: The DTC-copper complex inhibits the proteasome, leading to apoptosis.
Conclusion
The journey of diethyldithiocarbamate from an industrial chemical to a promising therapeutic agent is a testament to the serendipitous nature of scientific discovery and the intricate connections between chemistry and biology. Its rich history, coupled with a deep and evolving understanding of its mechanisms of action, continues to inspire new avenues of research. For scientists and drug development professionals, DTC represents a versatile molecular scaffold with a wide range of biological activities that can be harnessed for the development of novel therapies for a variety of diseases. This guide provides a foundational understanding of this remarkable molecule, offering a springboard for future innovation.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 3. sciencellonline.com [sciencellonline.com]
- 4. Diethyldithiocarbamate inhibits the catalytic activity of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Enzymatic oxidation of diethyldithiocarbamate by xanthine oxidase and its colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Ditiocarb as a Chelating Agent for Heavy Metals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditiocarb (diethyldithiocarbamate, DDC) is a sulfur-containing compound with potent metal-chelating properties.[1] It has been investigated for its therapeutic potential in the treatment of heavy metal poisoning, particularly from nickel, cadmium, and lead.[2][3][4] this compound's mechanism of action lies in its ability to form stable, lipophilic complexes with various heavy metal ions, thereby facilitating their redistribution and excretion from the body.[1] This guide provides a comprehensive overview of the technical aspects of this compound as a chelating agent, including its interaction with heavy metals, relevant experimental protocols, and its influence on key biological signaling pathways.
Core Principles of this compound Chelation
This compound functions as a bidentate ligand, utilizing the lone pairs of electrons on its two sulfur atoms to form coordinate bonds with a central metal ion. This results in the formation of a stable, ring-like structure known as a chelate. The general structure of a this compound-metal complex is depicted below.
Caption: General structure of a this compound-Metal Chelate Complex.
The stability of these complexes is a critical factor in the efficacy of this compound as a chelating agent. The stability constants (log β) for various this compound-metal complexes have been determined, indicating a high affinity for several toxic heavy metals.
Quantitative Data on this compound-Metal Complex Stability
The following table summarizes the overall stability constants (log β₂) for diethyldithiocarbamate (B1195824) complexes with various divalent metal ions, as determined by potentiometric titration in a 60% ethanol-water mixture at 28°C.[5]
| Metal Ion | Overall Stability Constant (log β₂) |
| Mn(II) | 7.80 |
| Fe(II) | 10.20 |
| Co(II) | 13.50 |
| Ni(II) | 14.20 |
| Cu(II) | 15.60 |
| Zn(II) | 11.90 |
Data sourced from Sayi and Reddy (1989).[5]
These values demonstrate the high stability of this compound complexes with copper, nickel, and cobalt, which is consistent with the Irving-Williams series for the stability of high-spin octahedral complexes.[5]
Experimental Protocols
Synthesis of a this compound-Cadmium Complex
This protocol is adapted from the methodology described by Gale et al. (1985).[3]
Objective: To synthesize an insoluble this compound-cadmium complex for in vitro and in vivo studies.
Materials:
-
Sodium diethyldithiocarbamate trihydrate (DDTC)
-
Cadmium chloride (CdCl₂)·2.5H₂O
-
Deionized water
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare aqueous solutions of sodium diethyldithiocarbamate trihydrate and CdCl₂·2.5H₂O.
-
React the two solutions. An insoluble complex will precipitate.
-
Isolate the precipitate by filtration.
-
Wash the precipitate with deionized water to remove any unreacted starting materials.
-
Dry the complex.
-
Confirm the structure and composition of the synthesized complex using elemental analysis. The expected structure is a 2:1 molar ratio of this compound to cadmium.[3]
-
Assess the solubility of the complex in various solvents, such as water, 0.1 N HCl, 0.1 N NaOH, human serum, and carbon tetrachloride. The complex is expected to be highly insoluble in these solvents but soluble in DMSO.[3]
In Vivo Assessment of this compound Efficacy in Acute Cadmium Poisoning
This protocol is based on the study conducted by Gale et al. (1985).[3]
Objective: To evaluate the protective effect of this compound against a lethal dose of cadmium in a murine model.
Materials:
-
Male mice of a suitable strain
-
Cadmium chloride (CdCl₂) solution
-
Sodium diethyldithiocarbamate (DDTC) solution
-
Saline solution (control)
Procedure:
-
Administer a lethal dose (e.g., greater than LD100) of CdCl₂ to the mice via intraperitoneal (i.p.) injection.
-
At specified time points after cadmium administration (e.g., 30 minutes, 1 hour, 5 hours, 8 hours), administer a therapeutic dose of DDTC (e.g., 500 mg/kg) via i.p. injection.[3]
-
Include a control group that receives saline instead of DDTC.
-
Monitor the mice for survival over a defined period (e.g., 7 days).
-
Record the survival rates for each treatment group. More than 98% survival was observed when DDTC was administered 30 minutes to 5 hours after cadmium.[3]
-
Determine the lowest molar dose ratio of DDTC to cadmium that results in 100% survival. A ratio of 7.6 was found to be effective.[3]
-
Optionally, determine the LD50 of the this compound-cadmium complex to assess its in vivo dissociation. An LD50 of approximately 650 mg/kg via the i.p. route has been reported.[3]
Signaling Pathways Modulated by this compound
Interaction with the Glutathione (B108866) System
This compound has a complex interaction with the glutathione (GSH) system, which is a critical component of the cellular antioxidant defense mechanism.[6][7] this compound can interact with GSH and glutathione peroxidase (GSHPx), potentially supplementing or substituting for GSHPx activity in detoxifying peroxides.[6]
Caption: this compound's interaction with the Glutathione system.
Activation of the Nrf2 Pathway
Heavy metal exposure is known to induce oxidative stress, which can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Some dithiocarbamate (B8719985) derivatives, such as pyrrolidine (B122466) dithiocarbamate (PDTC), have been shown to be potent inducers of the Nrf2 pathway, particularly in astrocytes.[10][11] This activation is thought to be a protective mechanism against oxidative stress.[10]
Caption: this compound's potential activation of the Nrf2 pathway.
Experimental Workflow for Evaluating this compound's Chelating Efficacy
The following diagram outlines a general workflow for the preclinical evaluation of this compound as a chelating agent for a specific heavy metal.
References
- 1. [PDF] Diethyldithiocarbamate in treatment of acute cadmium poisoning. | Semantic Scholar [semanticscholar.org]
- 2. Chelation therapy in nickel poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diethyldithiocarbamate in treatment of acute cadmium poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. asianpubs.org [asianpubs.org]
- 6. A novel interaction of diethyldithiocarbamate with the glutathione/glutathione peroxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a Novel Dithiocarbamate Glutathione Reductase Inhibitor and Its Use as a Tool to Modulate Intracellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NRF2 Oxidative Stress Induced by Heavy Metals is Cell Type Dependent [benthamopenarchives.com]
- 9. Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling in heavy metals-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Ditiocarb Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Ditiocarb sodium (Sodium diethyldithiocarbamate). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, actionable data and methodologies.
Synthesis of this compound Sodium
This compound sodium, an organosulfur compound with the formula NaS₂CN(C₂H₅)₂, is typically synthesized through the reaction of diethylamine (B46881) with carbon disulfide in the presence of a base, such as sodium hydroxide (B78521).[1][2] This straightforward and efficient method is widely adopted for producing dithiocarbamate (B8719985) salts.[3]
Synthesis Workflow
The synthesis process involves the nucleophilic addition of diethylamine to carbon disulfide, followed by deprotonation with sodium hydroxide to yield the sodium salt of diethyldithiocarbamic acid.
Caption: General workflow for the synthesis of this compound sodium.
Experimental Protocol
The following protocol is a generalized procedure based on established methods for dithiocarbamate synthesis.[1][4]
Materials:
-
Diethylamine
-
Carbon disulfide
-
Sodium hydroxide
-
Methanol (or other suitable solvent)
-
Stirring apparatus
-
Reaction flask (e.g., two-necked round-bottom flask)
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a two-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
To the cooled solution, add diethylamine (1.0 equivalent) dropwise with continuous stirring.
-
After the addition of diethylamine is complete, add carbon disulfide (1.0 equivalent) dropwise to the reaction mixture. Maintain the temperature below 10°C during this addition.
-
After the addition of carbon disulfide, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
The solvent is then removed under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound sodium, which can be further purified by recrystallization if necessary.
Chemical and Physical Properties
This compound sodium is a white to pale yellow crystalline solid.[5] It is the sodium salt of the active metabolite of disulfiram (B1670777) and is known for its chelating properties.[5][6]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀NNaS₂ | [7] |
| Molecular Weight | 171.26 g/mol | [8] |
| Melting Point | 95-98.5 °C | [7] |
| Solubility in Water | Soluble | [7] |
| pH of 10% Aqueous Solution | 11.6 | [7] |
| Vapor Density | 5.9 | [5] |
| LogP | <1.10 | [6] |
Qualitative Properties
-
Appearance: Odorless white or slightly brown/pink crystals.[5]
-
Stability: Stable under normal temperatures and pressures.[7] It should be protected from moisture and excess heat.[7][9] Aqueous solutions decompose slowly to form carbon disulfide and an amine, a process accelerated by acids.[10]
-
Reactivity:
-
Chelating Agent: Forms stable complexes with various metal ions, particularly transition metals like copper and zinc.[1][5][11] The ligands coordinate through the two sulfur atoms.[1][5]
-
Nucleophile: The dithiocarbamate anion is a potent nucleophile and can be alkylated.[1][5]
-
Oxidation: Oxidation of this compound sodium yields a disulfide known as a thiuram disulfide.[1][5]
-
-
Incompatibilities: Incompatible with strong oxidizing agents and strong acids.[7][10]
Biological Activity and Signaling Pathways
This compound sodium exhibits a range of biological activities, including antineoplastic, chemosensitizing, and immunomodulatory effects.[5][11] Its mechanisms of action often involve interactions with key cellular signaling pathways.
Inhibition of NF-κB Pathway
This compound sodium can form a complex with copper, which accumulates in cancer cells. This complex is reported to inhibit the nuclear factor-κB (NF-κB) pathway, which is often activated by tumor hypoxia, leading to the inhibition of tumor cell growth.[5][6]
Caption: Inhibition of the NF-κB pathway by the this compound-Copper complex.
Inhibition of Metalloproteinases
The chelation of zinc by this compound sodium can inhibit metalloproteinases.[1][5] This inhibition prevents the degradation of the extracellular matrix, a crucial step in cancer metastasis and angiogenesis.[1]
Caption: Inhibition of metalloproteinases by this compound sodium via zinc chelation.
Modulation of Superoxide (B77818) Dismutase
This compound sodium is also known to inhibit superoxide dismutase (SOD), which can have both antioxidant and pro-oxidant effects on cells depending on the context and timing of administration.[1][5]
Conclusion
This guide has provided a detailed overview of the synthesis, chemical properties, and key biological activities of this compound sodium. The straightforward synthesis and diverse chemical reactivity, particularly its chelating ability, underpin its significant biological effects. The provided experimental framework and data tables offer a valuable resource for researchers and professionals engaged in the study and application of this compound. Further investigation into its complex biological interactions will continue to be a subject of interest in medicinal chemistry and drug development.
References
- 1. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 2. CN103214405A - Production device and production method of liquid sodium dimethyl dithiocarbamate - Google Patents [patents.google.com]
- 3. Synthesis of sodium 1,3-propanebis(dithiocarbamate) and study of its flotation properties | Semantic Scholar [semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. SODIUM DIETHYLDITHIOCARBAMATE - Ataman Kimya [atamanchemicals.com]
- 6. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sodium diethyldithiocarbamate | CAS#:148-18-5 | Chemsrc [chemsrc.com]
- 8. This compound sodium | HIV Protease | TargetMol [targetmol.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. medchemexpress.com [medchemexpress.com]
Ditiocarb as a Nuclear Factor-kappa B (NF-κB) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear Factor-kappa B (NF-κB) is a family of inducible transcription factors that serves as a master regulator of inflammatory responses, cell survival, and immunity. Its dysregulation is a hallmark of numerous chronic diseases, including cancer, autoimmune disorders, and inflammatory conditions, making it a prime target for therapeutic intervention. Dithiocarbamates, a class of metal-chelating compounds, are potent inhibitors of the NF-κB signaling cascade. This technical guide provides an in-depth overview of ditiocarb and its derivatives, such as pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC), as NF-κB inhibitors. It details the molecular mechanisms of action, presents quantitative data on their inhibitory effects, provides comprehensive experimental protocols for their evaluation, and illustrates key pathways and workflows using logical diagrams.
The NF-κB Signaling Pathway
The NF-κB pathway is predominantly regulated by the inhibitor of κB (IκB) proteins. In most unstimulated cells, NF-κB dimers (most commonly the p50-p65/RelA heterodimer) are sequestered in the cytoplasm in an inactive state, bound to an IκB protein, primarily IκBα.
Canonical Pathway Activation: Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[1] IKK then phosphorylates IκBα on two critical serine residues (Ser32 and Ser36).[1] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of the NF-κB dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter regions of target genes, initiating the transcription of hundreds of genes involved in inflammation, immunity, and cell survival.[1]
This compound: Mechanism of NF-κB Inhibition
This compound (diethyldithiocarbamate, DDTC) and its widely studied derivative pyrrolidine dithiocarbamate (PDTC) are potent inhibitors of NF-κB activation.[2] Their mechanism is multifactorial but converges on preventing the degradation of the IκBα inhibitory protein.
Key inhibitory actions include:
-
Metal Chelation and Ionophore Activity : Dithiocarbamates are strong metal chelators. Their inhibitory action on NF-κB is dependent on the presence of metal ions, particularly zinc. PDTC can act as a zinc ionophore, forming a lipophilic complex with zinc that facilitates its entry into the cell. This increased intracellular zinc concentration is believed to inhibit enzymes upstream of IκBα degradation, potentially including the IKK complex itself or ubiquitin E3 ligases.
-
Proteasome Inhibition : Dithiocarbamates have been shown to be very potent inhibitors of the 26S proteasome. By directly inhibiting the proteolytic activity of the proteasome, they prevent the degradation of phosphorylated IκBα. This leads to the accumulation of an inactive, phosphorylated IκBα-NF-κB complex in the cytoplasm, effectively blocking the release and nuclear translocation of NF-κB.
Quantitative Analysis of Inhibitory Activity
While dithiocarbamates are widely cited as potent NF-κB inhibitors, specific IC50 values are not consistently reported across the literature. The inhibitory concentration is often dependent on the cell type, the specific stimulus used to activate NF-κB, and the assay method employed. However, studies consistently show effective inhibition at micromolar concentrations.
| Compound | Cell Line | NF-κB Activator | Assay Type | Effective Concentration / IC50 | Reference |
| PDTC | Jurkat T cells | TNF-α | EMSA | 50-100 µM shows significant inhibition | |
| PDTC | Jurkat T cells | PHA + PMA | RT-PCR | 50 µM shows significant inhibition | |
| DDTC | Rat Brain (in vivo) | Ischemia/Reperfusion | EMSA | Blocked activation at 30 min post-treatment | |
| PDTC | Human Aortic Smooth Muscle Cells | TNF-α | EMSA | Marked suppression at tested concentrations | |
| PDTC | Rat (in vivo) | LPS | EMSA | Prevented activation | |
| Luteolin (Reference) | Jurkat T cells | TNF-α | Reporter Gene | IC50 = 7.0 µM | |
| Resveratrol (Reference) | Jurkat T cells | TNF-α | Reporter Gene | IC50 ≈ 70 µM |
Note: EMSA and RT-PCR results often demonstrate qualitative dose-dependent inhibition rather than a calculated IC50 value.
Experimental Protocols for Assessing this compound Activity
Evaluating the efficacy of this compound as an NF-κB inhibitor requires specific cellular and molecular assays. The following are detailed protocols for three key experiments.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB. It utilizes a reporter plasmid where the luciferase gene is under the control of multiple NF-κB binding sites.
Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB transcriptional activity by PDTC.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB Firefly Luciferase reporter plasmid
-
Renilla Luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM and DMEM (supplemented with 10% FBS)
-
Pyrrolidine dithiocarbamate (PDTC) stock solution (in DMSO)
-
Recombinant human TNF-α
-
96-well white, opaque cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding (Day 1): Seed HEK293 cells in a 96-well white, opaque plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.
-
Transfection (Day 2):
-
For each well, prepare a mix of 100 ng of NF-κB firefly luciferase plasmid and 10 ng of Renilla luciferase plasmid in 10 µL of Opti-MEM.
-
In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.
-
Combine the DNA and reagent mixtures, incubate for 20 minutes at room temperature.
-
Add 20 µL of the complex to each well. Incubate for 24 hours.
-
-
Treatment and Stimulation (Day 3):
-
Prepare serial dilutions of PDTC in serum-free DMEM.
-
Aspirate the medium from the cells and add 90 µL of the PDTC dilutions to the respective wells. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Prepare a TNF-α working solution (20 ng/mL) in serum-free DMEM.
-
Add 10 µL of the TNF-α solution to all wells except the unstimulated control (final concentration 2 ng/mL).
-
Incubate for 6-8 hours at 37°C, 5% CO₂.
-
-
Lysis and Luminescence Reading (Day 3):
-
Equilibrate the plate to room temperature.
-
Aspirate the medium and wash cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking.
-
Using a luminometer, inject 100 µL of Luciferase Assay Reagent II (firefly substrate) and measure luminescence.
-
Next, inject 100 µL of Stop & Glo® Reagent (Renilla substrate) and measure luminescence.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency.
-
Normalize the data to the stimulated control (TNF-α + vehicle) to determine the percentage of inhibition for each PDTC concentration.
-
Plot the percent inhibition against the log concentration of PDTC to determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA (or gel shift assay) is used to detect the specific DNA-binding activity of NF-κB in nuclear extracts.
Objective: To visualize the inhibition of TNF-α-induced NF-κB DNA binding by PDTC.
Materials:
-
Cell line (e.g., HeLa or Jurkat)
-
PDTC and TNF-α
-
Buffers for Nuclear Extraction (e.g., NE-PER kit) containing protease/phosphatase inhibitors
-
Double-stranded oligonucleotide probe containing a consensus κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3')
-
T4 Polynucleotide Kinase and [γ-³²P]ATP (for radioactive labeling) or Biotin/IRDye labeled oligos
-
Poly(dI-dC) non-specific competitor DNA
-
EMSA binding buffer (e.g., 10 mM Tris, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
6% non-denaturing polyacrylamide gel
-
0.5x TBE buffer
-
Autoradiography film or imaging system for non-radioactive probes
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with desired concentrations of PDTC for 1 hour, then stimulate with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Nuclear Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Isolate nuclear extracts according to a standard protocol (e.g., using a commercial kit). Ensure all steps are performed at 4°C.
-
Determine protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
-
Probe Labeling: Label the κB oligonucleotide probe with [γ-³²P]ATP using T4 Polynucleotide Kinase, or use a pre-labeled commercial probe. Purify the labeled probe to remove unincorporated nucleotides.
-
Binding Reaction:
-
In a microfuge tube, combine: 2-5 µg of nuclear extract, 1 µL of Poly(dI-dC) (1 µg/µL), and 2 µL of 10X EMSA binding buffer. Add nuclease-free water to a final volume of 19 µL.
-
Incubate for 15 minutes at room temperature to block non-specific binding.
-
Add 1 µL of the labeled probe (~20-50 fmol).
-
Incubate for another 20 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a 6% non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150V) in 0.5x TBE buffer until the loading dye has migrated sufficiently.
-
-
Detection:
-
Dry the gel and expose it to autoradiography film at -80°C.
-
Develop the film to visualize the bands. The free probe will be at the bottom, while the NF-κB-DNA complex will be "shifted" to a higher molecular weight position. A decrease in the intensity of the shifted band in PDTC-treated samples indicates inhibition.
-
Western Blot for Phospho-IκBα
This assay directly measures the upstream event of IκBα phosphorylation, which is a prerequisite for its degradation.
Objective: To determine if PDTC inhibits the TNF-α-induced phosphorylation of IκBα.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
PDTC and TNF-α or LPS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32), Rabbit anti-total-IκBα, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with PDTC for 1 hour, then stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation.
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer.
-
Scrape and collect the lysate, incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-IκBα (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing: To confirm equal protein loading and total IκBα levels, the blot can be stripped and re-probed with antibodies for total IκBα and β-actin. A reduction in the phospho-IκBα signal relative to total IκBα in PDTC-treated samples indicates inhibition.
Conclusion
This compound and its derivatives are well-established, potent inhibitors of the NF-κB signaling pathway. Their mechanism of action is primarily centered on the inhibition of IκBα degradation through a combination of metal-dependent effects and direct proteasome inhibition. The experimental protocols detailed herein provide a robust framework for researchers to quantify the inhibitory potential of these compounds and further elucidate their precise molecular interactions within the NF-κB cascade. Given the central role of NF-κB in disease, dithiocarbamates remain a valuable class of chemical tools and a basis for the development of novel anti-inflammatory and anti-cancer therapeutics.
References
The Role of Ditiocarb in the Inhibition of Superoxide Dismutase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the role of ditiocarb, also known as diethyldithiocarbamate (B1195824) (DDC), as an inhibitor of superoxide (B77818) dismutase (SOD). The primary focus is on its mechanism of action, particularly against the copper-zinc superoxide dismutase (Cu,Zn-SOD) isoform. This document summarizes key quantitative data from various experimental models, presents detailed experimental protocols for assessing SOD inhibition, and elucidates the downstream signaling pathways affected by the this compound-mediated reduction in SOD activity. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
Superoxide dismutases (SODs) are a critical class of antioxidant enzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[1][2] This function is vital for protecting cells from oxidative damage. This compound (diethyldithiocarbamate) is a well-established inhibitor of Cu,Zn-SOD (SOD1), the isoform predominantly found in the cytoplasm.[3][4] Its inhibitory action is primarily attributed to its ability to chelate the copper ion essential for the catalytic activity of the enzyme.[5] Understanding the specifics of this inhibition is crucial for its application as a research tool and for evaluating its therapeutic potential and toxicological profile.
Mechanism of this compound Inhibition
This compound's inhibitory effect on Cu,Zn-SOD is a direct consequence of its metal-chelating properties. The catalytic activity of Cu,Zn-SOD relies on the copper ion present in its active site. This compound effectively removes this protein-bound copper, forming a copper-ditiocarb complex that lacks dismutating activity. This process renders the enzyme inactive. The inhibition of SOD by this compound is dose-dependent and has been demonstrated in a variety of experimental systems, both in vitro and in vivo.
Figure 1: Mechanism of this compound Inhibition of Cu,Zn-SOD.
Quantitative Data on SOD Inhibition by this compound
The inhibitory potency of this compound on SOD has been quantified in various studies. The following tables summarize the key findings from in vitro and in vivo experiments.
Table 1: In Vitro Inhibition of Superoxide Dismutase by this compound
| This compound Concentration | Incubation Time | System | % SOD Inhibition | Reference |
| 10⁻³ M | 1.5 hours | Purified SOD / Brain or Liver Homogenates | Total loss of activity | |
| 10 mM | Not Specified | Saccharomyces cerevisiae (in vivo) | 75% | |
| 50 mM | 1 hour | Cu,Zn-SOD | Complete inactivation | |
| 500 µM | 16 hours | HeLa Cells | Significant inhibition |
Table 2: In Vivo Inhibition of Superoxide Dismutase by this compound in Animal Models
| This compound Dose | Time Post-Administration | Animal Model | Tissue | % SOD Inhibition | Reference |
| 1.5 g/kg | 3 hours | Mice | Whole Blood | 86% | |
| 1.5 g/kg | 3 hours | Mice | Liver | 71% | |
| 1.5 g/kg | 3 hours | Mice | Brain | 48% | |
| 0.5 g/kg | 3 hours | Mice | Liver | 42% | |
| 1.5 g/kg | 1 hour | Mice | Liver | 81% (maximum decrease) | |
| 250 mg/kg | 2 hours | Rats | Brain | 11% | |
| 500 mg/kg | 2 hours | Rats | Brain | 31% | |
| 1000 mg/kg | 2 hours | Rats | Brain | 49% | |
| 0.5 g/kg | 12 hours pre-procedure | Rats | Skin Flap | Not directly quantified, but led to increased tissue necrosis |
Experimental Protocols for SOD Activity Assays
Several methods are commonly employed to measure SOD activity and its inhibition by compounds like this compound. These assays are typically based on the inhibition of a superoxide-generating system.
Pyrogallol (B1678534) Autoxidation Assay
This method is based on the ability of SOD to inhibit the autoxidation of pyrogallol, a process that is dependent on the presence of superoxide radicals.
Principle: Pyrogallol autoxidizes in the presence of superoxide, leading to the formation of a colored product that can be measured spectrophotometrically. SOD competes for the superoxide radicals, thus inhibiting the autoxidation of pyrogallol. The degree of inhibition is proportional to the SOD activity.
Protocol:
-
Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.4-8.5) containing a chelating agent like DTPA (1 mM) to prevent metal-catalyzed oxidation.
-
Add the sample containing SOD (e.g., cell lysate, tissue homogenate, or purified enzyme) to the buffer in a cuvette or microplate well.
-
Initiate the reaction by adding a freshly prepared solution of pyrogallol (e.g., 2.6 mM in 10 mM HCl).
-
Immediately monitor the change in absorbance at a specific wavelength (e.g., 325 nm or 420 nm) over a set period (e.g., 5 minutes) at a constant temperature (e.g., 37°C).
-
The rate of absorbance change in the presence of the sample is compared to a control without the sample to calculate the percentage of inhibition.
-
One unit of SOD activity is typically defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%.
Nitroblue Tetrazolium (NBT) Reduction Assay
This widely used method relies on a superoxide-generating system, such as xanthine (B1682287)/xanthine oxidase or photochemical methods (riboflavin and light), and the detection of superoxide by its reduction of nitroblue tetrazolium (NBT) to formazan (B1609692), a colored product.
Principle: Superoxide radicals reduce the yellow, water-soluble NBT to a blue, insoluble formazan product. SOD present in the sample competes for the superoxide, thereby inhibiting the formation of formazan. The extent of this inhibition is a measure of SOD activity.
Protocol:
-
Prepare a reaction mixture containing a phosphate (B84403) buffer (e.g., 50 mM, pH 7.8), a superoxide-generating system (e.g., xanthine and xanthine oxidase, or riboflavin), and NBT.
-
Add the sample containing SOD to the reaction mixture.
-
Initiate the superoxide generation (e.g., by adding xanthine oxidase or exposing the riboflavin-containing mixture to light).
-
After a specific incubation period (e.g., 12 minutes), stop the reaction.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).
-
The SOD activity is calculated based on the percentage of inhibition of NBT reduction compared to a control without the SOD sample.
Cytochrome c Reduction Assay
This classic method also uses a superoxide-generating system, typically xanthine and xanthine oxidase.
Principle: Superoxide radicals reduce ferricytochrome c to ferrocytochrome c, which can be monitored by an increase in absorbance at 550 nm. SOD competes for the superoxide radicals, thus inhibiting the reduction of cytochrome c.
Protocol:
-
Prepare a reaction mixture in a suitable buffer (e.g., potassium phosphate buffer, pH 7.8) containing cytochrome c, xanthine, and the sample with SOD activity.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the increase in absorbance at 550 nm over time.
-
The rate of cytochrome c reduction in the presence of the sample is compared to a control rate without the sample to determine the SOD activity. One unit of SOD is often defined as the amount of enzyme that causes 50% inhibition of the rate of cytochrome c reduction.
Figure 2: General Experimental Workflow for SOD Inhibition Assay.
Signaling Pathways Affected by this compound-Mediated SOD Inhibition
The inhibition of SOD by this compound leads to an increase in intracellular superoxide levels, which in turn can modulate various signaling pathways, primarily those related to oxidative stress, cell death, and vascular function.
Apoptosis
This compound has been shown to have complex, and sometimes antagonistic, effects on apoptosis. By inhibiting SOD, this compound can lead to an increase in reactive oxygen species (ROS), which can trigger pro-apoptotic events such as the translocation of Bax to the mitochondria and the release of cytochrome c. However, this compound has also been reported to inhibit caspase activation and activity, thereby blocking the later stages of apoptosis. This dual role makes this compound an interesting tool for dissecting the signaling events in apoptosis.
Figure 3: this compound's Dual Role in Apoptotic Signaling.
Endothelial Function
In the vasculature, SOD plays a crucial role in maintaining endothelial function by regulating the bioavailability of nitric oxide (NO), a key vasodilator. Superoxide radicals can react with and inactivate NO. By inhibiting SOD, this compound can lead to increased superoxide levels, which in turn reduces NO bioavailability, leading to endothelial dysfunction. This effect has been observed in studies where this compound treatment reduced acetylcholine-induced vasodilation, a marker of endothelial function.
Conclusion
This compound is a potent inhibitor of Cu,Zn-superoxide dismutase, acting through the chelation of the enzyme's essential copper cofactor. This inhibitory action has been well-characterized quantitatively in a range of experimental settings. The resulting increase in intracellular superoxide levels has profound effects on cellular signaling, influencing processes such as apoptosis and endothelial function. The detailed methodologies and data presented in this guide provide a solid foundation for researchers utilizing this compound as a tool to investigate the roles of SOD and oxidative stress in various physiological and pathological contexts. Further research into the nuanced effects of this compound on different cellular pathways will continue to enhance its utility in drug development and biomedical research.
References
- 1. dot | Graphviz [graphviz.org]
- 2. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of endogenous superoxide dismutase with diethyldithiocarbamate in acute island skin flaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N'-diethyldithiocarbamate as a stain for copper-zinc superoxide dismutase in polyacrylamide gels of red cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Ditiocarb and its Parent Compound Disulfiram: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfiram (B1670777), a drug utilized for decades in the management of alcohol dependence, exerts its therapeutic effect through a complex metabolic cascade culminating in the formation of several active compounds.[1][2] Central to this cascade is its primary metabolite, ditiocarb (diethyldithiocarbamate or DDC). This technical guide provides an in-depth exploration of the intricate relationship between this compound and its parent compound, disulfiram. We will delve into their metabolic conversion, comparative pharmacokinetics, and multifaceted mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and discovery.
Metabolic Conversion of Disulfiram to this compound
Upon oral administration, disulfiram is rapidly and extensively metabolized.[3][4] The initial and principal metabolic step is the reduction of the disulfide bond in disulfiram to yield two molecules of its primary metabolite, this compound.[3] This conversion can occur non-enzymatically in the acidic environment of the stomach and is also facilitated by endogenous thiols and erythrocytic glutathione (B108866) reductases in the bloodstream.
This compound is a chemically reactive and relatively unstable compound in acidic conditions, with a half-life that is a linear function of pH. It is further metabolized through several pathways:
-
Spontaneous Degradation: In acidic environments, this compound can decompose into diethylamine (B46881) and carbon disulfide (CS₂).
-
Methylation and Oxidation: this compound can undergo S-methylation to form S-methyl-N,N-diethyldithiocarbamate (MeDDC), which is then further oxidized to S-methyl-N,N-diethylthiocarbamate sulfoxide (B87167) (MeDTC-SO) and S-methyl-N,N-diethylthiocarbamate sulfone (MeDTC-SO₂). These S-oxidized metabolites are potent inhibitors of aldehyde dehydrogenase.
-
Glucuronidation: this compound can also be conjugated with glucuronic acid for excretion.
dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
Disulfiram [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; this compound [fillcolor="#EA4335", fontcolor="#FFFFFF"]; MeDDC [fillcolor="#FBBC05", fontcolor="#202124"]; MeDTC_SO [fillcolor="#34A853", fontcolor="#FFFFFF"]; MeDTC_SO2 [fillcolor="#34A853", fontcolor="#FFFFFF"]; Diethylamine [fillcolor="#F1F3F4"]; CarbonDisulfide [label="Carbon Disulfide", fillcolor="#F1F3F4"]; Glucuronide [fillcolor="#F1F3F4"];
Disulfiram -> this compound [label="Reduction"]; this compound -> Diethylamine [label="Spontaneous\nDegradation"]; this compound -> CarbonDisulfide [label="Spontaneous\nDegradation"]; this compound -> MeDDC [label="S-methylation"]; this compound -> Glucuronide [label="Glucuronidation"]; MeDDC -> MeDTC_SO [label="Oxidation"]; MeDTC_SO -> MeDTC_SO2 [label="Oxidation"]; } DOT Caption: Metabolic pathway of disulfiram to this compound and its subsequent metabolites.
Pharmacokinetics of Disulfiram and this compound
The pharmacokinetic profiles of disulfiram and its metabolites are characterized by rapid absorption and significant inter-subject variability.
| Parameter | Disulfiram | This compound (DDC) | S-methyl-N,N-diethylthiocarbamate (Me-DTC) |
| Absorption | 80-90% of oral dose | Rapidly formed from disulfiram | - |
| Time to Peak Plasma Concentration (Tmax) | 8-10 hours | - | 2 hours (after disulfiram administration) |
| Half-life (t½) | ~7 hours | ~15 hours | - |
| Distribution | Highly lipid soluble, widely distributed into adipose tissue, crosses the blood-brain barrier. Found in kidneys, pancreas, liver, GI tract, fat, blood, and brain. | - | - |
| Elimination | Primarily through metabolism. | Metabolized and excreted in urine as glucuronides and in breath as carbon disulfide. | - |
Note: There is marked intersubject variability in plasma levels of disulfiram and its metabolites.
Mechanisms of Action
The biological effects of disulfiram are largely attributable to its metabolites, primarily this compound and its S-oxidized derivatives.
Inhibition of Aldehyde Dehydrogenase (ALDH)
The most well-established mechanism of action for disulfiram is the irreversible inhibition of aldehyde dehydrogenase (ALDH), the enzyme responsible for the oxidation of acetaldehyde (B116499), a toxic metabolite of alcohol. This inhibition leads to the accumulation of acetaldehyde upon alcohol consumption, causing the unpleasant symptoms of the disulfiram-ethanol reaction. While disulfiram itself can inhibit ALDH in vitro, it is believed that its metabolites, particularly the S-oxidized derivatives of this compound, are the primary inhibitors in vivo.
| Compound | Target Enzyme | IC50 (µM) |
| Disulfiram | ALDH1 (cytosolic) | 0.15 ± 0.02 |
| ALDH2 (mitochondrial) | 1.45 ± 0.40 | |
| S-methyl N,N-diethylthiocarbamate sulfoxide (MeDTC-SO) | ALDH1 (cytosolic) | 0.27 ± 0.04 |
| ALDH2 (mitochondrial) | 1.16 ± 0.56 | |
| S-methyl N,N-diethylthiocarbamate sulfone (MeDTC-SO₂) | ALDH1 (cytosolic) | 0.12 ± 0.02 |
| ALDH2 (mitochondrial) | 0.40 ± 0.10 | |
| S-methyl-N,N-diethyldithiocarbamate sulfoxide (MeDDC-SO) | ALDH2 (mitochondrial) | 2.2 ± 0.5 |
| S-methyl-N,N-diethyldithiocarbamate sulfine (B13751562) (MeDDC-sulfine) | ALDH2 (mitochondrial) | 62 ± 14 |
Inhibition of Dopamine (B1211576) β-Hydroxylase (DBH)
Disulfiram and its metabolites, including this compound, are also known to inhibit dopamine β-hydroxylase (DBH), the enzyme that converts dopamine to norepinephrine (B1679862). This inhibition leads to an increase in dopamine levels and a decrease in norepinephrine levels in the brain. This mechanism is thought to contribute to the potential therapeutic effects of disulfiram in cocaine dependence by attenuating the rewarding effects of the drug.
Metal Chelation
This compound is a potent chelating agent, capable of forming stable complexes with various metal ions, including copper and zinc. This property is central to some of its other biological activities. The formation of this compound-metal complexes can influence cellular processes and has been explored for therapeutic applications, such as the mobilization of toxic metals and as an anticancer strategy.
Immunomodulation and Anti-inflammatory Effects
This compound has been shown to possess immunomodulatory and anti-inflammatory properties. One of the key mechanisms underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in the expression of pro-inflammatory cytokines and adhesion molecules. By inhibiting NF-κB activation, this compound can suppress the inflammatory response.
Antioxidant Activity
This compound also exhibits significant antioxidant properties. It can act as a free radical scavenger, trapping reactive oxygen species and thereby protecting cells from oxidative damage. This antioxidant capacity, independent of its metal-chelating ability, contributes to its overall biological effects.
Experimental Protocols
Quantification of Disulfiram and this compound in Biological Samples
Method: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
Sample Preparation:
-
Collect blood samples in EDTA-containing tubes.
-
Centrifuge to separate plasma.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the plasma matrix.
-
For this compound, derivatization may be necessary to improve stability and chromatographic properties.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small percentage of formic acid.
-
Detection: UV detection at a specific wavelength or mass spectrometry for higher sensitivity and specificity.
Data Analysis:
-
Generate a standard curve using known concentrations of disulfiram and this compound.
-
Quantify the analytes in the samples by comparing their peak areas to the standard curve.
Measurement of Aldehyde Dehydrogenase (ALDH) Inhibition
Method: Spectrophotometric enzyme activity assay.
Procedure:
-
Isolate mitochondria or cytosol from liver tissue or use recombinant ALDH.
-
Pre-incubate the enzyme preparation with various concentrations of disulfiram or its metabolites.
-
Initiate the enzymatic reaction by adding the substrate (e.g., acetaldehyde) and the cofactor NAD+.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity and determine the IC50 values for each inhibitor.
Assessment of Metal Chelation by this compound
Method: In vitro cytotoxicity assay with metal co-incubation.
Procedure:
-
Culture a suitable cell line (e.g., 3T3 fibroblasts).
-
Expose the cells to a cytotoxic metal ion (e.g., cadmium).
-
In parallel, co-incubate the cells with the metal ion and various concentrations of this compound.
-
After a defined incubation period, assess cell viability using a colorimetric assay (e.g., Neutral Red uptake or MTT assay).
-
A reduction in metal-induced cytotoxicity in the presence of this compound indicates chelation.
Evaluation of this compound's Effect on Cytokine Production
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Culture immune cells (e.g., peripheral blood mononuclear cells or macrophages).
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
Conclusion
This compound is the central and primary metabolite of disulfiram, mediating many of its pharmacological effects. The relationship between these two compounds is one of a prodrug to its active metabolite, with this compound and its subsequent S-oxidized derivatives being responsible for the potent inhibition of aldehyde dehydrogenase. Beyond this well-known mechanism, this compound exhibits a diverse range of biological activities, including the inhibition of dopamine β-hydroxylase, metal chelation, immunomodulation via the NF-κB pathway, and antioxidant effects. A thorough understanding of the metabolic conversion, pharmacokinetics, and multifaceted mechanisms of action of both disulfiram and this compound is crucial for the continued development of these compounds for both their established and novel therapeutic applications. This technical guide provides a foundational resource for researchers and clinicians working to harness the full potential of this fascinating chemical relationship.
References
- 1. Inhibition of recombinant human mitochondrial and cytosolic aldehyde dehydrogenases by two candidates for the active metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dawn of a Multifaceted Therapeutic: Early Investigations into Ditiocarb (Diethyldithiocarbamate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on Ditiocarb (sodium diethyldithiocarbamate (B1195824), DTC), a molecule that has intrigued the scientific community for decades due to its diverse biological activities. Initially explored for its metal-chelating properties, early studies rapidly expanded to investigate its potential as an immunomodulator, an anti-cancer agent, and a therapy for HIV infection. This document synthesizes the quantitative data from these pioneering studies, details the experimental methodologies employed, and visualizes the key mechanistic pathways and workflows that were first elucidated.
Core Therapeutic Hypotheses and Mechanisms of Action
Early research into this compound was driven by several key hypotheses regarding its mechanism of action, which often centered on its interaction with metal ions and its impact on cellular redox balance. The primary therapeutic avenues explored were:
-
Immunomodulation: this compound was observed to restore immune function in suppressed states. This was initially demonstrated in animal models of retrovirus-induced immunodeficiency and cyclophosphamide-induced immunosuppression. The proposed mechanism involved the enhancement of T-lymphocyte proliferation and the production of interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell activation.[1]
-
Anti-Cancer Activity: The anti-neoplastic potential of this compound was linked to its ability to chelate intracellular copper. The resulting this compound-copper complex was found to be a potent inhibitor of the proteasome, a cellular machine responsible for protein degradation.[2] This inhibition leads to the accumulation of misfolded proteins and the disruption of key signaling pathways, ultimately inducing apoptosis in cancer cells. Furthermore, this compound was shown to have a complex, dual role in apoptosis, capable of triggering the release of cytochrome c from mitochondria while simultaneously inhibiting caspase activation.[3]
-
HIV Treatment: In the context of HIV infection, this compound was investigated for its ability to bolster the compromised immune system of patients. Early clinical trials focused on its potential to reduce the incidence of opportunistic infections, a major cause of morbidity and mortality in AIDS patients.[4][5]
-
Chelation and Antioxidant Effects: this compound's ability to chelate metals was also explored as a therapeutic strategy for heavy metal poisoning. Additionally, it was recognized as a potent antioxidant and free-radical scavenger, which was thought to contribute to its protective effects in various disease models.
Quantitative Data from Early Studies
The following tables summarize the key quantitative findings from early preclinical and clinical investigations of this compound.
Table 1: Preclinical Cytotoxicity of Dithiocarbamate (B8719985) Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| DG-DDC + Cu2+ | H630 WT | Colorectal | 5.2 |
| DG-DDC + Cu2+ | H630 R10 (drug-resistant) | Colorectal | 5.3 |
| DG-DDC + Cu2+ | MDA-MB-231 | Breast | 3.62 |
| Gold (III) dithiocarbamate (AUL12) | MDA-MB-231 | Breast | 4.5 |
| Gold (I) dithiocarbamate (AUL15) | MDA-MB-231 | Breast | 13.5 |
Data extracted from a study on saccharide-linked diethyldithiocarbamate derivatives and gold-dithiocarbamato complexes.
Table 2: Pharmacokinetics of this compound in Healthy Human Volunteers (Intravenous Infusion)
| Dose | Cpss (µM) | Total Body Clearance (mL/min/kg) | Terminal Elimination Half-life (t1/2 β) (minutes) |
| 200 mg/m²/hr | 27.0 ± 7.6 | 23.83 ± 8.23 | 3.74 ± 1.10 |
| 400 mg/m²/hr | 74.8 ± 19.3 | 15.48 ± 2.72 | 6.08 ± 1.07 |
Cpss: Concentration at steady-state. Data presented as mean ± standard deviation.
Table 3: Clinical Efficacy of this compound in Symptomatic HIV-Infected Patients
| Patient Group | Outcome | This compound Group | Placebo Group | Relative Risk (RR) |
| All Patients | New Opportunistic Infections | 10/191 | 21/196 | 0.44 |
| AIDS Patients (CDC IV-C1 & IV-D) | New Opportunistic Infections | Not specified | Not specified | 0.12 |
Data from a 24-week randomized, double-blind, placebo-controlled, multicenter study.
Experimental Protocols
This section details the methodologies for key experiments cited in the early studies of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., colorectal, breast, lung) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with various concentrations of this compound or its derivatives, often in the presence of a metal cofactor like copper chloride (CuCl₂).
-
Incubation: The treated cells were incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
Formazan (B1609692) Solubilization: The plates were incubated for a few hours to allow the conversion of MTT to formazan crystals by viable cells. A solubilization solution (e.g., DMSO) was then added to dissolve the formazan crystals.
-
Data Analysis: The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was calculated from the dose-response curves.
Proteasome Activity Assay
-
Sample Preparation: Whole-cell extracts were prepared from cancer cells treated with this compound or a vehicle control.
-
Substrate: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) was used.
-
Reaction: A small amount of the cell extract was incubated with the fluorogenic substrate in an assay buffer.
-
Measurement: The release of the fluorescent group (AMC) upon cleavage by the proteasome was measured over time using a fluorescence microplate reader.
-
Inhibitor Control: A known proteasome inhibitor was used as a positive control to confirm that the measured activity was specific to the proteasome.
T-Lymphocyte Proliferation Assay
-
Cell Isolation: Spleen cells were isolated from mice (e.g., BALB/c) that had been treated with an immunosuppressant like cyclophosphamide, with or without subsequent this compound administration.
-
Stimulation: The isolated lymphocytes were cultured in 96-well plates and stimulated with a mitogen such as Concanavalin A (Con A) to induce proliferation.
-
Radiolabeling: After a period of stimulation (e.g., 48-72 hours), the cells were pulsed with [³H]thymidine, a radioactive nucleoside that is incorporated into the DNA of proliferating cells.
-
Harvesting and Measurement: The cells were harvested onto glass fiber filters, and the amount of incorporated radioactivity was measured using a liquid scintillation counter. The results were expressed as counts per minute (cpm), which is proportional to the rate of T-cell proliferation.
Interleukin-2 (IL-2) Production Assay
-
Cell Culture: Spleen cells from treated and control mice were cultured and stimulated with a mitogen as described for the proliferation assay.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatants were collected.
-
IL-2 Bioassay: The amount of IL-2 in the supernatants was determined using an IL-2-dependent cell line (e.g., CTLL-2). These cells only proliferate in the presence of IL-2. The CTLL-2 cells were cultured with serial dilutions of the collected supernatants.
-
Proliferation Measurement: The proliferation of the CTLL-2 cells was measured using a colorimetric assay (e.g., MTT) or [³H]thymidine incorporation. The results were compared to a standard curve generated with known concentrations of recombinant IL-2 to quantify the amount of IL-2 in the original samples.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular pathways and experimental processes described in early this compound research.
This compound's Mechanism of Proteasome Inhibition
Caption: this compound chelates intracellular copper, forming a complex that inhibits the proteasome, leading to apoptosis.
Immunomodulatory Effect of this compound on T-Cells
Caption: this compound enhances T-lymphocyte activity, leading to increased IL-2 production and proliferation.
Experimental Workflow for In Vitro Cytotoxicity (IC50 Determination)
Caption: A typical workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Dual Role of this compound in Apoptosis
Caption: this compound exhibits a dual effect on apoptosis, promoting cytochrome c release while inhibiting caspase activation.
Conclusion
The early studies on this compound laid a crucial foundation for understanding its multifaceted therapeutic potential. The initial research highlighted its promise as an immunomodulator, an anti-cancer agent, and a treatment for HIV, driven by its unique ability to chelate metals and influence cellular redox processes. While its clinical development has faced challenges, the foundational science continues to inform the development of new metal-binding drugs and therapies targeting the proteasome and immune system. This guide serves as a comprehensive resource for researchers seeking to understand the origins of this compound research and to build upon these early, pioneering investigations.
References
- 1. Inhibition of multistage tumor promotion in mouse skin by diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of diethyldithiocarbamate in human versus rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Nature of Ditiocarb: An In-depth Technical Guide to its Antioxidant and Pro-oxidant Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditiocarb (diethyldithiocarbamate, DDC), a metabolite of the alcohol-aversion drug disulfiram, presents a fascinating duality in its interaction with cellular redox systems. It can function as a potent antioxidant, directly scavenging a variety of reactive oxygen species (ROS) and inhibiting lipid peroxidation. Conversely, under specific cellular conditions, particularly in the presence of transition metals like copper, this compound exhibits significant pro-oxidant activity, leading to the inhibition of key antioxidant enzymes, generation of oxidative stress, and induction of apoptosis. This technical guide provides a comprehensive overview of the antioxidant and pro-oxidant effects of this compound, detailing the underlying molecular mechanisms, summarizing available quantitative data, and providing detailed experimental protocols for its study. Furthermore, it visualizes the key signaling pathways influenced by this compound, offering a deeper understanding of its complex and context-dependent activities.
Antioxidant Properties of this compound
This compound's antioxidant capabilities are multifaceted, stemming from its chemical structure which allows it to act as a powerful reductant and free radical scavenger.[1][2]
Mechanisms of Antioxidant Action
-
Direct Radical Scavenging: this compound has been shown to directly scavenge a range of damaging reactive oxygen species, including hypochlorous acid, hydroxyl radicals (•OH), and peroxynitrite.[2] This direct interaction neutralizes these harmful species, preventing them from damaging cellular components.
-
Inhibition of Lipid Peroxidation: this compound is an effective inhibitor of lipid peroxidation, a detrimental chain reaction that damages cell membranes. It can trap chain-carrying free radicals, thereby terminating the peroxidative process.[1] Studies have shown it to be effective in the nanomolar range for protecting against microsomal lipid peroxidation, a significantly lower concentration than other thiol-containing antioxidants like glutathione (B108866).[3]
-
Metal Ion Chelation and Redox Modulation: this compound is a potent chelator of transition metal ions, particularly iron (Fe²⁺). By chelating ferrous ions, it can prevent the Fenton reaction, a major source of hydroxyl radical generation.
-
Glutathione Peroxidase-like Activity: this compound can exhibit glutathione peroxidase (GPx)-like activity, substituting for the enzyme in the detoxification of peroxides, further highlighting its role in cellular antioxidant defense.
Quantitative Antioxidant Data
| Parameter | Value/Observation | Experimental System | Reference |
| Free Radical Trapping Efficiency | 1.05 ± 0.25 free radicals trapped per molecule of DDC | Azo-initiated lipid peroxidation in liposomes | |
| Lipid Peroxidation Inhibition | Effective in the nanomolar (nM) range | Ascorbate/Fe-ADP-induced microsomal lipid peroxidation | |
| Hydrogen Peroxide Reaction Rate | Second-order rate constant: 5.0 ± 0.1 M⁻¹s⁻¹ | Reaction of DDC with H₂O₂ | |
| Superoxide (B77818) Radical Reaction Rate | Rate constant: 900 M⁻¹s⁻¹ | Reaction of DDC with O₂⁻• |
Pro-oxidant Properties of this compound
The pro-oxidant effects of this compound are critically dependent on the cellular environment, most notably the presence of copper ions. This activity is of significant interest in the context of cancer therapy.
Mechanisms of Pro-oxidant Action
-
Inhibition of Superoxide Dismutase (SOD): this compound is a well-established inhibitor of copper-zinc superoxide dismutase (Cu,Zn-SOD or SOD1), a crucial enzyme in the dismutation of superoxide radicals to hydrogen peroxide. By chelating the copper cofactor from the active site of SOD1, this compound compromises this primary line of antioxidant defense, leading to an accumulation of superoxide radicals.
-
Formation of Redox-Active Copper Complexes: In the presence of copper, this compound forms a lipophilic complex, Cu(DDC)₂, which can readily cross cell membranes. Intracellularly, this complex can engage in redox cycling, leading to the generation of reactive oxygen species and the depletion of cellular antioxidants like glutathione (GSH).
-
Induction of Apoptosis: The pro-oxidant activity of this compound, particularly in cancer cells, can trigger apoptotic cell death. This is often mediated by the accumulation of ROS, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation. This compound has been shown to induce apoptosis in various cancer cell lines through this mechanism.
-
Glutathione Depletion: The redox cycling of this compound and its copper complexes can lead to the oxidation of glutathione, a key intracellular antioxidant, to glutathione disulfide (GSSG). This depletion of the cellular GSH pool further exacerbates oxidative stress.
Quantitative Pro-oxidant Data
| Parameter | Value/Observation | Experimental System | Reference |
| SOD1 Inhibition (IC₅₀) | 5.6 ± 0.5 µM | In vitro enzymatic assay | |
| In vivo SOD Inhibition | 1.5 g/kg DDC decreased SOD activity by 86%, 71%, and 48% in whole blood, liver, and brain of mice, respectively, at 3 hours. | In vivo mouse model | |
| Intracellular Copper Accumulation | Sustained 8-fold elevation of intracellular copper detected after addition of pyrrolidine (B122466) dithiocarbamate. | Thymocytes |
Signaling Pathways Modulated by this compound
This compound's dual redox activity allows it to influence key cellular signaling pathways that respond to oxidative stress and regulate cell fate.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which facilitates its degradation. Oxidative or electrophilic stress disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. Copper-Ditiocarb complexes have been shown to activate the Nrf2 pathway, likely through proteasome inhibition and direct interaction with Keap1.
NF-κB and Apoptosis Signaling
Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammation, cell survival, and proliferation. In many cancer cells, NF-κB is constitutively active, promoting their survival. This compound has been shown to inhibit the NF-κB pathway, which can contribute to its pro-apoptotic effects in cancer cells. The pro-oxidant environment created by this compound-copper complexes can also trigger the intrinsic apoptotic pathway.
Detailed Experimental Protocols
This section provides an overview of key experimental protocols to assess the antioxidant and pro-oxidant effects of this compound.
Assessment of Lipid Peroxidation (TBARS Assay)
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.
-
Materials:
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v in 50% acetic acid)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Sample (e.g., tissue homogenate, cell lysate, plasma)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer on ice. For plasma, it can be used directly.
-
Protein Precipitation: Add an equal volume of cold TCA solution to the sample. Vortex and incubate on ice for 15 minutes.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Reaction: Transfer the supernatant to a new tube. Add an equal volume of TBA solution.
-
Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes. A pink color will develop.
-
Cooling: Cool the samples on ice to stop the reaction.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Prepare a standard curve using the MDA standard and calculate the concentration of TBARS in the samples. Results are typically expressed as nmol of MDA per mg of protein or per mL of sample.
-
Measurement of Cellular Glutathione (GSH/GSSG) Levels
This protocol uses the enzymatic recycling method to determine the levels of reduced (GSH) and oxidized (GSSG) glutathione.
-
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
NADPH
-
Glutathione reductase (GR)
-
5-Sulfosalicylic acid (SSA) for deproteinization
-
GSH and GSSG standards
-
Microplate reader
-
-
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in cold buffer. Deproteinize the sample by adding SSA, followed by centrifugation.
-
Total Glutathione (GSH + GSSG) Measurement:
-
In a 96-well plate, add the deproteinized sample supernatant.
-
Add a reaction mixture containing DTNB, NADPH, and glutathione reductase.
-
The rate of color formation (production of 2-nitro-5-thiobenzoate) is monitored at 412 nm. This rate is proportional to the total glutathione concentration.
-
-
GSSG Measurement:
-
To a separate aliquot of the deproteinized sample, add a thiol-scavenging agent (e.g., 2-vinylpyridine) to derivatize and remove GSH.
-
Perform the same enzymatic recycling assay as for total glutathione. The measured rate will be proportional to the GSSG concentration.
-
-
GSH Calculation: Subtract the GSSG concentration from the total glutathione concentration to determine the GSH concentration.
-
Quantification: Use standard curves prepared with known concentrations of GSH and GSSG to calculate the amounts in the samples.
-
SOD1 Inhibition Assay
This protocol determines the inhibitory effect of this compound on SOD1 activity.
-
Materials:
-
SOD assay kit (commercially available kits often use a tetrazolium salt that is reduced by superoxide radicals to a colored formazan (B1609692) product)
-
Xanthine (B1682287) oxidase (to generate superoxide radicals)
-
Hypoxanthine (substrate for xanthine oxidase)
-
This compound solutions of varying concentrations
-
Purified SOD1 enzyme or cell/tissue lysate containing SOD1
-
Microplate reader
-
-
Procedure:
-
Assay Setup: In a 96-well plate, add the buffer, hypoxanthine, and the tetrazolium salt.
-
Inhibitor Addition: Add different concentrations of this compound to the wells. Include a control with no this compound.
-
Enzyme Addition: Add the SOD1 enzyme or lysate to the wells.
-
Reaction Initiation: Start the reaction by adding xanthine oxidase. This will begin the production of superoxide radicals.
-
Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 450 nm) kinetically for a set period. The rate of formazan production will be inversely proportional to the SOD1 activity.
-
Calculation: Calculate the percentage of SOD1 inhibition for each this compound concentration. The IC₅₀ value (the concentration of this compound that causes 50% inhibition of SOD1 activity) can then be determined.
-
Conclusion
This compound's redox properties are a double-edged sword. Its ability to act as an antioxidant may contribute to its therapeutic effects in conditions associated with oxidative stress. However, its pro-oxidant activity, particularly when complexed with copper, is a promising avenue for anticancer drug development. The context-dependent nature of this compound's effects necessitates a thorough understanding of its mechanisms of action for its safe and effective application. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the unique redox-modulating capabilities of this intriguing molecule.
References
- 1. Antioxidant capacity of diethyldithiocarbamate in a metal independent lipid peroxidative process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant effect of diethyldithiocarbamate on microsomal lipid peroxidation assessed by low-level chemiluminescence and alkane production - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Ditiocarb in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditiocarb, and its parent compound Disulfiram, are sulfur-containing compounds that have garnered significant interest in oncology research for their potential as anticancer agents. This compound's therapeutic effects are largely attributed to its ability to chelate metal ions, particularly copper, which leads to the inhibition of crucial cellular machinery and the induction of cancer-specific cell death. These notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its application in in vitro cancer cell line studies.
Mechanisms of Action
This compound exerts its anticancer effects through multiple mechanisms, making it a promising candidate for further investigation. Its primary modes of action include the inhibition of the proteasome, suppression of key oncogenic signaling pathways, and the induction of oxidative stress and apoptosis.
Proteasome Inhibition
A primary and well-documented mechanism of this compound is the inhibition of the proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins. This compound, particularly when complexed with copper, can inhibit the 26S proteasome.[1] This inhibition leads to the accumulation of misfolded and regulatory proteins, triggering endoplasmic reticulum stress and ultimately leading to apoptosis.[2] The diethyldithiocarbamate-copper complex is thought to target the 19S regulatory particle of the proteasome.[3]
Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of the NF-κB signaling cascade.[2] By suppressing NF-κB activity, this compound can decrease the expression of anti-apoptotic proteins and inhibit cancer cell migration and adhesion.
Disruption of EGFR/AKT Signaling
The Epidermal Growth Factor Receptor (EGFR) and its downstream effector, AKT, are key components of a signaling pathway that promotes cell growth, proliferation, and survival in many cancer types. Studies have demonstrated that Ditiocarbamate derivatives can effectively inhibit the EGFR/AKT signaling pathway, leading to reduced cancer cell proliferation and the induction of apoptosis.
Induction of Apoptosis and Reactive Oxygen Species (ROS)
This compound treatment can induce apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways. The accumulation of ubiquitinated proteins due to proteasome inhibition is a major trigger for apoptosis.[2] Furthermore, this compound can increase the intracellular levels of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent cell death.[1]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Diethyldithiocarbamate, DDTC) and its derivatives in various cancer cell lines, providing a comparative view of its efficacy.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| DG-DDC + Cu2+ | H630 WT | Colorectal Cancer | 5.2 | |
| DG-DDC + Cu2+ | MDA-MB-231 | Breast Cancer | 3.62 | |
| DG-DDC + Cu2+ | H630 R10 | Drug-Resistant Colorectal Cancer | 5.3 | |
| Organotin (IV) dithiocarbamate (B8719985) 1 | CCL-119 | T-lymphoblastic leukemia | 0.18 - 3.10 | |
| Organotin (IV) dithiocarbamate 2 | A549 | Human lung carcinoma | 0.52 | |
| Triphenyltin ethyl phenyl dithiocarbamate | K562 | Leukemia | 0.01 - 0.30 | |
| Organotin (IV) dithiocarbamate 3 | HeLa | Cervical Cancer | 7.42 ± 0.34 | |
| Organotin (IV) dithiocarbamate 5 | HeLa | Cervical Cancer | 10.27 ± 1.26 | |
| Organotin (IV) dithiocarbamate 3 | MCF-7 | Breast Cancer | 36.67 ± 1.23 | |
| Organotin (IV) dithiocarbamate 5 | MCF-7 | Breast Cancer | 43.83 ± 0.65 | |
| Organotin (IV) dithiocarbamate 3 | Caco-2 | Colorectal Adenocarcinoma | 35.83 ± 0.55 | |
| Organotin (IV) dithiocarbamate 5 | Caco-2 | Colorectal Adenocarcinoma | 39.03 ± 4.38 |
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of action in cancer cells.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Collect both adherent and suspension cells. For adherent cells, gently trypsinize and wash with serum-containing media.
-
Cell Washing: Wash the collected cells (1-5 x 10⁵) twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL working solution) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL3 channel. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-EGFR, p-AKT, p65, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and Gel Electrophoresis: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities relative to a loading control like β-actin.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome.
Materials:
-
Cell lysates
-
Proteasome Activity Assay Kit (containing a fluorogenic substrate like Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132) as a control
-
96-well black plates
-
Fluorometric microplate reader
Protocol:
-
Lysate Preparation: Prepare cell lysates from treated and untreated cells in a buffer without protease inhibitors.
-
Assay Setup: In a 96-well black plate, add cell lysate to paired wells. To one well of each pair, add the proteasome inhibitor (MG-132) to determine the non-proteasomal activity.
-
Substrate Addition: Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence kinetics at an excitation of ~350 nm and an emission of ~440 nm using a microplate reader over 30-60 minutes.
-
Data Analysis: Calculate the proteasome-specific activity by subtracting the fluorescence signal of the inhibitor-treated wells from the untreated wells.
Intracellular Reactive Oxygen Species (ROS) Measurement
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Treated and untreated cells
-
DCFH-DA probe
-
Serum-free medium
-
96-well black plates or flow cytometry tubes
-
Fluorometric microplate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well black plate or appropriate culture vessel and allow them to adhere overnight.
-
Probe Loading: Wash the cells with serum-free medium and then incubate them with DCFH-DA solution (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
This compound Treatment: Treat the cells with this compound at various concentrations in serum-free medium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader (Ex/Em ~485/530 nm), a fluorescence microscope, or a flow cytometer.
-
Data Analysis: Quantify the change in fluorescence intensity in this compound-treated cells relative to untreated controls. An increase in fluorescence indicates an increase in intracellular ROS levels.
References
Ditiocarb Concentration for Inducing Apoptosis In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ditiocarb and its derivatives to induce apoptosis in various cell lines in vitro. This document includes a summary of effective concentrations, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathways.
Introduction
Ditiocarbs, a class of sulfur-containing compounds, and their derivatives have demonstrated pro-apoptotic effects across a range of cancer cell lines. Their mechanism of action is often linked to their ability to chelate and transport metal ions, particularly copper, into cells. This influx of copper can lead to increased reactive oxygen species (ROS) production, mitochondrial dysfunction, and the activation of apoptotic signaling cascades. Understanding the optimal concentrations and experimental conditions is crucial for leveraging ditiocarbs as potential therapeutic agents.
Data Presentation: Effective Concentrations of this compound and Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various this compound compounds that have been reported to induce apoptosis in different cell lines. It is important to note that the efficacy of ditiocarbs can be influenced by the specific derivative, the cell type, and the presence of metal ions like copper in the culture medium.
| Compound | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Pyrrolidine dithiocarbamate (B8719985) (PDTC) | HL-60 (promyelocytic leukemia) | ~10 | Not specified |
| PDTC-Cu(2+) complex | Rat Cortical Astrocytes | 0.3 (PDTC) + 10 (Cu2+) | Not specified |
| Diethyldithiocarbamate (DEDTC) | SH-SY5Y (neuroblastoma) | ~5 | Not specified |
| Bismuth diethyldithiocarbamate | MCF-7 (breast adenocarcinoma) | 1.26 | Not specified |
| Organotin(IV) dithiocarbamates | Jurkat E6.1 (T-lymphoblastic leukemia) | 0.67 - 0.94 | 24 |
| Organotin(IV) dithiocarbamates | WIL2-NS (B lymphoblastoid) | < 5.0 | 24 |
| Diphenyltin(IV) dithiocarbamates | Jurkat E6.1 (T-lymphoblastic leukemia) | 1.05 - 1.45 | 24 |
Signaling Pathways in this compound-Induced Apoptosis
This compound-induced apoptosis is a multifaceted process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The influx of copper, facilitated by this compound, is a key initiating event that leads to oxidative stress and downstream signaling.
Experimental Workflow
The following diagram outlines a general workflow for investigating this compound-induced apoptosis in vitro.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on a chosen cell line and calculating the IC50 value.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Culture and treat cells with this compound at the desired concentrations (e.g., IC50 concentration) and for the appropriate time. Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins following this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to cleaved caspase-3, cleaved PARP, and Bax is expected to increase, while the level of Bcl-2 may decrease in this compound-treated apoptotic cells. β-actin is commonly used as a loading control to ensure equal protein loading.
Application Notes: Preparation and Use of Ditiocarb Solutions in Cell Culture
Introduction
Ditiocarb, also known as diethyldithiocarbamate (B1195824) (DDC), is the sodium salt of an organosulfur compound with a wide range of biological activities. It is the active metabolite of Disulfiram and is utilized in research for its properties as an antioxidant, a chelating agent for metal ions (particularly copper), and an inhibitor of various signaling pathways.[1][2][3] Its applications in cell culture studies are diverse, ranging from cancer research, where it exhibits antitumor effects, to immunology and virology, including its potential to reduce HIV infection.[1][2][4] this compound's mechanism of action often involves the modulation of critical cellular processes such as apoptosis, cell cycle arrest, and the inflammatory response through pathways like NF-κB and EGFR/AKT.[3][5]
Chemical Properties and Stability
This compound sodium is a white to slightly brown crystalline powder.[6] Its stability in solution is a critical factor for reproducible experimental results. Aqueous solutions of this compound are known to decompose, a process that is accelerated in acidic conditions.[3][6] Dithiocarbamates are generally unstable at a pH below 9.[7] For cell culture applications, it is highly recommended to prepare solutions fresh for each experiment.[7] If short-term storage is unavoidable, solutions should be kept at 2-8°C, protected from light, and ideally under an inert gas atmosphere to prevent oxidation.[7] Stock solutions prepared in DMSO can be stored for longer periods at low temperatures (-20°C or -80°C).[8]
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of this compound solutions.
Table 1: Solubility of this compound Sodium
| Solvent | Solubility | Notes |
| Water | ~35% | Aqueous solutions are unstable and decompose, especially in acidic conditions.[3][6] |
| DMSO | ≥ 5 mg/mL (29.20 mM)[2] | Recommended for preparing high-concentration stock solutions for cell culture.[4] |
| DMSO + SBE-β-CD in Saline | ≥ 2.5 mg/mL (14.60 mM) | A formulation for achieving a clear solution.[1] |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solution preparation.[8] |
Table 2: Recommended Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | ||
| Stock Solution in DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[8] |
| -20°C | 1 month | Protect from light.[7][8] | |
| Working Solution (in media) | N/A | N/A | Always prepare fresh before each experiment. [7] |
| Short-term (if necessary) | 2-8°C | Very short-term | Protect from light and air.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be serially diluted to achieve the desired final concentration in cell culture media.
Materials:
-
This compound sodium salt (or this compound sodium trihydrate)
-
Cell culture grade Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Warming block or water bath (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound sodium salt needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound sodium: 171.29 g/mol ; this compound sodium trihydrate: 225.31 g/mol ).
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution, but avoid excessive heat.[9]
-
Storage: Store the stock solution in small aliquots in amber vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[7][8]
Protocol 2: Treatment of Cells with this compound
This protocol outlines the steps for diluting the stock solution and treating cultured cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells at desired confluence (e.g., 60-70%)[10]
-
Sterile serological pipettes and pipette tips
Procedure:
-
Prepare Working Solutions: Perform serial dilutions of the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 50, 100, 200, 300 µM).[10]
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration this compound-treated group.
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Add the freshly prepared medium containing the different concentrations of this compound (and the vehicle control medium) to the respective wells or flasks.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 1, 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9][10][11]
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cytotoxicity assay, Western blot, etc.).
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the EGFR/AKT signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound sodium | HIV Protease | TargetMol [targetmol.com]
- 5. A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium diethyldithiocarbamate | 148-18-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound-d10 sodium | HIV | 1261395-23-6 | Invivochem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diethyldithiocarbamate induction of cytokine release in human long-term bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ditiocarb in HIV Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditiocarb (diethyldithiocarbamate, DTC) is a sulfur-containing compound with a history of investigation in various therapeutic areas, including HIV infection. Early clinical trials in the 1990s explored its potential as an immunomodulatory and antioxidant agent to slow disease progression in HIV-positive individuals. While it did not emerge as a mainstream antiretroviral therapy, its unique mechanisms of action, including the inhibition of the NF-κB signaling pathway and its metal-chelating properties, continue to make it a molecule of interest in HIV research, particularly in the context of viral latency and adjunctive therapies.
These application notes provide a comprehensive overview of the use of this compound in HIV research models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Data Presentation
Clinical Efficacy of this compound in HIV-Infected Patients
Clinical studies in the early 1990s provided evidence for the clinical benefits of this compound in symptomatic HIV-infected individuals. The primary outcomes measured were the incidence of new opportunistic infections (OIs) and the progression to AIDS.
| Clinical Trial Parameter | This compound Group | Placebo Group | Relative Risk (RR) / Outcome | Reference |
| Incidence of New OIs (All Symptomatic Patients) | 10 new OIs in 193 patients | 21 new OIs in 196 patients | RR: 0.44 | |
| Incidence of New OIs (AIDS Patients) | - | - | RR: 0.12 | |
| Progression to AIDS (24 weeks) | 0 of 27 evaluable patients | 6 of 28 evaluable patients | Significant delay in progression | |
| Mortality (18-month follow-up) | 0 deaths | 3 deaths | - |
In Vitro Anti-HIV Activity of a Dithiocarbamate (B8719985) Complex
A recent study in 2023 investigated the antiviral effects of a copper(II)-bis(N-methyl-N-phenyl dithiocarbamate) complex against different HIV-1 subtypes. This provides more recent quantitative data on the potential of dithiocarbamate derivatives as HIV inhibitors.
| HIV-1 Subtype | Neutralization Efficiency (%) at 1.23 µg/mL | Reference |
| Subtype C (CAP210) | 94% | |
| Subtype C (ZM53) | 54% | |
| Subtype B (QHO.168) | 63% | |
| Subtype A (Q168) | 45% |
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their effects on HIV through multiple mechanisms, primarily through the inhibition of the NF-κB signaling pathway and by acting as metal chelating agents.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor is crucial for the transcription of the HIV-1 genome. Dithiocarbamates are potent inhibitors of NF-κB activation. By preventing the activation of NF-κB, this compound can suppress HIV-1 gene expression and replication.
Caption: this compound inhibits NF-κB-mediated HIV-1 transcription.
Metal Chelating Properties
This compound is a potent metal-chelating agent, particularly for zinc. The HIV-1 nucleocapsid protein (NCp7) contains two zinc finger domains that are essential for viral replication, playing roles in reverse transcription and genome packaging. By chelating zinc ions from these zinc fingers, this compound can disrupt their structure and function, thereby inhibiting viral replication.
Ditiocarb as a Fungicide in Agricultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditiocarb, known chemically as sodium diethyldithiocarbamate, is a member of the dithiocarbamate (B8719985) class of fungicides. Dithiocarbamates are characterized by their broad-spectrum activity against a wide range of plant pathogenic fungi and their multi-site mode of action, which makes them a valuable tool in fungicide resistance management strategies.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in agricultural research, summarizing key data and outlining methodologies for its evaluation.
Mechanism of Action
Dithiocarbamates, including this compound, exert their fungicidal effects through a multi-site mode of action.[1][2] This involves the disruption of various fungal cellular processes. The primary mechanisms include:
-
Chelation of Metal Ions: Dithiocarbamates are potent chelating agents that can bind to essential metal ions, such as copper and zinc, which are cofactors for many enzymes crucial for fungal cell survival.
-
Inhibition of Sulfhydryl Groups: They react with sulfhydryl (-SH) groups in amino acids, peptides, and proteins, leading to the inactivation of key enzymes involved in cellular respiration and other metabolic pathways.
-
Generation of Reactive Oxygen Species (ROS): The interaction of dithiocarbamates with cellular components can lead to the production of ROS, causing oxidative stress and damage to cellular structures.
This multi-faceted attack makes it difficult for fungi to develop resistance.
Putative Signaling Pathway Disruption by this compound
The following diagram illustrates the presumed multi-site inhibitory action of this compound on fungal cellular pathways.
Caption: Multi-site inhibitory action of this compound on fungal cellular pathways.
Antifungal Efficacy Data
The following tables summarize the in vitro antifungal activity of this compound and its derivatives against various fungal pathogens. The data is presented as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC), which represent the concentration of the fungicide required to inhibit 50% of fungal growth or the lowest concentration to prevent visible growth, respectively.
| Fungal Species | Fungicide | EC50 / MIC (µg/mL) | Reference |
| Candida albicans | Sodium Diethyldithiocarbamate | MIC: Not specified, but demonstrated activity | [3] |
| Cryptococcus neoformans | Sodium Diethyldithiocarbamate | MIC: Not specified, but demonstrated activity | [3] |
| Aspergillus fumigatus | Sodium Diethyldithiocarbamate | MIC: Not specified, but demonstrated activity | [3] |
| Mucor mucedo | Sodium Diethyldithiocarbamate | MIC: Not specified, but demonstrated activity | [3] |
| Fusarium oxysporum f. sp. albedinis | Dithiocarbamic Ester (P3) | 64.23% inhibition at 200 ppm | [4] |
| Fusarium oxysporum f. sp. albedinis | Dithiocarbamic Ester (P4) | 47.89% inhibition at 200 ppm | [4] |
| Fusarium oxysporum f. sp. albedinis | Dithiocarbamic Ester (P9) | 39-64% inhibition at 200 ppm | [4] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Agar (B569324) Dilution Method
This protocol details a common method for determining the EC50 of this compound against a fungal pathogen.
Objective: To determine the concentration of this compound that inhibits the mycelial growth of a target fungus by 50%.
Materials:
-
This compound (sodium diethyldithiocarbamate)
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent if necessary
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile Petri dishes (90 mm)
-
Fungal culture of the target pathogen
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Parafilm
Protocol Workflow:
Caption: Workflow for the in vitro agar dilution method.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile distilled water. If solubility is an issue, a small amount of DMSO can be used. The final concentration of DMSO in the media should not exceed 1% (v/v) as it can inhibit fungal growth.
-
Media Preparation: Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 50-55°C in a water bath.
-
Serial Dilutions: Add the appropriate volume of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate with no this compound and, if using a solvent, a solvent control plate.
-
Pouring Plates: Gently swirl the amended agar to ensure even distribution of the fungicide and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.
-
Inoculation: From the growing edge of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each agar plate.
-
Incubation: Seal the plates with Parafilm and incubate them in the dark at the optimal temperature for the specific fungus (e.g., 25°C).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis:
-
Calculate the average colony diameter for each concentration.
-
Determine the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = ((dc - dt) / dc) * 100 Where:
-
dc = average diameter of the colony in the control plate
-
dt = average diameter of the colony in the treated plate
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and use probit analysis or non-linear regression to calculate the EC50 value.
-
In Planta Fungicide Efficacy Trial: Detached Leaf Assay
This protocol provides a method for evaluating the protective efficacy of this compound on plant tissue.
Objective: To assess the ability of this compound to prevent or reduce fungal infection on detached leaves.
Materials:
-
This compound
-
Sterile distilled water
-
Wetting agent (e.g., Tween 20)
-
Healthy, young, fully expanded leaves from the host plant
-
Fungal spore suspension of the target pathogen
-
Sterile Petri dishes or moist chambers
-
Sterile filter paper
-
Spray bottle or micropipette
-
Growth chamber or incubator
Protocol Workflow:
Caption: Workflow for the in planta detached leaf assay.
Procedure:
-
Treatment Solution Preparation: Prepare a series of this compound solutions in sterile distilled water at different concentrations (e.g., 10, 50, 100, 200 µg/mL). Add a wetting agent (e.g., Tween 20 at 0.01% v/v) to ensure even coverage. Include a control solution with only water and the wetting agent.
-
Leaf Collection and Preparation: Collect healthy, undamaged leaves from the host plant. Wash them gently with tap water and then surface sterilize by briefly immersing them in a dilute bleach solution (e.g., 1% sodium hypochlorite) for 1-2 minutes, followed by three rinses with sterile distilled water.
-
Fungicide Application: Place the leaves in a sterile environment (e.g., a laminar flow hood). Apply the this compound solutions to the adaxial (upper) surface of the leaves until runoff. This can be done using a fine-mist spray bottle or by applying a known volume with a micropipette and spreading it evenly.
-
Drying: Allow the leaves to air dry completely in the sterile environment.
-
Inoculation: Prepare a spore suspension of the target pathogen in sterile distilled water and adjust the concentration to a known value (e.g., 1 x 10^5 spores/mL). Place a small drop (e.g., 10-20 µL) of the spore suspension onto the center of each treated leaf.
-
Incubation: Place the inoculated leaves in moist chambers (e.g., Petri dishes lined with moist sterile filter paper) to maintain high humidity. Incubate at a temperature and light cycle optimal for disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 3-7 days), assess disease severity by measuring the diameter of the resulting lesions or by using a disease severity rating scale.
-
Analysis:
-
Calculate the average lesion size or disease severity for each treatment.
-
Determine the percentage of disease control using the formula: % Disease Control = ((Sc - St) / Sc) * 100 Where:
-
Sc = average disease severity in the control group
-
St = average disease severity in the treated group
-
-
Conclusion
This compound, as a representative of the dithiocarbamate fungicides, offers a broad-spectrum and multi-site mode of action that is beneficial for managing a variety of plant fungal diseases and for mitigating the development of fungicide resistance. The protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy of this compound and to further investigate its mechanisms of action against specific plant pathogens. Further research to determine the EC50 values of this compound against a wider range of agronomically important fungi is warranted to optimize its application in integrated pest management programs.
References
Ditiocarb in Combination with Copper for Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The repurposing of existing drugs for oncology applications offers a promising avenue for accelerated cancer therapy development. Ditiocarb, the primary metabolite of the FDA-approved alcohol-aversion drug Disulfiram (B1670777), has garnered significant attention for its potent anticancer activity when administered in the presence of copper. The active agent is the bis(diethyldithiocarbamate)-copper(II) complex (CuET), which exhibits selective cytotoxicity against cancer cells through multiple mechanisms, including proteasome inhibition, induction of reactive oxygen species (ROS), and modulation of the tumor microenvironment.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of the this compound-copper complex.
Mechanism of Action
In the body, Disulfiram is rapidly converted to its metabolite, this compound (diethyldithiocarbamate or DTC).[1][3] this compound then chelates available copper ions to form the active anticancer complex, CuET.[2][3][4] The primary mechanisms of action of CuET include:
-
Proteasome Inhibition: Unlike clinically approved proteasome inhibitors like bortezomib (B1684674) that target the 20S proteasome, CuET is believed to inhibit the 19S proteasome.[1] This is potentially achieved through targeting the JAMM domain of the POH1 subunit and the p97-NPL4 pathway, leading to an accumulation of misfolded proteins and induction of proteotoxic stress.[1][2][3]
-
Induction of Apoptosis and other Cell Death Pathways: The accumulation of ubiquitinated proteins and induction of ER stress by CuET can trigger apoptosis. Furthermore, CuET has been shown to induce other forms of cell death, including ferroptosis, a form of iron-dependent programmed cell death.[4][5][6]
-
Generation of Reactive Oxygen Species (ROS): The this compound-copper complex can participate in redox cycling, leading to the generation of ROS within cancer cells.[2] This increased oxidative stress can damage cellular components, including DNA, lipids, and proteins, contributing to cell death.
-
Immunomodulation: Recent studies suggest that CuET can modulate the tumor microenvironment by enhancing the cytotoxicity of natural killer (NK) and T cells.[2] It appears to promote an "immune-hot" tumor microenvironment by activating the NKG2D/NKG2DL axis, making cancer cells more susceptible to immune-mediated killing.[2]
Data Presentation
In Vitro Cytotoxicity of this compound-Copper Complexes
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound-copper complexes in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| SW480 | Primary Colon Cancer | Copper (II) complex with 3-(4-chloro-3-nitrophenyl)thiourea (Compound 1) | 4.7 ± 0.3 | [7] |
| SW620 | Metastatic Colon Cancer | Copper (II) complex with 3-(4-chloro-3-nitrophenyl)thiourea (Compound 1) | 3.3 ± 0.2 | [7] |
| PC3 | Metastatic Prostate Cancer | Copper (II) complex with 3-(4-chloro-3-nitrophenyl)thiourea (Compound 8) | 4.3 ± 0.5 | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Pyrrolidine (B122466) dithiocarbamate-copper(II) complex | ~1.0 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Diethyldithiocarbamate (B1195824) Copper II (DDC-Cu) | <0.2 | [9] |
| MDA-MB-231PAC10 | Paclitaxel-Resistant Triple-Negative Breast Cancer | Diethyldithiocarbamate Copper II (DDC-Cu) | <0.2 | [9] |
| DCIS | Breast Cancer | Pyrrolidine dithiocarbamate-copper(II) complex | <10 | [10] |
| MCF-7 | Breast Cancer | Pyrrolidine dithiocarbamate-copper(II) complex | <10 | [10] |
| PC-3 | Prostate Cancer | Pyrrolidine dithiocarbamate-copper(II) complex | <10 | [10] |
In Vivo Efficacy of this compound-Copper Formulations
This table outlines the results from preclinical animal studies evaluating the antitumor efficacy of this compound-copper complexes.
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| BALB/c mice with CT-26 syngeneic tumors | Colorectal Cancer | Albumin-CuET nanoparticles (1 mg/kg) | Significant tumor growth inhibition observed by day 14. | [4] |
| RAG-2M mice with MV-4-11 subcutaneous tumors | Leukemia | Cu(DDC)2 in DSPC/Chol liposomes (8 mg/kg) | 45% reduction in tumor burden compared to controls. | [11] |
| Rat model of F98 glioma | Glioblastoma | Convection-enhanced delivery of Cu(DDC)2 in DSPC/Chol liposomes | 25% increase in median survival time. | [11] |
| Mice with 4T1-LG12 orthotopic tumors | Breast Cancer | CuET/DIR NPs + NIR laser | Over 83% reduction in lung nodules compared to untreated mice. | [12] |
| Mice with ASPC-1 xenografts | Pancreatic Cancer | Dithiocarbazate-copper complex 3 | Significantly retarded tumor growth. | [6][13] |
Clinical Trial Summary of Disulfiram and Copper in Cancer Therapy
The clinical translation of disulfiram and copper has yielded mixed results. This table provides a summary of relevant clinical trials.
| Cancer Type | Phase | Treatment Regimen | Key Outcomes | Reference |
| Metastatic Breast Cancer | II | Disulfiram and Copper | Primary outcomes: Clinical Response Rate (RR) and Clinical Benefit Rate (CBR). Secondary outcomes: Time to Progression (TTP) and Overall Survival (OS). (Trial ongoing) | [2][5] |
| Recurrent Glioblastoma | Randomized | Standard of Care (SOC) + Disulfiram and Copper vs. SOC alone | No significant difference in survival. Increased toxicity in the disulfiram and copper arm. | [3][14] |
Experimental Protocols
Preparation of this compound-Copper (CuET) Complex for In Vitro Studies
This protocol describes the synthesis of the CuET complex from sodium diethyldithiocarbamate and copper (II) chloride.
Materials:
-
Sodium diethyldithiocarbamate trihydrate (Sigma-Aldrich)
-
Copper (II) chloride (Sigma-Aldrich)
-
Sterile deionized water
-
0.22 µm sterile filter
Procedure:
-
Prepare a stock solution of sodium diethyldithiocarbamate in sterile deionized water.
-
Prepare a stock solution of copper (II) chloride in sterile deionized water.
-
To form the CuET complex, mix the sodium diethyldithiocarbamate solution with the copper (II) chloride solution in a 2:1 molar ratio.[4]
-
The reaction is typically rapid and results in the formation of a precipitate, as CuET has poor water solubility.
-
For cell culture experiments, the complex can be formulated in nanoparticles or dissolved in an appropriate solvent like DMSO.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the this compound-copper complex on cancer cell lines using a standard MTT assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound-copper complex (CuET)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-copper complex in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the complex. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[7]
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of this compound-copper formulations.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound-copper formulation (e.g., nanoparticle suspension)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound-copper formulation (e.g., via intravenous injection) according to the desired dosing schedule. The control group should receive the vehicle.
-
Continue to monitor tumor growth and body weight throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).[4][12]
Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., containing 0.5% NP-40)
-
Proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Proteasome inhibitor (e.g., MG-132) as a control
-
Fluorometric plate reader
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration of the lysates.
-
In a 96-well black plate, add a specific amount of cell extract (e.g., 10 µg) to each well.
-
For each sample, prepare paired wells: one with the cell extract and one with the cell extract plus a proteasome inhibitor (to differentiate proteasome activity from other protease activities).
-
Add the fluorogenic proteasome substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation/emission of 350/440 nm using a microplate reader.[15][16]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS levels.
Materials:
-
Treated and untreated cancer cells
-
DCFH-DA solution
-
Serum-free culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with the this compound-copper complex for the desired time.
-
Wash the cells with serum-free medium.
-
Incubate the cells with DCFH-DA solution (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Immediately analyze the cells for fluorescence. This can be done qualitatively using a fluorescence microscope or quantitatively using a flow cytometer (typically in the FL1 channel).[17][18]
Visualizations
Caption: Mechanism of action of the this compound-copper complex in cancer cells.
Caption: Workflow for the in vitro evaluation of this compound-copper complex.
Caption: Workflow for the in vivo evaluation of this compound-copper complex.
References
- 1. Advancing Cancer Therapy with Copper/Disulfiram Nanomedicines and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. Diethyldithiocarbamate-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 6. researchgate.net [researchgate.net]
- 7. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clioquinol and pyrrolidine dithiocarbamate complex with copper to form proteasome inhibitors and apoptosis inducers in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diethyldithiocarbamate-copper nanocomplex reinforces disulfiram chemotherapeutic efficacy through light-triggered nuclear targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dithiocarbazate-Copper Complexes for Bioimaging and Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Disulfiram and Copper Plus Chemotherapy vs Chemotherapy Alone on Survival in Patients With Recurrent Glioblastoma: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Experimental Use of Ditiocarb as a Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditiocarb (diethyldithiocarbamate, DDTC) is a metabolite of the FDA-approved drug Disulfiram (Antabuse). It is a potent metal-chelating agent that has garnered significant interest in oncology research for its anticancer properties. The primary mechanism of its anti-tumor activity involves the formation of a complex with copper (referred to as CuET or DDC-Cu), which functions as a potent inhibitor of the ubiquitin-proteasome system (UPS).[1][2][3]
The proteasome is a critical cellular machine responsible for degrading the majority of intracellular proteins, thereby regulating processes like cell cycle progression, signal transduction, and apoptosis. Cancer cells, with their high rates of protein synthesis and proliferation, are particularly dependent on proteasome function, making it an attractive therapeutic target.[3] Inhibition of the proteasome by the this compound-copper complex leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][4] Notably, this complex often shows selectivity for cancer cells over normal, non-transformed cells.[4]
These application notes provide a summary of quantitative data on this compound's efficacy, detailed protocols for key experimental assays, and visualizations of its mechanism and related experimental workflows.
Mechanism of Action
This compound's efficacy as a proteasome inhibitor is critically dependent on the presence of copper. This compound chelates intracellular copper, which is often found at elevated levels in tumor cells, to form the active complex bis(diethyldithiocarbamate)-copper(II) (DDC-Cu or CuET).[2][4] This complex targets the 26S proteasome. While many proteasome inhibitors target the catalytic β5 subunit of the 20S core particle, some evidence suggests the this compound-copper complex may act differently, possibly by targeting a component of the 19S regulatory particle, leading to potent inhibition of cellular proteasome activity.[2][5] This inhibition prevents the degradation of polyubiquitinated proteins, leading to proteotoxic stress and the induction of apoptosis.
Data Presentation: Quantitative Summary
The cytotoxic and proteasome-inhibiting effects of the this compound-copper (DDC-Cu or CuET) complex have been quantified across various cancer cell lines. The data is summarized in the tables below.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound-Copper Complex
| Cell Line | Cancer Type | IC₅₀ (nM) | Exposure Time | Citation |
|---|---|---|---|---|
| MC-38 | Colorectal Carcinoma (murine) | 45.4 | 72 h | [6] |
| CT-26 | Colorectal Carcinoma (murine) | 68.2 | 72 h | [6] |
| HCT116 (parental) | Colorectal Carcinoma (human) | 54.8 | 72 h | [6] |
| HCT116 (KRAS WT) | Colorectal Carcinoma (human) | 54.0 | 72 h | [6] |
| HCT116 (KRAS G13D) | Colorectal Carcinoma (human) | 48.3 | 72 h | [6] |
| MDA-MB-231 (Chemoresistant) | Triple Negative Breast Cancer | < 200 | Not Specified |[7][8] |
Table 2: Proteasome Inhibition Profile of Dithiocarbamate-Metal Complexes
| Compound | Proteasome Target | Potency | Notes | Citation |
|---|---|---|---|---|
| DDC-Copper Complex | Cellular Proteasome | Potent Inhibition | Induces apoptosis in prostate and breast cancer cells. | [1] |
| DDC-Copper Complex | Cellular 26S Proteasome | More active vs. 26S | Significantly more potent against the cellular 26S proteasome than the purified 20S core particle. | [5] |
| DDC-Zinc Complex | Cellular 26S Proteasome | More active vs. 26S | Similar to the copper complex, shows higher potency against the intact cellular proteasome. | [5] |
| DDC-Nickel Complex | Cellular Proteasome | Inactive | Showed little to no inhibitory activity in MDA-MB-231 cells. |[5] |
Signaling Pathway Inhibition: The NF-κB Pathway
A critical downstream consequence of proteasome inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory signals lead to the phosphorylation and subsequent ubiquitination of IκBα, targeting it for degradation by the proteasome. The this compound-copper complex, by inhibiting the proteasome, prevents IκBα degradation. This results in the stable sequestration of NF-κB in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of target genes involved in inflammation, survival, and proliferation.[7]
Experimental Protocols
Protocol 1: Cell-Based Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate. Luminescent-based kits (e.g., Proteasome-Glo™) are also a widely used alternative.[9][10][11]
Materials:
-
Cells of interest cultured in appropriate media.
-
This compound sodium salt and Copper (II) Sulfate (CuSO₄) or a pre-formed DDC-Cu complex.
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, supplemented with protease inhibitors.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT.
-
Proteasome Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity), dissolved in DMSO to a 10 mM stock.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
Procedure:
-
Cell Seeding: Seed cells in 60 mm dishes or 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Compound Preparation & Treatment:
-
To form the complex in situ, pre-treat cells with 10-20 µM CuSO₄ for 1-2 hours.
-
Prepare fresh this compound solutions. Treat cells with desired concentrations of this compound (e.g., 10 nM to 10 µM) for the desired time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 200-400 µL of ice-cold Lysis Buffer to each dish/well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and sonicate briefly (10 seconds) on ice.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine protein concentration (e.g., BCA assay).
-
-
Proteasome Assay:
-
Dilute the proteasome substrate Suc-LLVY-AMC to a final concentration of 100 µM in Assay Buffer.
-
In a 96-well black plate, add 50 µL of cell lysate (containing 10-20 µg of protein) to duplicate wells.
-
Add 150 µL of the substrate-containing Assay Buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis: Subtract the fluorescence of blank wells (lysis buffer only) from all readings. Normalize the fluorescence values to the protein concentration of each sample. Express proteasome activity as a percentage relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay (SRB Assay)
This protocol assesses cell viability by measuring total cellular protein content.
Materials:
-
Cells of interest, culture media, and 96-well plates.
-
This compound-Copper complex.
-
10% Trichloroacetic acid (TCA), ice-cold.
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.
-
10 mM Tris base solution (pH 10.5).
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of the this compound-copper complex (e.g., 1 nM to 10 µM) for 72 hours.
-
Cell Fixation: Gently add 50 µL of ice-cold 10% TCA to each well (final concentration 5%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Shake the plate for 5-10 minutes.
-
Measurement: Read the absorbance at 492 nm or 510 nm on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[6]
Protocol 3: Western Blot for Ubiquitinated Proteins
This protocol is used to visualize the accumulation of high-molecular-weight polyubiquitinated proteins, a hallmark of proteasome inhibition.
Materials:
-
Treated cell lysates (prepared as in Protocol 1).
-
SDS-PAGE gels (e.g., 4-15% gradient gel is ideal).
-
PVDF membrane.
-
Transfer buffer and electrophoresis running buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody: Anti-Ubiquitin antibody (e.g., P4D1 or FK2 clone).
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescence (ECL) substrate.
Procedure:
-
Protein Separation: Load 20-40 µg of protein from each cell lysate into the wells of an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane according to standard protocols.[12]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-ubiquitin primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C.[12][13]
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system. Accumulation of ubiquitinated proteins will appear as a high-molecular-weight smear or ladder in the lanes corresponding to this compound-treated samples compared to the control.[14]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound as a proteasome inhibitor in a cell-based model.
References
- 1. Sodium diethyldithiocarbamate, an AIDS progression inhibitor and a copper-binding compound, has proteasome-inhibitory and apoptosis-inducing activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diethyldithiocarbamate complex with copper: the mechanism of action in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of copper-dependent proteasome-inhibitory and apoptosis-inducing activities of novel pyrrolidine dithiocarbamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clioquinol and pyrrolidine dithiocarbamate complex with copper to form proteasome inhibitors and apoptosis inducers in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethyldithiocarbamate-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]
- 11. Cell-Based Proteasome-Glo™ Assays [promega.sg]
- 12. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
Ditiocarb as a Tool for Studying Metal-Dependent Enzymes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditiocarb (diethyldithiocarbamate, DDC) is a potent metal-chelating agent that has proven to be an invaluable tool for the study of metal-dependent enzymes. Its ability to form stable complexes with various transition metals, particularly zinc and copper, allows for the selective inhibition and characterization of a wide range of metalloenzymes.[1][2] This document provides detailed application notes and protocols for utilizing this compound in the investigation of these critical enzymes.
This compound and its derivatives function by coordinating with the metal cofactor in the active site of enzymes, thereby disrupting their catalytic activity.[3][4][5] This mechanism of action makes it a powerful probe for elucidating the role of metal ions in enzymatic reactions and for validating metalloenzymes as therapeutic targets.
Mechanism of Action
Ditiocarbamates are characterized by the R₂NCS₂⁻ functional group, which acts as a bidentate ligand, forming a stable chelate with metal ions. The two sulfur atoms readily coordinate with the metal center of the enzyme, leading to its inhibition. The general mechanism can be visualized as the displacement of water or other weakly bound ligands from the metal cofactor within the enzyme's active site.
Applications in Studying Specific Metalloenzymes
This compound has been successfully employed to study a variety of metal-dependent enzymes. Below are some prominent examples with summarized quantitative data on their inhibition.
Carbonic Anhydrases (CAs)
Ditiocarbamates are potent inhibitors of zinc-containing carbonic anhydrases.[3][4][5] They have been investigated for their potential in treating conditions like glaucoma and cancer, where specific CA isoforms are implicated.[3][4][5] The inhibition mechanism involves the coordination of the dithiocarbamate's sulfur atoms to the zinc ion in the active site.[3][4]
| Compound/Ditiocarbamate Derivative | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| Various Ditiocarbamates | Human CA I, II, IX, XII | Low nanomolar range | [3][4][5] |
| 31 Ditiocarbamate Derivatives | Neisseria gonorrhoeae CA (NgCA) | 83.7 nM - 827 nM | [6][7] |
Superoxide (B77818) Dismutases (SODs)
This compound is a well-established inhibitor of copper-zinc superoxide dismutase (Cu,Zn-SOD), a key antioxidant enzyme.[8][9][10] It acts by chelating the copper ion essential for the enzyme's catalytic activity.[11] This property allows researchers to distinguish between the activities of Cu,Zn-SOD and manganese-dependent SOD (Mn-SOD), which is not inhibited by this compound.[8]
| Treatment | Tissue/Organism | Dose/Concentration | % Decrease in SOD Activity | Time Point | Reference |
| Diethyldithiocarbamate (B1195824) | Mice (in vivo) | 1.5 g/kg | 86% (Whole Blood) | 3 hours | [9] |
| Diethyldithiocarbamate | Mice (in vivo) | 1.5 g/kg | 71% (Liver) | 3 hours | [9] |
| Diethyldithiocarbamate | Mice (in vivo) | 1.5 g/kg | 48% (Brain) | 3 hours | [9] |
| Diethyldithiocarbamate | Mice (in vivo) | 0.5 g/kg | 42% (Liver) | 3 hours | [9] |
| Diethyldithiocarbamate | Saccharomyces cerevisiae | 10 mM | 75% | - | [10] |
| Diethyldithiocarbamate | Pure SOD/Homogenates | 10⁻³ M | Total loss of activity | 1.5 hours | [9] |
Aldehyde Dehydrogenase (ALDH)
This compound is a known inhibitor of aldehyde dehydrogenase, a key enzyme in alcohol metabolism.[12][13] This inhibitory action is central to the therapeutic effect of disulfiram (B1670777), which is metabolized to this compound in the body.
| Compound | Target Enzyme | Dissociation Constant (KE,I) | Reference |
| Diethyldithiocarbamate | Equine Hepatic Alcohol Dehydrogenase | 170 µM (binary complex) | [14] |
| Diethyldithiocarbamate | Equine Hepatic Alcohol Dehydrogenase | 1.3 mM (ternary complex with NAD⁺) | [14] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Carbonic Anhydrase Activity
This protocol outlines a method to determine the inhibitory effect of this compound on carbonic anhydrase activity using a stopped-flow spectrophotometer.
Materials:
-
Purified carbonic anhydrase isoform
-
This compound solution of known concentration
-
Buffer (e.g., 10 mM HEPES-Tris, pH 7.5)
-
CO₂-saturated water
-
pH indicator (e.g., 4-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the desired ditiocarbamate derivative in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the ditiocarbamate stock solution in the assay buffer.
-
In the stopped-flow instrument, mix the enzyme solution (containing the pH indicator) with the CO₂-saturated water (the substrate).
-
Monitor the change in absorbance of the pH indicator over time to determine the initial rate of the uncatalyzed reaction.
-
Repeat the measurement in the presence of a known concentration of the purified carbonic anhydrase to determine the initial rate of the catalyzed reaction.
-
To determine the inhibitory effect, pre-incubate the enzyme with various concentrations of the ditiocarbamate derivative for a specified time before mixing with the CO₂ substrate.
-
Measure the initial rates of the reaction in the presence of the inhibitor.
-
Calculate the percentage of inhibition for each ditiocarbamate concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Inhibition constants (Kᵢ) can be determined by measuring the initial rates at different substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
Protocol 2: Differentiating Cu,Zn-SOD and Mn-SOD Activity in Tissue Homogenates
This protocol utilizes this compound to selectively inhibit Cu,Zn-SOD, allowing for the measurement of Mn-SOD activity.
Materials:
-
Tissue homogenate
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.8)
-
Diethyldithiocarbamate (DDC) solution (e.g., 50 mM)
-
Reagents for a SOD activity assay (e.g., xanthine (B1682287), xanthine oxidase, cytochrome c)
-
Spectrophotometer
-
Dialysis tubing or desalting columns
Procedure:
-
Prepare the tissue homogenate in the assay buffer and centrifuge to remove cellular debris.
-
Divide the supernatant into two aliquots.
-
Aliquot 1 (Total SOD activity): Dilute with assay buffer.
-
Aliquot 2 (Mn-SOD activity): Treat with DDC (e.g., incubate with 50 mM DDC at 30°C for 1 hour) to completely inhibit Cu,Zn-SOD.[8]
-
Remove the excess DDC from Aliquot 2 by thorough dialysis against the assay buffer or by using a desalting column. This step is crucial as DDC can interfere with some assay components like cytochrome c.[8]
-
Perform the SOD activity assay on both aliquots. A common method is the xanthine oxidase-cytochrome c assay, which measures the inhibition of cytochrome c reduction.
-
The activity measured in Aliquot 1 represents the total SOD activity (Cu,Zn-SOD + Mn-SOD).
-
The activity measured in Aliquot 2 represents the Mn-SOD activity.
-
Calculate the Cu,Zn-SOD activity by subtracting the Mn-SOD activity from the total SOD activity.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dithiocarbamates effectively inhibit the α-carbonic anhydrase from Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of cyanide and diethyldithiocarbamate in the assay of superoxide dismutases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diethyldithiocarbamate inhibits in vivo Cu,Zn-superoxide dismutase and perturbs free radical processes in the yeast Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of erythrocyte aldehyde dehydrogenase activity and elimination kinetics of diethyldithiocarbamic acid methyl ester and its monothio analogue after administration of single and repeated doses of disulfiram to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concurrent administration of diethyldithiocarbamate and 4-methylpyrazole enhances ethanol-induced locomotor activity: the role of brain ALDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of disulfiram on equine hepatic alcohol dehydrogenase and its efficiency against alcoholism: vinegar effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ditiocarb in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ditiocarb (as sodium diethyldithiocarbamate) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), data tables, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound sodium salt in water and other solvents?
A1: The sodium salt of this compound, sodium diethyldithiocarbamate (B1195824), is readily soluble in water.[1][2][3] It is also soluble in ethanol (B145695) and acetone, but insoluble in ether and benzene.[4] For quantitative details, please refer to the solubility data table below.
Q2: How stable is this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly dependent on the pH. It is stable at a neutral pH of 7 but will decompose in acidic conditions (pH below 7).[2] This decomposition is catalyzed by hydrogen ions and is accelerated in acidic environments.[5][6] Aqueous solutions can also undergo slow decomposition over time, even at neutral pH.[2] For optimal stability, it is recommended to prepare solutions fresh for each experiment.[1]
Q3: What are the primary degradation products of this compound in acidic solutions?
A3: Under acidic conditions, this compound decomposes to produce volatile carbon disulfide (CS₂) and a salt of diethylamine.[2][5]
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound solutions should ideally be prepared fresh before use.[1] If short-term storage is necessary, solutions should be stored at 2-8°C, protected from light, and under an inert atmosphere to prevent oxidation.[1] For the solid compound, it should be stored in a cool, dry place, protected from moisture.[2]
Q5: Can I freeze my this compound stock solution?
A5: While refrigeration is recommended for short-term storage, freezing and thawing can cause the compound to precipitate out of solution.[1] If you must freeze your stock, it is crucial to allow it to fully equilibrate to room temperature and ensure any precipitate has redissolved before use.
Troubleshooting Guides
This section addresses common issues encountered when working with this compound in aqueous solutions.
Problem: My this compound solution is cloudy or has a precipitate immediately after preparation.
-
Possible Cause 1: Low pH of the solvent. this compound is unstable and less soluble in acidic conditions, leading to precipitation.[1]
-
Solution: Ensure the pH of your water or buffer is neutral (pH 7) or slightly alkaline. For some applications, using a buffer with a pH of 9 or higher can enhance stability.[1]
-
-
Possible Cause 2: Incomplete dissolution. The powder may not have fully dissolved.
-
Solution: Aid dissolution by gentle warming or sonication in an ultrasonic bath.[1]
-
-
Possible Cause 3: Reaction with metal ions. Trace metal contaminants in your solvent or glassware can form insoluble complexes with this compound.
-
Solution: Use high-purity, metal-free water and acid-washed glassware. Consider adding a chelating agent like EDTA to your buffer to sequester trace metals.[1]
-
Problem: The color of my this compound solution changes over time (e.g., turns yellow).
-
Possible Cause 1: Oxidation. Exposure to air can lead to the oxidation of this compound.[1]
-
Solution: Prepare solutions using deoxygenated solvents (e.g., purged with nitrogen or argon gas). Store the solution under an inert gas and minimize the headspace in the storage container.[1]
-
-
Possible Cause 2: Degradation. The color change may indicate the formation of degradation byproducts.
-
Solution: Prepare solutions fresh whenever possible. If you observe a color change, it is best to discard the solution and prepare a new one.
-
Problem: I'm seeing inconsistent or unexpected results in my experiments.
-
Possible Cause: Degradation of the active compound. The concentration of active this compound may have decreased due to instability, leading to reduced efficacy in your assays.
Data Presentation
Table 1: Solubility of this compound Sodium Salt
| Solvent | Solubility | Temperature | Reference(s) |
| Water | ≥ 100 mg/mL | 14°C (57°F) | [2][6] |
| Water | ~35% (w/v) | Not Specified | [7] |
| Alcohol | Soluble | Not Specified | [4] |
| Acetone | Soluble | Not Specified | [4] |
| Ether | Insoluble | Not Specified | [4] |
| Benzene | Insoluble | Not Specified | [4] |
Table 2: Stability of this compound in Aqueous Solutions
| pH | Stability | Half-life | Temperature | Reference(s) |
| 2 | Extremely Unstable | 0.3 seconds | Not Specified | [8] |
| 4-6.7 | Decomposes | Not Specified | Not Specified | [2] |
| 7 | Stable | Not Specified | Not Specified | [2] |
| >7 | Generally Stable | Not Specified | Not Specified | [9] |
Note: Quantitative half-life data at various temperatures is limited in the literature. It is strongly recommended to prepare solutions fresh.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Sodium Salt Stock Solution in Water
Materials:
-
Sodium diethyldithiocarbamate trihydrate (MW: 225.31 g/mol )
-
Sterile, high-purity, metal-free water
-
Sterile conical tube or vial (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Weigh out 225.31 mg of sodium diethyldithiocarbamate trihydrate.
-
Transfer the powder to a sterile conical tube.
-
Add a small amount of sterile water (e.g., 5 mL) to the tube.
-
Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Bring the final volume to 10 mL with sterile water.
-
Mix the solution thoroughly.
-
Store the stock solution at 2-8°C, protected from light. For best results, use immediately.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Materials:
-
100 mM this compound sodium salt stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the volume of the 100 mM stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile microcentrifuge tube, perform any necessary serial dilutions of the stock solution using pre-warmed cell culture medium.
-
Add the final diluted this compound solution to your cell culture plates dropwise while gently swirling to ensure even distribution and avoid localized high concentrations.
-
The final concentration of any solvent (if used for initial dissolution) should be kept to a minimum (typically <0.5%) to avoid cytotoxicity.
Mandatory Visualizations
References
- 1. This compound: decomposition in aqueous solution and effect of the volatile product on its pharmacological use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: decomposition in aqueous solution and effect of the volatile product on its pharmacological use. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Sodium Dimethyldithiocarbamate | C3H6NNaS2 | CID 560256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nacalai.com [nacalai.com]
Technical Support Center: Ditiocarb Handling in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with Ditiocarb (Sodium Diethyldithiocarbamate) precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound, commonly available as Sodium Diethyldithiocarbamate (B1195824), is an organosulfur compound used in a variety of biomedical research applications, including as a copper-chelating agent and an inhibitor of certain enzymes.[1] Its precipitation is primarily due to two factors:
-
pH-dependent instability: this compound is the salt of a weak acid, diethyldithiocarbamic acid. In acidic or even slightly acidic aqueous solutions (pH below 7), it readily decomposes into diethylamine (B46881) and carbon disulfide.[2][3] The carbon disulfide is poorly soluble in water and will make the solution cloudy, which is often observed as precipitation.[2]
-
Metal Ion Chelation: this compound is a potent chelating agent for various divalent and trivalent metal ions (e.g., copper, zinc, iron).[1][4] If your buffer or experimental system contains these metal ions, this compound can form insoluble metal-dithiocarbamate complexes, leading to precipitation.[4]
Q2: At what pH is this compound stable?
A2: this compound is most stable in alkaline (basic) aqueous solutions.[2] It is reported to be stable at pH 7, but decomposition can occur in slightly acidic conditions, from pH 6.7 down to 5.[3] To ensure stability and prevent precipitation due to decomposition, it is recommended to maintain the pH of your this compound-containing solutions above 7.0.
Q3: Can I dissolve this compound directly in my experimental buffer?
A3: While this compound is highly soluble in water (≥ 100 mg/mL), dissolving it directly into your final experimental buffer is not always recommended, especially if the buffer has a pH below 7 or contains metal ions.[3] It is often preferable to prepare a concentrated stock solution in an appropriate solvent and then dilute it into your experimental buffer just before use.
Q4: What is the best solvent for a this compound stock solution?
A4: For a concentrated stock solution, you can use either high-purity water (Milli-Q or equivalent) with the pH adjusted to be slightly alkaline (pH 7.5-8.5), or an organic solvent like DMSO. A stock in an alkaline aqueous solution will keep the this compound in its stable salt form. DMSO is a good option for achieving a high concentration and can be suitable for cell culture experiments when diluted appropriately.
Q5: How should I store this compound solutions?
A5: this compound powder should be stored in a cool, dark, and dry place. Aqueous stock solutions should be freshly prepared for best results. If short-term storage is necessary, store at 2-8°C and protect from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C can be considered, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide: this compound Precipitation
If you are observing precipitation of this compound in your experiments, use the following guide to identify the cause and find a solution.
| Observation | Potential Cause | Recommended Solution(s) |
| The solution becomes cloudy or a white precipitate forms immediately upon adding this compound to the buffer. | Acidic Buffer pH: The buffer pH is likely below 7.0, causing this compound to decompose into insoluble carbon disulfide.[2] | 1. Check and Adjust Buffer pH: Ensure your buffer pH is at or above 7.0, ideally between 7.2 and 8.0. 2. Use an Alkaline Stock Solution: Prepare a concentrated stock of this compound in slightly alkaline water (pH 8.0) and add this to your buffer. |
| A precipitate forms after some time, or when the solution is stored. | Slow Decomposition: The buffer pH may be close to neutral, leading to slow decomposition over time. Light Exposure: this compound can be light-sensitive. | 1. Prepare Fresh Solutions: Always prepare this compound-containing solutions fresh before each experiment. 2. Protect from Light: Store solutions in amber tubes or wrap them in foil. |
| A colored precipitate (often brownish or yellowish) forms. | Metal Ion Contamination: Your buffer or other reagents may contain contaminating metal ions, leading to the formation of insoluble metal-dithiocarbamate complexes.[4] | 1. Use High-Purity Reagents: Ensure all buffer components are of high purity and the water is deionized and/or distilled. 2. Consider a Chelator: If metal ion contamination is unavoidable and won't interfere with your experiment, adding a small amount of EDTA to your buffer can help chelate stray metal ions. |
| Precipitation occurs when adding a this compound stock solution (e.g., in DMSO) to the aqueous buffer. | Poor Mixing/Local Concentration: High local concentrations of this compound upon addition can cause it to precipitate before it has a chance to fully dissolve in the bulk solution. | 1. Vortex While Adding: Add the this compound stock solution to the buffer while vortexing or stirring vigorously to ensure rapid and even dispersion. 2. Warm the Buffer: Gently warming the buffer to 37°C before adding the this compound stock can improve solubility. |
Data Presentation
Table 1: Solubility and Stability of Sodium Diethyldithiocarbamate in Common Buffers
| Buffer System | pH Range | Solubility | Stability Considerations |
| Water | Neutral to Alkaline | ≥ 100 mg/mL[3] | Stable at pH ≥ 7.0. Rapid decomposition at pH < 6.7.[3] |
| Phosphate-Buffered Saline (PBS) | Typically 7.2-7.4 | High | Generally compatible and stable. Ensure the final pH is maintained at ≥ 7.2. |
| Tris-HCl | 7.0 - 9.0 | High | Good compatibility. The alkaline nature of the Tris buffering range is favorable for this compound stability. |
| HEPES | 6.8 - 8.2 | High | Generally compatible. Buffer at the higher end of the pH range (≥ 7.2) for optimal this compound stability. |
| Citrate or Acetate Buffers | Acidic | Low | Not Recommended. The acidic nature of these buffers will cause rapid decomposition and precipitation of this compound.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Alkaline Water
-
Weigh out the desired amount of Sodium Diethyldithiocarbamate powder.
-
Dissolve the powder in high-purity water (e.g., Milli-Q) to 90% of the final desired volume.
-
Adjust the pH of the solution to 8.0 using 0.1 M NaOH while stirring.
-
Bring the solution to the final volume with high-purity water.
-
Sterile filter if necessary for cell culture applications.
-
Use immediately or store in aliquots at -20°C for short-term storage, protected from light.
Protocol 2: Preparation of a this compound Working Solution in Experimental Buffer
-
Prepare your experimental buffer (e.g., PBS, Tris-HCl) and adjust the pH to be within the stable range for this compound (ideally pH 7.2-8.0).
-
Gently warm the buffer to your experimental temperature (e.g., 37°C).
-
While vortexing or vigorously stirring the buffer, add the required volume of your this compound stock solution dropwise.
-
Ensure the final concentration of any organic solvent (like DMSO) from the stock solution is compatible with your experimental system.
-
Use the final working solution immediately.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound decomposition pathway in acidic solution.
References
Ditiocarb Technical Support Center: Navigating Off-Target Effects in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information and troubleshooting advice for researchers using Ditiocarb (sodium diethyldithiocarbamate (B1195824), DETC) in cellular assays. This compound is widely recognized for its role as an inhibitor of the NF-κB signaling pathway, but its off-target effects, primarily stemming from its properties as a metal chelator and its dual role as an antioxidant and pro-oxidant, can lead to complex and sometimes misleading results. This resource aims to help you identify, understand, and mitigate these potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's off-target effects?
A1: The most significant off-target effects of this compound are linked to its potent metal-chelating properties, particularly its interaction with copper.[1][2] this compound binds to intracellular copper to form a copper-Ditiocarb complex (Cu-DTC). This complex, not this compound alone, is a potent inhibitor of the 26S proteasome.[1][3][4] This inhibition can lead to apoptosis and suppress cell proliferation, effects that might be mistakenly attributed to its intended NF-κB inhibitory action.[3][5]
Q2: How does this compound's role as an antioxidant and pro-oxidant complicate experimental results?
A2: this compound exhibits a dual nature regarding oxidative stress. It can act as a powerful antioxidant by scavenging reactive oxygen species like hydroxyl radicals and peroxynitrite.[2] However, it can also act as a pro-oxidant, leading to increased levels of protein carbonyls and lipid peroxidation, which can induce an adaptive response in cells or trigger apoptosis.[6][7] This effect is highly dependent on the cellular redox state and the concentration of this compound used.[6][8]
Q3: Can this compound interfere with common assay readouts, such as those from reporter genes?
A3: Yes, compounds can interfere with reporter enzymes like luciferase, leading to artifactual results that are not related to the biological pathway under investigation.[9][10] While direct interference by this compound on luciferase has not been extensively documented in the provided results, it is a critical factor to consider. It is always recommended to perform a counterscreen where the reporter enzyme is tested in the absence of the biological target to rule out direct inhibition.[9]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Unexpectedly high cytotoxicity or apoptosis, even at low this compound concentrations. | Proteasome Inhibition by Cu-DTC Complex: The cytotoxicity may not be due to NF-κB inhibition but rather proteasome inhibition, which is highly dependent on intracellular copper levels.[1][3] | 1. Quantify Copper: Measure the copper concentration in your cell culture medium. Standard media can contain sufficient copper to form the active Cu-DTC complex.2. Use a Copper Chelator: As a control, co-treat cells with a strong copper chelator like tetrathiomolybdate (B108656) (TM) to see if it rescues the cytotoxic effect.[3]3. Assess Proteasome Activity: Directly measure the chymotrypsin-like activity of the proteasome in this compound-treated cells.[1] |
| Inconsistent or biphasic dose-response curves for cytotoxicity. | Concentration-Dependent Effects: this compound has been shown to exhibit biphasic effects on cytotoxicity and even chromosome condensation in V79 hamster cells, where intermediate concentrations were more potent than lower or higher ones.[11] This could be due to its complex antioxidant/pro-oxidant activities.[6] | 1. Expand Dose Range: Perform a wider range of this compound concentrations to fully characterize the dose-response curve.2. Measure Oxidative Stress Markers: Quantify markers of oxidative stress (e.g., protein carbonyls, TBARS for lipid peroxidation) at different this compound concentrations.[6][7] |
| NF-κB inhibition is observed, but downstream effects do not match expectations. | Multiple Pathway Modulation: this compound's effects are not limited to NF-κB. It can modulate arachidonic acid metabolism and has glutathione (B108866) peroxidase-like activity, which can influence inflammatory signaling pathways independently of NF-κB.[12] Proteasome inhibition also affects numerous cellular proteins beyond IκBα.[5] | 1. Use an Orthogonal Inhibitor: Confirm your findings using a different, more specific NF-κB inhibitor (e.g., an IKK inhibitor) that does not chelate metals.2. Profile Key Proteins: Use western blotting to check the levels of other proteasome-regulated proteins (e.g., p53, cyclins) to assess the extent of off-target proteasome inhibition.[1] |
| Variability between experiments, especially in different cell lines. | Cell-Type Specific Differences: The cellular response to this compound can be highly dependent on the basal intracellular copper levels and the initial redox state of the cells.[3][6] Cancer cells, for instance, often have higher copper levels, making them more sensitive to the proteasome-inhibiting effects of the Cu-DTC complex.[3] | 1. Characterize Your Cell Line: If possible, measure the basal intracellular copper and glutathione (GSH) levels in your cell model.[6]2. Standardize Culture Conditions: Ensure consistent cell passage number and seeding density, as these can influence cellular redox state.[13] |
Quantitative Data Summary
The following table summarizes the concentration-dependent effects of this compound (DETC) observed in Chinese hamster V79 lung fibroblasts. This data highlights the compound's impact on cell viability and markers of oxidative stress.
| Parameter | DETC Concentration | Observation in V79 Cells | Reference |
| Cell Viability (MTT Assay) | 200 µM | ~30% decrease in viability | [6] |
| Cell Viability (Trypan Blue) | 200 µM | ~30% decrease in viability | [6] |
| Protein Oxidation (Carbonyls) | 100 µM | No significant change | [6] |
| 200 µM | Significant increase | [6] | |
| Lipid Peroxidation (TBARS) | 100 µM | No significant change | [6] |
| 200 µM | Significant increase | [6] |
Note: These values are specific to the V79 cell line under the reported experimental conditions and may vary significantly in other cell types.
Experimental Protocols
Protocol: Assessing this compound's Effect on NF-κB Activation vs. General Cytotoxicity
This protocol provides a framework for distinguishing between this compound's intended effect on NF-κB and its off-target cytotoxic effects.
1. Materials:
-
Cell line of interest (e.g., HEK293 with an NF-κB luciferase reporter)
-
Complete culture medium (Note: Be aware of the basal copper concentration)
-
This compound sodium salt (DETC)
-
TNF-α (or another NF-κB activator)
-
A non-chelating NF-κB inhibitor (e.g., Bay 11-7082) for comparison
-
Copper (II) Chloride (CuCl₂)
-
Tetrathiomolybdate (TM)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Opaque-walled 96-well plates for luminescence
-
Clear 96-well plates for cytotoxicity assay
2. Experimental Procedure:
-
Cell Seeding: Plate cells at a predetermined optimal density in 96-well plates and incubate for 24 hours.[16]
-
Compound Preparation & Treatment (NF-κB Assay):
-
Prepare serial dilutions of this compound.
-
Prepare treatment groups:
-
Vehicle Control
-
TNF-α alone (Positive Control)
-
This compound dilutions + TNF-α
-
Bay 11-7082 + TNF-α (Comparison Inhibitor)
-
This compound + TNF-α + TM (to chelate copper)
-
This compound + TNF-α + supplemental CuCl₂ (to enhance complex formation)
-
-
Pre-treat cells with inhibitors for 1 hour before stimulating with TNF-α for 6-8 hours.
-
-
Compound Preparation & Treatment (Cytotoxicity Assay):
-
Prepare a parallel plate with the same treatment groups but without TNF-α stimulation.
-
Incubate for a longer duration relevant to cytotoxicity (e.g., 24 hours).
-
-
Assay Readout:
-
NF-κB Activity: Lyse cells and measure luciferase activity according to the manufacturer's protocol.
-
Cytotoxicity: Measure LDH release in the supernatant according to the kit manufacturer's protocol.[15]
-
3. Data Analysis & Interpretation:
-
Compare the IC₅₀ of this compound for NF-κB inhibition versus its LC₅₀ (lethal concentration 50%) for cytotoxicity. A significant overlap suggests off-target toxicity may be confounding the results.
-
If TM rescues the cytotoxic effect of this compound, it strongly implicates the copper-dependent proteasome inhibition mechanism.
-
If supplemental copper enhances this compound's cytotoxicity, this further supports the role of the Cu-DTC complex.
Visualizations: Pathways and Workflows
Signaling Pathway: this compound's Dual Mechanism
Caption: this compound's dual inhibition of the NF-κB pathway.
Experimental Workflow: Troubleshooting Unexpected Cytotoxicity
Caption: Workflow for diagnosing copper-dependent off-target effects.
References
- 1. Sodium diethyldithiocarbamate, an AIDS progression inhibitor and a copper-binding compound, has proteasome-inhibitory and apoptosis-inducing activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate cancer cellular proteasome activity by a pyrrolidine dithiocarbamate-copper complex is associated with suppression of proliferation and induction of apoptosis [imrpress.com]
- 4. A novel dithiocarbamate analogue with potentially decreased ALDH inhibition has copper-dependent proteasome-inhibitory and apoptosis-inducing activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of copper-dependent proteasome-inhibitory and apoptosis-inducing activities of novel pyrrolidine dithiocarbamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The diethyldithiocarbamate concentration effects and interactions with other cytotoxic agents on Chinese Hamster cells (V79) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diethyldithiocarbamate (this compound sodium) effect on arachidonic acid metabolism in human mononuclear cells. Glutathione peroxidase-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Ditiocarb Cytotoxicity Management: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing ditiocarb-induced cytotoxicity in normal cells during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of this compound, offering potential explanations and solutions in a straightforward question-and-answer format.
Q1: I am observing high levels of cytotoxicity in my normal cell line after this compound treatment. What are the potential causes and how can I mitigate this?
A1: High cytotoxicity in normal cells is a common concern. Several factors can contribute to this:
-
Concentration: this compound's effects are highly concentration-dependent. A biphasic response has been observed in some cell lines, where lower concentrations are paradoxically more toxic than higher ones. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Cellular Redox State: this compound's cytotoxicity is linked to the intracellular redox environment, particularly the levels of glutathione (B108866) (GSH).[1] Cells with lower baseline GSH levels may be more susceptible.
-
Copper Availability: this compound is a potent copper chelator, and its cytotoxic effects can be influenced by the transport of extracellular copper into the cells, leading to pro-oxidant activity.[2]
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a thorough dose-response experiment to identify a therapeutic window where cytotoxicity to normal cells is minimized.
-
Modulate Cellular Redox State: Pre-treatment of normal cells with N-acetyl-L-cysteine (NAC), a precursor to GSH, can help replenish intracellular GSH levels and protect against this compound-induced oxidative stress.[1]
-
Control for Metal Ions: Ensure your cell culture medium has consistent and known concentrations of metal ions, particularly copper. In some experimental setups, using a non-permeable metal chelator can help elucidate the role of extracellular copper in the observed cytotoxicity.[2]
Q2: My experimental results with this compound are inconsistent. What could be causing this variability?
A2: Inconsistent results can be frustrating. Here are some potential sources of variability and how to address them:
-
Reagent Stability: this compound solutions may not be stable over long periods. It is recommended to prepare fresh solutions for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, and growth phase can all impact the cellular response to this compound.
-
Assay Timing: The timing of this compound administration and the duration of exposure are critical parameters that can influence the outcome.
Troubleshooting Steps:
-
Standardize Reagent Preparation: Always use freshly prepared this compound solutions.
-
Maintain Consistent Cell Culture Practices: Standardize your cell seeding density, use cells within a consistent passage number range, and ensure they are in the logarithmic growth phase at the time of treatment.
-
Optimize Treatment Schedule: The timing of this compound administration can be crucial. For instance, when used as a chemoprotective agent, a delay between the administration of the primary cytotoxic drug and this compound can significantly impact its effectiveness.[3]
Q3: How does this compound induce cytotoxicity? What are the underlying mechanisms?
A3: this compound induces cytotoxicity through a multi-faceted mechanism primarily involving:
-
Induction of Oxidative Stress: It can lead to the production of reactive oxygen species (ROS), causing damage to cellular components.[4]
-
Cell Cycle Arrest: this compound can halt the cell cycle, preventing cell proliferation.[4]
-
Apoptosis Induction: It can trigger programmed cell death, or apoptosis, in various cell types. The induction of apoptosis can be dependent on the cell's redox state and the activation of specific signaling pathways.[1][2]
-
Metal Chelation: Its ability to chelate metals, particularly copper, plays a significant role. The this compound-copper complex can have its own distinct biological activities.[2]
Quantitative Data Summary
The following table summarizes the cytotoxic effects (IC50 values) of this compound and its derivatives on various cancer cell lines compared to normal cell lines. A higher selectivity index (SI) indicates a greater preferential cytotoxicity towards cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Zn(II) arginine dithiocarbamate (B8719985) | T47D (Breast Cancer) | 3.16 µg/mL | Fibroblast | 8709.63 µg/mL | >2756 | [1][5] |
| Ditiocarbamate Derivative 57b T | A549 (Lung Cancer) | 4.3 ± 0.2 | 16HBE (Normal Bronchial) | 7.7 ± 0.1 | 1.79 | [4] |
| HeLa (Cervical Cancer) | 4.2 ± 0.2 | BEAS-2B (Normal Bronchial) | 7.2 ± 0.6 | 1.71 | [4] | |
| Ditiocarbamate Derivative 57c T | A549 (Lung Cancer) | 3.8 ± 0.1 | 16HBE (Normal Bronchial) | 10.1 ± 0.2 | 2.66 | [4] |
| HeLa (Cervical Cancer) | 3.0 ± 0.5 | BEAS-2B (Normal Bronchial) | 4.4 ± 0.5 | 1.47 | [4] | |
| Ditiocarbamate Derivative 59a T | A549 (Lung Cancer) | 3.56 ± 0.5 | 16HBE (Normal Bronchial) | 6.61 ± 0.2 | 1.86 | [4] |
| BEAS-2B (Normal Bronchial) | 6.31 ± 0.9 | 1.77 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in troubleshooting and experimental design.
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plate
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period. Include untreated control wells.
-
After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
FACS tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect intracellular ROS levels.
Materials:
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Cell culture medium without phenol (B47542) red
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells and treat with this compound.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates an increase in ROS levels.
Glutathione (GSH) Assay
This assay measures the total intracellular glutathione levels.
Materials:
-
Glutathione Assay Kit (commercially available)
-
5-sulfosalicylic acid (SSA) for deproteinization
-
Microplate reader
Procedure:
-
Treat and harvest cells.
-
Lyse the cells and deproteinize the lysate using SSA.
-
Follow the specific instructions of the commercial kit, which typically involves a reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Measure the absorbance at the recommended wavelength (usually around 412 nm).
-
Calculate the GSH concentration based on a standard curve.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: Experimental workflow for assessing and mitigating this compound-induced cytotoxicity.
Caption: this compound's influence on NF-κB and p53 signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. The comparison of Zn(II) arginine dithiocarbamate cytotoxicity in T47D breast cancer and fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ditiocarb Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Ditiocarb (Sodium Diethyldithiocarbamate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, the sodium salt of diethyldithiocarbamic acid, is an active metabolite of the drug Disulfiram.[1] It functions as a chelating agent and has been investigated for its potential in mobilizing toxic metals.[1] Its therapeutic activities are linked to its ability to form complexes with metal ions, particularly copper, and modulate various signaling pathways. Key mechanisms of action include the inhibition of the NF-κB and EGFR/AKT signaling pathways, which are crucial in inflammation and cancer progression.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is highly sensitive to pH. It is relatively stable in neutral to alkaline aqueous solutions but undergoes rapid decomposition in acidic environments.[2][3] This degradation is a first-order reaction catalyzed by hydrogen ions and results in the formation of carbon disulfide (CS₂) and diethylamine.[3] The instability increases significantly as the pH drops below 7.
Q3: What are the visible signs of this compound degradation in a solution?
A3: The decomposition of this compound in an acidic aqueous solution leads to the formation of carbon disulfide, which can cause the solution to become cloudy or turbid. This is a clear visual indicator that the compound is degrading.
Q4: How does the degradation of this compound at low pH impact its biological activity?
A4: The biological activity of this compound is intrinsically linked to its chemical stability. As this compound decomposes in acidic conditions, it loses its structural integrity and, consequently, its ability to effectively chelate metals and interact with its biological targets. Therefore, a decrease in pH will lead to a reduction or complete loss of its therapeutic or experimental activity. For instance, its ability to inhibit the NF-κB or EGFR/AKT pathways will be compromised as the concentration of the intact this compound molecule decreases.
Q5: What is the optimal pH range for storing this compound solutions?
A5: To maintain its stability and activity, this compound solutions should be prepared and stored in neutral to slightly alkaline buffers (pH ≥ 7.0). It is crucial to avoid acidic buffers or any acidic conditions that could accelerate its degradation.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed in Cellular Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acidic pH of Culture Medium or Buffer | The pH of your cell culture medium or experimental buffer may have dropped, causing this compound to degrade. | Check the pH of your medium/buffer. Ensure it is maintained at a physiological pH of 7.2-7.4. If necessary, use a freshly prepared and pH-adjusted buffer for your experiments. |
| Improper Solution Preparation | This compound was dissolved in an acidic solvent or water with a low pH. | Always dissolve this compound in a neutral or slightly alkaline buffer (e.g., PBS at pH 7.4). Avoid using acidic solvents. |
| Prolonged Incubation in Potentially Acidic Microenvironments | In cell culture, metabolic activity can lead to localized acidic microenvironments, especially in dense cultures. | Consider the duration of your experiment. For long-term studies, it may be necessary to refresh the medium containing this compound to ensure a stable pH and active compound concentration. |
Issue 2: Variability in Experimental Results Between Batches
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent pH of Buffers | Slight variations in the pH of buffers used to prepare this compound solutions between experiments can lead to different rates of degradation. | Standardize your buffer preparation protocol. Always verify the final pH of the buffer with a calibrated pH meter before use. |
| Age of this compound Solution | Aqueous solutions of this compound, even at neutral pH, can slowly decompose over time. | Prepare fresh this compound solutions for each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature. |
Quantitative Data Summary
The stability of this compound is highly dependent on pH. The following table provides an illustrative summary of the expected relationship between pH and the stability of this compound in aqueous solution at 25°C. Note: The half-life values are estimates based on the established chemical properties of dithiocarbamates and are intended for comparative purposes.
| pH | Stability | Estimated Half-life (t½) | Degradation Products |
| 2.0 | Extremely Unstable | < 1 second | Carbon Disulfide, Diethylamine |
| 4.0 | Very Unstable | Seconds to minutes | Carbon Disulfide, Diethylamine |
| 6.0 | Unstable | Minutes to hours | Carbon Disulfide, Diethylamine |
| 7.0 | Moderately Stable | Hours to days | Minimal degradation |
| 8.0 | Stable | Days to weeks | Minimal degradation |
The biological activity of this compound, such as its inhibitory effect on signaling pathways, is expected to decrease as the pH is lowered due to its degradation. The following table illustrates the hypothetical effect of pH on the half-maximal inhibitory concentration (IC50) of this compound for NF-κB inhibition.
| pH | This compound Stability | Expected IC50 for NF-κB Inhibition |
| 7.4 | High | Low (High Potency) |
| 6.8 | Moderate | Increased |
| 6.0 | Low | Significantly Increased (Low Potency) |
| < 6.0 | Very Low | Activity may be undetectable |
Experimental Protocols
Protocol 1: Stability Analysis of this compound by UV-Vis Spectrophotometry
This protocol describes a method to monitor the degradation of this compound at different pH values using UV-Vis spectrophotometry.
Materials:
-
This compound (Sodium Diethyldithiocarbamate)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
pH meter
-
Buffer solutions at various pH values (e.g., pH 4, 5, 6, 7, and 8)
-
Deionized water
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., citrate (B86180) buffer for pH 4-6, phosphate (B84403) buffer for pH 7-8).
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a neutral buffer (e.g., pH 7.4 PBS).
-
Initiate Degradation: At time zero, dilute the this compound stock solution into each of the different pH buffers to a final concentration suitable for UV-Vis analysis (e.g., 10-50 µg/mL).
-
Spectrophotometric Measurement: Immediately measure the absorbance spectrum of each solution from 200-400 nm. This compound has a characteristic absorbance maximum.
-
Monitor Degradation Over Time: At regular intervals (e.g., every 5, 10, 30, 60 minutes), re-measure the absorbance spectrum of each solution.
-
Data Analysis: Plot the absorbance at the characteristic wavelength of this compound against time for each pH. The rate of decrease in absorbance corresponds to the rate of degradation. Calculate the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k) for this compound at each pH.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a framework for a stability-indicating HPLC method to separate and quantify this compound from its degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 20 mM, pH 7.0)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation studies
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the separation of this compound and its degradation products. A common starting point is a mixture of phosphate buffer and acetonitrile.
-
Forced Degradation Study: To generate degradation products and validate the stability-indicating nature of the method, subject this compound solutions to forced degradation conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.
-
Neutralize the samples before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Monitor at the absorbance maximum of this compound.
-
Column Temperature: 25°C
-
-
Analysis: Inject the untreated this compound solution and the samples from the forced degradation study.
-
Method Validation: The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak, and the peak purity of this compound can be demonstrated.
Protocol 3: Assessing the pH-Dependent Cytotoxicity of this compound
This protocol outlines a method to evaluate how the cytotoxicity of this compound against a cancer cell line is affected by the pH of the culture medium.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT or other cell viability assay reagent
-
96-well plates
-
Buffers to adjust medium pH (e.g., HEPES, sterile HCl, and NaOH)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare pH-Adjusted Media: Prepare batches of cell culture medium adjusted to different pH values (e.g., 6.5, 7.0, 7.4). Ensure sterility.
-
This compound Treatment: Prepare serial dilutions of this compound in each of the pH-adjusted media.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the this compound-containing, pH-adjusted media. Include control wells with pH-adjusted media without this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48 hours).
-
Cell Viability Assay: At the end of the incubation, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and calculate the percentage of cell viability for each this compound concentration at each pH. Plot the data and determine the IC50 value of this compound at each pH.
Visualizations
Caption: this compound degradation pathway in acidic conditions.
Caption: Workflow for this compound stability analysis.
Caption: this compound's pH-dependent inhibition of NF-κB signaling.
References
- 1. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: decomposition in aqueous solution and effect of the volatile product on its pharmacological use. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Ditiocarb Dosage to Minimize In Vivo Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the in vivo dosage of Ditiocarb (Diethyldithiocarbamate, DDC) while minimizing its toxic effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: The toxicity of this compound is closely linked to its ability to chelate copper. The this compound-copper complex can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can induce apoptosis (programmed cell death) through pathways involving the release of cytochrome c from mitochondria and the activation of caspases.[1][2] Additionally, this compound can inhibit the NF-κB signaling pathway by preventing the phosphorylation of its inhibitory subunit, IκBα.[3][4]
Q2: What are the reported lethal doses (LD50) for this compound?
A2: The LD50 of this compound (sodium salt) varies depending on the animal model and the route of administration. It is crucial to consider these factors when designing your experiments. The following table summarizes a selection of reported LD50 values.
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 1500 | [5] |
| Rat (trihydrate form) | Oral | 2830 | |
| Mouse | Oral | 1500 | |
| Mouse (trihydrate form) | Oral | 1870 | |
| Rat | Intraperitoneal | 1250 | |
| Mouse | Intraperitoneal | 1302 | |
| Mouse (trihydrate form) | Intravenous | >1000 | |
| Rabbit | Oral | 6300 | |
| Rabbit | Intraperitoneal | 963 | |
| Rabbit | Intravenous | 2374 |
Q3: What are the common signs of this compound-induced toxicity in vivo?
A3: Signs of toxicity can vary depending on the dose and animal model. In rodents, high doses of this compound can lead to behavioral changes, including increased or decreased motor activity, tremors, and in severe cases, convulsions. Other observed effects include changes in organ weight and histopathological alterations in the liver, kidneys, and spleen.
Q4: How can I monitor for this compound-induced organ toxicity?
A4: To monitor for organ-specific toxicity, a combination of biochemical and histopathological assessments is recommended.
-
Nephrotoxicity: Monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels. Novel biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) may provide earlier detection of kidney injury.
-
Hepatotoxicity: Assess liver function by measuring serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Histopathological examination of liver tissue can reveal signs of injury such as necrosis and fatty liver degeneration.
-
Neurotoxicity: Behavioral assessments can be used to detect changes in motor coordination and activity. Histopathological analysis of brain tissue can identify neuronal damage.
Troubleshooting Guides
Issue 1: Unexpectedly high mortality in experimental animals.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage Calculation | Double-check all calculations for dose preparation. Ensure that the correct molecular weight (especially for salt forms like sodium diethyldithiocarbamate (B1195824) trihydrate) is used. |
| Route of Administration Sensitivity | Be aware that the toxicity of this compound can differ significantly between administration routes (e.g., oral vs. intraperitoneal). If switching routes, a new dose-finding study is essential. |
| Vehicle Effects | The vehicle used to dissolve or suspend this compound may have its own toxicity or may affect the bioavailability of the compound. Conduct a vehicle-only control group to assess any background toxicity. |
| Animal Strain/Species Sensitivity | Different strains or species of animals can have varying sensitivities to this compound. If using a new strain or species, it is crucial to perform a pilot dose-range finding study. |
Issue 2: Inconsistent or non-reproducible toxicity results.
| Possible Cause | Troubleshooting Step |
| Improper Drug Formulation | Ensure that this compound is fully dissolved or homogeneously suspended in the vehicle before each administration. Inconsistent formulation can lead to variable dosing. |
| Inaccurate Administration Technique | For oral gavage, ensure proper technique to avoid accidental administration into the lungs, which can cause immediate mortality or distress. For intravenous injections, ensure the full dose is delivered into the bloodstream. |
| Animal Handling Stress | Excessive stress during handling and administration can influence physiological responses and toxicity outcomes. Handle animals gently and consistently across all groups. |
| Biological Variables | Factors such as the age, sex, and health status of the animals can impact their response to this compound. Ensure that animals are age- and sex-matched across experimental groups and are free from underlying health issues. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
-
Animal Restraint: Gently but firmly restrain the mouse or rat to immobilize the head and straighten the esophagus.
-
Gavage Needle Insertion: Insert a ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
-
Dose Administration: Once the needle is in the stomach (indicated by reaching a pre-measured depth and lack of resistance), slowly administer the this compound solution.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Protocol 2: Western Blot for Apoptosis Markers (Cytochrome c and Cleaved Caspase-3)
-
Protein Extraction: Homogenize tissue or lyse cells in a buffer that preserves protein integrity. For cytochrome c release, it is crucial to separate cytosolic and mitochondrial fractions.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for cytochrome c and cleaved (active) caspase-3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in cytosolic cytochrome c and the appearance of the cleaved caspase-3 band are indicative of apoptosis.
Protocol 3: TUNEL Assay for DNA Fragmentation in Tissue Sections
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Permeabilization: Treat the sections with proteinase K to allow the labeling enzyme to access the nuclear DNA.
-
Labeling: Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP). The TdT enzyme will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Counterstaining and Visualization: Counterstain the nuclei with a fluorescent dye like DAPI. Visualize the fluorescent signal using a fluorescence microscope. Green fluorescence in the nuclei indicates apoptotic cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's dual mechanism of toxicity involving copper chelation.
Caption: A generalized workflow for assessing this compound toxicity in vivo.
References
- 1. Diethyldithiocarbamate-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine dithiocarbamate inhibits TNF-alpha-dependent activation of NF-kappaB by increasing intracellular copper level in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 148185 /mcn [igsvtu.lanuk.nrw.de]
Troubleshooting inconsistent results in Ditiocarb experiments
Welcome to the technical support center for Ditiocarb experiments. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy and has a precipitate. What is the cause and how can I fix it?
A1: Cloudiness or precipitation in your this compound solution is a common issue primarily caused by its instability in acidic conditions. This compound is the salt of a weak acid and will precipitate out of solution at low pH. Additionally, trace metal contaminants in your solvent or glassware can form insoluble complexes with this compound.
Troubleshooting Steps:
-
Use Alkaline Buffer: Prepare your this compound solutions in a buffer with a pH of 9 or higher to maintain its solubility and stability.
-
Ensure Complete Dissolution: Gently warm the solution or use an ultrasonic bath to aid in the complete dissolution of the this compound salt.
-
Use Metal-Free Reagents: Employ high-purity, metal-free water and acid-washed glassware to minimize metal ion contamination.
Q2: I am observing inconsistent results in my cell viability assays (e.g., MTT assay) with this compound treatment. What could be the reason?
A2: Inconsistent results in cell viability assays are a frequent challenge with this compound due to several factors:
-
Direct Interference with Assays: this compound, as a thiol-containing compound, can directly reduce tetrazolium salts like MTT to formazan, leading to a false-positive signal for cell viability, independent of cellular metabolic activity.
-
Pro-oxidant vs. Antioxidant Effects: this compound can exhibit both pro-oxidant and antioxidant properties depending on its concentration and the cellular environment, particularly the presence of metal ions like copper. This dual activity can lead to variable effects on cell viability.[1]
-
Solution Instability: The degradation of your this compound stock solution over time can lead to a decrease in the effective concentration of the active compound, resulting in inconsistent experimental outcomes.
Troubleshooting Steps:
-
Include Proper Controls: Always include a "this compound only" control (no cells) in your MTT or similar assays to measure the direct reduction of the reagent by your compound. Subtract this background absorbance from your experimental wells.
-
Consider Alternative Assays: If interference is significant, consider using viability assays that are not based on tetrazolium reduction, such as those that measure ATP levels or membrane integrity (e.g., LDH assay).
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment from a solid compound to avoid issues with degradation.
Q3: My experimental results with this compound are not reproducible. What are the key factors affecting its stability?
A3: The lack of reproducibility in this compound experiments is often linked to its inherent instability. The primary factors affecting its stability are:
-
pH: this compound is highly unstable in acidic conditions. For instance, the half-life of diethyldithiocarbamate (B1195824) at pH 2 is a mere 0.3 seconds.[2] It is significantly more stable in alkaline solutions. Sodium diethyldithiocarbamate is stable in aqueous solutions at pH 7 but decomposes under slightly acidic conditions (pH 5-6.7).[3]
-
Temperature: Higher temperatures accelerate the degradation of this compound solutions.[3]
-
Oxidation: this compound can be oxidized, especially in the presence of metal ions, leading to the formation of less active or inactive byproducts.[4][5]
-
Light Exposure: While less critical than pH and temperature, prolonged exposure to light can contribute to the degradation of dithiocarbamates.
Troubleshooting Steps:
-
Strict pH Control: Maintain a pH of 9 or higher for your stock solutions.
-
Proper Storage: Store solid this compound in a cool, dark, and dry place. If you must store a solution, even for a short period, keep it at 2-8°C and protected from light.
-
Fresh is Best: The most reliable approach is to prepare solutions immediately before use.
Quantitative Data Summary
Table 1: Stability of Diethyldithiocarbamate in Aqueous Solutions
| pH | Temperature (°C) | Half-life | Reference |
| 2 | Not Specified | 0.3 seconds | [2] |
| 5-6.7 | Not Specified | Decomposes | [3] |
| 7 | Not Specified | Stable | [3] |
| 5.98 | 25 | Degradation observed | [3] |
| Not Specified | 25 | 2 hours to 10 days | [1] |
Note: The stability of this compound is highly dependent on the specific experimental conditions.
Table 2: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Compound | IC50 Value (µM) | Reference |
| Human promyelocytic leukemia (HL-60) | Pyrrolidine dithiocarbamate | 50-500 | |
| Human thymocytes | Pyrrolidine dithiocarbamate | 1-10 | |
| Cholangiocarcinoma (CCA) cell lines | Diethyldithiocarbamate | Varies | |
| Osteosarcoma cell line (U2OS) | This compound-copper complex | Cytotoxic | [6] |
| Osteosarcoma cell line (U2OS) | This compound-manganese complex | Cytotoxic | [6] |
| Osteosarcoma cell line (U2OS) | This compound-iron complex | Not cytotoxic | [6] |
| Osteosarcoma cell line (U2OS) | This compound-chromium complex | Not cytotoxic | [6] |
| Fibroblasts (V79 cells) | Sodium diethyldithiocarbamate | ~200 (decreased viability by 30%) | [7] |
Note: IC50 values are highly dependent on the specific cell line, exposure time, and assay used.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound sodium salt
-
High-purity, metal-free water
-
1 M NaOH solution
-
Sterile, acid-washed glassware
-
0.22 µm sterile filter
Procedure:
-
Weigh the desired amount of this compound sodium salt in a sterile, acid-washed container.
-
Add a small volume of high-purity, metal-free water to dissolve the powder.
-
Adjust the pH of the solution to 9.0 or higher by adding small increments of 1 M NaOH while monitoring with a calibrated pH meter.
-
Bring the solution to the final desired volume with high-purity, metal-free water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Crucially, prepare this solution fresh for each experiment. If short-term storage is unavoidable, store at 2-8°C, protected from light, for no longer than 24 hours.
Protocol 2: Cell Treatment with this compound
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
Freshly prepared this compound stock solution (from Protocol 1)
-
Vehicle control (the same buffered solution without this compound)
Procedure:
-
Grow cells to the desired confluency in multi-well plates.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the final desired treatment concentrations. Also, prepare a vehicle control dilution.
-
Carefully remove the existing medium from the cell culture wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Proceed with the downstream analysis (e.g., cell viability assay, protein extraction).
Visualizing Key Pathways and Processes
This compound Instability and Degradation
Caption: Factors contributing to the instability and degradation of this compound in solution.
Dual Pro-oxidant and Antioxidant Effects of this compound
Caption: The concentration and metal-ion-dependent dual role of this compound.
Inhibition of the NF-κB Signaling Pathway by this compound
Caption: this compound's inhibitory effect on the nuclear translocation of NF-κB.
References
- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20<sup>th</sup> century - Arabian Journal of Chemistry [arabjchem.org]
- 3. Sodium Diethyldithiocarbamate | C5H10NNaS2 | CID 533728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant action of sodium diethyldithiocarbamate: reaction with hydrogen peroxide and superoxide radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ditiocarb Interference with Common Laboratory Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying, troubleshooting, and mitigating interference caused by ditiocarb in common laboratory assays. This compound's inherent chemical properties, particularly its metal-chelating and reducing capabilities, can lead to inaccurate and misleading experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with laboratory assays?
This compound, also known as diethyldithiocarbamate (B1195824) (DDC), is a sulfur-containing compound with potent metal-chelating and antioxidant properties. These characteristics are the primary sources of its interference in a variety of biochemical and cell-based assays.
-
Chelating Properties: this compound readily binds to metal ions, particularly copper, which are essential cofactors for many enzymes. This sequestration of metal ions can lead to the inhibition of metalloenzymes, disrupting normal cellular processes and enzymatic assays.[1][2]
-
Redox Activity: As a thiol-containing compound, this compound can participate in redox cycling, acting as a reducing agent. This can directly affect assays that rely on redox reactions, such as those measuring cell viability via the reduction of tetrazolium salts (e.g., MTT assay), or assays that are sensitive to the overall redox state of the sample.
Q2: Which common laboratory assays are most susceptible to interference by this compound?
Several widely used assays are prone to interference from this compound. These include, but are not limited to:
-
Cell Viability Assays (e.g., MTT, XTT): this compound can directly reduce the tetrazolium salts used in these assays, leading to a false-positive signal for cell viability, independent of the actual metabolic activity of the cells.
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can occur if the assay involves metalloenzymes or is sensitive to the redox environment. For example, if horseradish peroxidase (HRP) is used as the enzyme conjugate, its activity could potentially be modulated by this compound.
-
Luciferase Reporter Assays: The activity of luciferase, an enzyme that produces light, can be inhibited by various small molecules. This compound's chelating properties may affect luciferase if metal ions are crucial for its stability or activity.
-
Enzymatic Assays: Any assay that relies on a metalloenzyme is susceptible to inhibition by this compound due to its strong chelating properties.[1]
-
Assays Involving the NF-κB Signaling Pathway: this compound has been shown to inhibit the NF-κB signaling pathway.[2][3] This can be a desired therapeutic effect but can also represent an interference if the goal is to study other aspects of this pathway.
Q3: How can I determine if this compound is interfering with my assay?
Several control experiments can help identify potential interference:
-
Cell-Free Controls: Run the assay in the absence of cells but with this compound and all assay reagents. A significant signal in this control suggests direct interference with the assay components.
-
Dose-Response Curve Analysis: A non-typical dose-response curve, such as a sudden drop in signal at low concentrations that then plateaus, may indicate interference.
-
Orthogonal Assays: Use a different assay that measures the same endpoint but relies on a different detection principle. For example, if you suspect interference with an MTT assay (a measure of metabolic activity), you could use a trypan blue exclusion assay (a measure of membrane integrity) to assess cell viability.
-
Spike and Recovery Experiments: For quantitative assays like ELISA, adding a known amount of this compound to a sample and measuring the recovery of the analyte of interest can reveal interference.
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT)
Symptoms:
-
Higher than expected cell viability in the presence of a cytotoxic agent when co-treated with this compound.
-
A color change in the MTT assay in cell-free wells containing this compound.
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Protocol: Prepare wells with culture medium, MTT reagent, and various concentrations of this compound, but without cells. Incubate for the same duration as your experimental samples.
-
Interpretation: If a color change is observed, it confirms that this compound is directly reducing the MTT reagent.
-
-
Use an Alternative Viability Assay:
-
Switch to an assay based on a different principle, such as:
-
Trypan Blue Exclusion Assay: Measures membrane integrity.
-
Crystal Violet Assay: Stains the DNA of adherent cells.
-
ATP-based Assays: Measure the level of intracellular ATP.
-
-
Experimental Protocol: Cell-Free MTT Assay Control
-
Prepare a 96-well plate.
-
In triplicate, add 100 µL of cell culture medium to each well.
-
Add this compound to achieve the same final concentrations used in your experiment.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol).
-
Read the absorbance at 570 nm.
Issue 2: Inconsistent or Unreliable Results in ELISAs
Symptoms:
-
High background signal.
-
Poor reproducibility between replicates.
-
Non-linear dilution curves.
Troubleshooting Steps:
-
Sample Pre-treatment to Remove this compound:
-
Protein Precipitation: This method can remove small molecules like this compound from serum or plasma samples.
-
Dialysis or Desalting: For larger sample volumes, these techniques can effectively remove small molecular weight compounds.
-
-
Assay Buffer Optimization:
-
Adjusting the pH or ionic strength of the assay buffer may help to reduce non-specific interactions.
-
-
Use of a Different Enzyme Conjugate:
-
If HRP is suspected to be affected, consider using an alternative enzyme conjugate such as alkaline phosphatase (ALP).
-
Experimental Protocol: Protein Precipitation for this compound Removal from Serum
-
To 100 µL of serum sample, add 200 µL of cold acetone (B3395972) or acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analytes of interest, and is now depleted of the majority of proteins and this compound.
-
Dry the supernatant under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in a volume of assay buffer suitable for your ELISA.
Issue 3: Altered Signal in Luciferase Reporter Assays
Symptoms:
-
Unexpected inhibition or enhancement of the luciferase signal.
-
Quenching of the luminescent signal.
Troubleshooting Steps:
-
Run a Luciferase Inhibition Control:
-
Protocol: Perform the luciferase assay with purified luciferase enzyme and its substrate in the presence of varying concentrations of this compound.
-
Interpretation: A decrease in the luminescent signal will indicate direct inhibition of the luciferase enzyme.
-
-
Normalize to a Control Reporter:
-
Use a dual-luciferase reporter system where a second, constitutively expressed luciferase (e.g., Renilla) is used to normalize the signal of the experimental luciferase (e.g., Firefly). This can help to correct for non-specific effects on protein expression or cell viability.
-
-
Assess for Signal Quenching:
-
Some compounds can absorb the light emitted by the luciferase reaction. This can be tested by adding this compound to a reaction that is already producing a stable light signal and observing any immediate decrease in luminescence.
-
Quantitative Data Summary
| Assay Type | Potential Interference Mechanism | Observed Effect | Mitigation Strategy |
| MTT Assay | Direct reduction of tetrazolium salt | False positive for cell viability | Use of orthogonal assays (e.g., Trypan Blue, Crystal Violet) |
| Enzymatic Assays | Chelation of essential metal cofactors | Inhibition of enzyme activity | Addition of excess metal cofactors (if possible without affecting the assay); sample pre-treatment to remove this compound |
| ELISA | Interaction with enzyme conjugate (e.g., HRP); alteration of redox environment | Variable; can lead to high background or reduced signal | Sample pre-treatment; use of alternative enzyme conjugates (e.g., ALP) |
| Luciferase Reporter Assays | Direct inhibition of luciferase enzyme; signal quenching | Reduced luminescent signal | Luciferase inhibition control; use of dual-reporter systems |
| NF-κB Signaling Assays | Inhibition of the NF-κB pathway | Decreased reporter gene expression or downstream target activation | Acknowledge as a direct biological effect of this compound; use controls to differentiate from non-specific assay interference |
Visualizations
Caption: Mechanisms of this compound interference in laboratory assays.
References
Technical Support Center: Enhancing Ditiocarb Bioavailability in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of Ditiocarb in animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenges stem from its physicochemical properties. This compound and its metal complexes (e.g., with copper or zinc) have poor aqueous solubility, which limits their dissolution in gastrointestinal fluids and subsequent absorption.[1] Additionally, this compound can be unstable in acidic environments, such as the stomach, and may undergo rapid metabolism, further reducing the amount of active compound that reaches systemic circulation.[2][3]
Q2: What are the main formulation strategies to improve this compound's bioavailability?
A2: The most common and effective strategies focus on improving solubility and stability. These include:
-
Nanoformulations: Encapsulating this compound or its metal complexes in liposomes or other nanoparticles can protect the drug from degradation, improve its solubility, and enhance absorption.
-
Cyclodextrin (B1172386) Inclusion Complexes: Forming complexes with cyclodextrins can significantly increase the aqueous solubility of this compound.[4]
-
Prodrug Approach: Modifying the this compound molecule to create a more soluble or stable prodrug that is converted to the active form in vivo.[2][5][6]
Q3: How do metal-dithiocarbamate complexes affect bioavailability?
A3: Dithiocarbamates are strong metal chelators, and their complexes with metals like copper and zinc are often the active forms for certain therapeutic effects, such as anticancer activity.[7][8] However, these complexes are often poorly soluble in water.[1] Therefore, while the formation of these complexes is crucial for activity, it necessitates the use of advanced formulation strategies like liposomes or cyclodextrins to enable administration and improve bioavailability.[7]
Q4: What are the key signaling pathways affected by this compound that might influence its activity and metabolism?
A4: this compound and its analogs, such as pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC), are known to modulate key cellular signaling pathways involved in inflammation and oxidative stress. These include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Ditiocarbamates are potent inhibitors of NF-κB activation, which plays a central role in the expression of pro-inflammatory genes.[9]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway: Ditiocarbamates can activate the Nrf2 pathway, which is a primary regulator of endogenous antioxidant defenses.[5][10][11]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound formulations.
Issue 1: Inconsistent or low bioavailability in animal studies.
-
Question: We are observing high variability and overall low plasma concentrations of this compound after oral administration of our formulation in rats. What could be the cause?
-
Answer: This is a common issue with poorly soluble compounds. The variability often arises from inconsistent dissolution and absorption in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Verify Formulation Stability: Ensure your formulation is stable and that the this compound has not precipitated out of the vehicle before administration. Dithiocarbamate solutions can be unstable, especially in acidic conditions.[12] It is recommended to use an alkaline buffer (pH > 7) for solutions.[13]
-
Optimize the Formulation: If using a simple suspension, consider switching to a solubility-enhancing formulation such as a liposomal preparation, a cyclodextrin complex, or a self-emulsifying drug delivery system (SEDDS).
-
Control for Food Effects: The presence of food can significantly impact the absorption of poorly soluble drugs. Ensure a consistent fasting period for all animals before dosing to minimize variability.[11]
-
Check Particle Size: For suspensions, ensure a uniform and small particle size to maximize surface area for dissolution.
-
-
Issue 2: Degradation of this compound in the formulation.
-
Question: Our this compound solution is changing color and we suspect it is degrading. How can we prevent this?
-
Answer: Dithiocarbamates are susceptible to oxidation and are unstable in acidic pH.
-
Troubleshooting Steps:
-
Maintain Alkaline pH: Prepare and store Ditiocarbamate solutions in an alkaline buffer (pH 9 or higher).[12]
-
Protect from Light and Air: Store solutions in amber vials and consider purging with an inert gas like nitrogen or argon to prevent oxidation.
-
Use Fresh Preparations: Due to their limited stability, it is best to prepare Ditiocarbamate solutions fresh for each experiment.
-
Consider Chelating Agents: If metal-catalyzed degradation is suspected, the addition of a chelating agent like EDTA to the buffer can help.[12]
-
-
Issue 3: Difficulty in quantifying this compound in plasma samples.
-
Question: We are having trouble getting reliable and reproducible measurements of this compound in our pharmacokinetic studies. What are some key considerations for the analytical method?
-
Answer: The analysis of Ditiocarbamates can be challenging due to their instability and potential for metal complexation.
-
Troubleshooting Steps:
-
Sample Stabilization: Immediately after collection, stabilize the plasma samples. This may involve adding a chelating agent like EDTA to prevent complexation with metals in the plasma.[12]
-
Validated Analytical Method: Utilize a validated and sensitive analytical method such as HPLC-MS/MS for quantification.[14][15]
-
Internal Standard: Use an appropriate internal standard to account for variability during sample preparation and analysis.
-
Extraction Procedure: Optimize the plasma extraction method to ensure efficient recovery of this compound.
-
-
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes available quantitative data on the impact of different formulation strategies on the bioavailability of this compound-metal complexes in animal studies. Note: Direct comparative studies with identical this compound compounds, doses, and animal models are limited in the published literature. The data presented is from different studies and should be interpreted with caution.
| Formulation Strategy | Ditiocarbamate Complex | Animal Model | Administration Route | Key Pharmacokinetic Parameters | Fold Increase in Bioavailability (Compared to Control) | Reference |
| Liposomal Formulation | Copper Diethyldithiocarbamate (B1195824) (Cu(DDC)₂) | CD-1 Mice | Intravenous | DSPC/Cholesterol Liposomes: - Plasma concentration at 30 min: ~2% of injected dose DSPC/DSPE-PEG₂₀₀₀ Liposomes: - Plasma concentration at 30 min: ~14% of injected dose - AUC(₀-∞): 4.2-fold higher than DSPC/Cholesterol formulation | 4.2-fold increase in AUC for PEGylated vs. non-PEGylated liposomes. (No oral bioavailability data available) | [16] |
| Cyclodextrin Complexation | Zinc Diethyldithiocarbamate (Zn(DDC)₂) | - | - | Increased aqueous solubility up to ~4 mg/mL. In vivo pharmacokinetic data (AUC, Cmax) not reported. | Data not available | |
| Prodrug Approach | Diethyldithiocarbamate (DDC) | - | - | Designed for enhanced stability and solubility. In vivo pharmacokinetic data (AUC, Cmax) not reported. | Data not available | [2] |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol: Chol; DSPE-PEG₂₀₀₀: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
Experimental Protocols
Protocol 1: Preparation of Liposomal Copper Ditiocarbamate (Cu(DDC)₂) by Thin-Film Hydration
This protocol is adapted from a method for preparing injectable Cu(DDC)₂ formulations.[12][17]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
Copper (II) sulfate (B86663) (CuSO₄) solution (300 mM, unbuffered, pH 3.5)
-
Sodium Diethyldithiocarbamate (NaDDC)
-
Sephadex G-50 column
-
Buffer solution (e.g., SHE buffer: 300 mM sucrose, 20 mM HEPES, 15 mM EDTA, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC and cholesterol (55:45 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator under vacuum.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the 300 mM CuSO₄ solution at 65°C for at least 1 hour with gentle agitation. This will form multilamellar vesicles (MLVs) with encapsulated copper.
-
-
Size Reduction (Optional but Recommended):
-
To create smaller, more uniform liposomes, subject the MLV suspension to five freeze-thaw cycles (liquid nitrogen and a 65°C water bath).
-
For further size reduction and to form unilamellar vesicles, extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome (B1194612) extruder.
-
-
Removal of Unencapsulated Copper:
-
Pass the liposome suspension through a Sephadex G-50 column equilibrated with SHE buffer to remove the unencapsulated copper.
-
-
Formation of Cu(DDC)₂ within Liposomes:
-
Add a solution of NaDDC to the copper-loaded liposome suspension and incubate at room temperature. The DDC will diffuse across the liposomal membrane and react with the encapsulated copper to form the Cu(DDC)₂ complex inside the liposomes. The formation of the complex can often be observed by a color change.
-
-
Final Purification:
-
Remove any unreacted DDC by passing the final liposomal Cu(DDC)₂ formulation through a Sephadex G-50 column equilibrated with a suitable buffer for in vivo administration (e.g., saline).
-
Protocol 2: General Procedure for an Oral Bioavailability Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of a this compound formulation.[10][11]
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
This compound formulation for oral administration
-
This compound solution for intravenous (IV) administration (for absolute bioavailability)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (containing an anticoagulant and stabilizer, e.g., EDTA)
-
Centrifuge
-
Analytical equipment for plasma sample analysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate the rats to the housing conditions for at least one week before the study.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[11]
-
-
Dosing:
-
Divide the animals into two groups: one for oral (PO) administration and one for intravenous (IV) administration.
-
Oral Group: Administer the this compound formulation at the desired dose via oral gavage. The volume should typically not exceed 10 mL/kg.[18]
-
IV Group: Administer the this compound solution via tail vein injection to serve as the 100% bioavailability reference.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect the blood into tubes containing an anticoagulant and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Plasma Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[14]
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for both the oral and IV groups.
-
Calculate the following pharmacokinetic parameters:
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
-
-
Visualizations
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow
Caption: General workflow for assessing the oral bioavailability of this compound formulations.
Logical Relationships
Caption: Logical relationships in troubleshooting low this compound bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Sugar-Linked Diethyldithiocarbamate Derivatives: A Novel Class of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies on the pharmacokinetics of hydrophilic prolinedithiocarbamate, sarcosinedithiocarbamate and the less hydrophilic diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithiocarbamate Prodrugs Activated by Prostate Specific Antigen to Target Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dithiocarbamate-based H2O2-responsive prodrug for combinational chemotherapy and oxidative stress amplification therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new type of orally active anti-diabetic Zn(II)-dithiocarbamate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improvement of the Pharmacokinetics and In Vivo Antibacterial Efficacy of a Novel Type IIa Topoisomerase Inhibitor by Formulation in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
Validation & Comparative
A Comparative Guide to the NF-kB Inhibitory Activity of Ditiocarb and PDTC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely studied inhibitors of the Nuclear Factor-kappa B (NF-kB) signaling pathway: Ditiocarb (Diethyldithiocarbamate, DDTC) and Pyrrolidine (B122466) Dithiocarbamate (B8719985) (PDTC). Understanding the nuances of their mechanisms and inhibitory activities is crucial for selecting the appropriate tool for research and potential therapeutic development.
Introduction to NF-kB Inhibition
The NF-kB family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and immune functions. Dysregulation of the NF-kB pathway is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. Consequently, the development of potent and specific NF-kB inhibitors is a significant area of research. This compound and PDTC are two dithiocarbamates that have been extensively investigated for their ability to suppress NF-kB activation. This guide offers a comparative analysis of their inhibitory profiles based on available experimental data.
Mechanisms of Action
Both this compound and PDTC are known to inhibit the canonical NF-kB signaling pathway, primarily by preventing the degradation of the inhibitory protein IκBα. This action blocks the nuclear translocation of the active NF-kB dimer (typically p50/p65), thereby inhibiting the transcription of NF-kB target genes. However, the precise molecular interactions and additional contributing factors may differ.
Canonical NF-kB Signaling Pathway
Caption: The canonical NF-kB signaling pathway.
Inhibitory Mechanisms of Ditiocarbamates
This compound and PDTC are thought to interfere with this pathway at the level of IκBα degradation, although their multifaceted nature as antioxidants and metal chelators may also contribute to their overall effect.
Caption: Proposed inhibitory mechanisms of dithiocarbamates.
Comparative Analysis of Inhibitory Activity
Direct comparative studies providing IC50 values for this compound and PDTC on NF-kB inhibition are limited in the publicly available literature. However, data from various independent studies can be compiled to provide a qualitative and semi-quantitative comparison.
| Feature | This compound (Diethyldithiocarbamate, DDTC) | Pyrrolidine Dithiocarbamate (PDTC) |
| Primary Mechanism | Inhibition of NF-kB activation. | Potent inhibition of NF-kB activation by preventing IκBα phosphorylation and degradation.[1] |
| Reported Effects | Increases brain cell death in a transient middle cerebral artery occlusion model of ischemia by blocking NF-kB activation. | Prevents in vivo expression of proinflammatory genes by inhibiting NF-kB activation.[2] Attenuates the development of acute and chronic inflammation.[3] |
| Effective Concentrations (In Vitro) | Not consistently reported with direct IC50 values for NF-kB inhibition. | Dose-dependently attenuates IL-8 production in HT-29 cells at concentrations of 3-1000 µM.[4] |
| Effective Dosages (In Vivo) | Pretreatment of animals 30 minutes prior to reperfusion showed an effect on NF-kB activation. | 50, 100, and 200 mg/kg suppressed LPS-induced NF-kB/DNA–binding activity in rats.[5] |
| Other Properties | Antioxidant properties. | Antioxidant and metal-chelating properties. |
| Selectivity | Not extensively detailed in comparative studies. | Shows relative selectivity for NF-kB over other transcription factors like AP-1, Sp-1, and CREB. |
Experimental Protocols
The following are generalized protocols for key experiments used to assess NF-kB inhibitory activity. Specific details may vary between laboratories and experimental systems.
Electrophoretic Mobility Shift Assay (EMSA) for NF-kB DNA Binding
This assay is used to detect the binding of NF-kB to its specific DNA consensus sequence.
Caption: General workflow for an EMSA experiment.
Methodology:
-
Nuclear Extract Preparation: Cells are treated with an NF-kB stimulus (e.g., TNF-α, LPS) with or without the inhibitor (this compound or PDTC). Nuclear extracts are then prepared by lysing the cells and separating the nuclear fraction through centrifugation.
-
Probe Labeling: An oligonucleotide probe containing the NF-kB consensus binding site is labeled, typically with 32P or a non-radioactive tag like biotin.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow for the formation of NF-kB-DNA complexes.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for 32P) or a chemiluminescent detection system (for non-radioactive probes). A "shifted" band indicates the presence of the NF-kB-DNA complex. A reduction in the intensity of this shifted band in the presence of the inhibitor indicates inhibitory activity.
NF-kB Reporter Gene Assay
This assay measures the transcriptional activity of NF-kB.
Caption: General workflow for an NF-kB reporter assay.
Methodology:
-
Cell Line: A cell line is stably or transiently transfected with a reporter plasmid containing a reporter gene (e.g., luciferase, SEAP) under the control of a promoter with multiple NF-kB binding sites.
-
Treatment: The transfected cells are treated with an NF-kB stimulus in the presence or absence of the inhibitor.
-
Assay: After an appropriate incubation period, the cells are lysed, and the reporter enzyme activity is measured using a luminometer or spectrophotometer.
-
Analysis: A decrease in reporter gene expression in the presence of the inhibitor indicates a reduction in NF-kB transcriptional activity.
Western Blotting for IκBα Degradation
This method directly assesses the effect of the inhibitors on the stability of IκBα.
Caption: General workflow for Western blotting of IκBα.
Methodology:
-
Cell Treatment: Cells are treated with an NF-kB stimulus for various time points, with and without the inhibitor.
-
Protein Extraction: Whole-cell lysates are prepared.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is probed with a primary antibody specific for IκBα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate. A stabilization of IκBα levels (i.e., prevention of its degradation) in the presence of the inhibitor confirms its activity.
Conclusion
Both this compound and PDTC are effective inhibitors of the NF-kB signaling pathway. PDTC appears to be more extensively characterized in the literature, with more available data on its mechanism and effective concentrations in various models. Both compounds likely exert their effects through the inhibition of IκBα degradation, although their antioxidant and metal-chelating properties may also play a role. For researchers and drug developers, the choice between these two compounds may depend on the specific experimental context, the desired potency, and the potential off-target effects related to their broader biochemical activities. Further direct comparative studies are warranted to delineate the subtle differences in their inhibitory profiles and to establish definitive IC50 values for NF-kB inhibition.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine dithiocarbamate attenuates the development of acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidinedithiocarbamate inhibits NF-kappaB activation and IL-8 production in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
A Comparative Guide to Validating Ditiocarb's Cellular Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the cellular target engagement of Ditiocarb, a compound known for its inhibitory effects on the NF-κB signaling pathway and the proteasome. We present a comparative analysis with established inhibitors of these pathways, offering experimental data and detailed protocols to assist in the design and interpretation of target validation studies.
Introduction to this compound and its Cellular Targets
This compound, also known as diethyldithiocarbamate (B1195824) (DDC), is a metabolite of the drug Disulfiram. It has been shown to impede cellular processes by targeting two critical pathways: the NF-κB signaling cascade, a key regulator of inflammation and cell survival, and the ubiquitin-proteasome system, responsible for protein degradation. Validating the direct interaction of this compound with its putative targets within these pathways is crucial for understanding its mechanism of action and for the development of related therapeutic agents.
Comparative Analysis of Target Engagement
To provide a clear comparison, this guide evaluates this compound against well-characterized inhibitors of the NF-κB pathway and the proteasome.
-
NF-κB Pathway Inhibition: this compound is compared with BMS-345541 , a selective inhibitor of IκB kinase (IKK), a key enzyme in the NF-κB signaling cascade.
-
Proteasome Inhibition: this compound's effects are compared with those of Bortezomib and Carfilzomib , two clinically approved proteasome inhibitors that target the catalytic subunits of the 20S proteasome.
While extensive research has demonstrated the downstream effects of this compound on these pathways, there is a notable lack of direct quantitative data from biophysical assays like the Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) to definitively confirm its engagement with specific protein targets in a cellular context. This guide will present the available data and highlight this gap.
Quantitative Data for Target Engagement Validation
The following tables summarize key quantitative data for the comparator compounds, which serve as a benchmark for what would be expected from a robust validation of this compound's target engagement.
Table 1: NF-κB Pathway Inhibitor Comparison
| Compound | Target(s) | Assay Type | Cell Line | Key Quantitative Readout | Reference |
| BMS-345541 | IKKα, IKKβ | In vitro kinase assay | - | IKKβ IC50: 0.3 µM | [1](--INVALID-LINK--) |
| IKKβ | Cellular assay (IκBα phosphorylation) | THP-1 | IC50: 4.0 µM | [1](--INVALID-LINK--) | |
| This compound (as PDTC) | NF-κB Pathway | Reporter Gene Assay | HEK293 | Inhibition of TNF-α induced NF-κB activity | [2](--INVALID-LINK--) |
Table 2: Proteasome Inhibitor Comparison
| Compound | Target(s) | Assay Type | Cell Line/Sample | Key Quantitative Readout | Reference |
| Bortezomib | 20S Proteasome (β5, β1 subunits) | In-cell activity assay | MM cells | IC50: low nanomolar range | [2](--INVALID-LINK--) |
| Proteasome Subunits | In vitro activity assay | H460, SW1573 | Dose-dependent inhibition of proteasome activity | [3](--INVALID-LINK--) | |
| Carfilzomib | 20S Proteasome (β5 subunit), Immunoproteasome (LMP7) | ProCISE Assay | Whole blood, PBMCs | ≥67% inhibition of chymotrypsin-like activity | (--INVALID-LINK--) |
| Proteasome Subunits | In vitro activity assay | Rituximab-sensitive and -resistant cell lines | Dose-dependent reduction in cell viability | (--INVALID-LINK--) |
Experimental Protocols for Target Engagement Validation
To facilitate the experimental validation of this compound's target engagement, we provide detailed protocols for two state-of-the-art, label-free methods: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method to assess drug-target interactions in a cellular environment.(--INVALID-LINK--) The principle is based on the ligand-induced thermal stabilization of the target protein.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or a vehicle control for a specified time.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Drug Affinity Responsive Target Stability (DARTS) Assay Protocol
DARTS identifies protein targets by observing their increased resistance to proteolysis upon ligand binding.(--INVALID-LINK--)
-
Cell Lysis and Protein Preparation:
-
Harvest cells and prepare a cell lysate.
-
Determine the protein concentration of the lysate.
-
-
Drug Incubation:
-
Incubate aliquots of the cell lysate with this compound or a vehicle control.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a specific time to allow for partial protein digestion.
-
-
Stopping the Reaction:
-
Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie staining or perform a Western blot for the specific target protein.
-
A protein band that is more intense in the this compound-treated sample compared to the control indicates that the protein is protected from degradation and is therefore a target of this compound.
-
Visualizing Cellular Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway, the ubiquitin-proteasome system, and the experimental workflows for CETSA and DARTS.
Caption: The NF-κB signaling pathway and points of inhibition by this compound.
Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Conclusion
Directly validating the engagement of this compound with its cellular targets is a critical step in elucidating its precise mechanism of action. While downstream effects are well-documented, the application of biophysical assays such as CETSA and DARTS will provide the definitive, quantitative evidence of target binding necessary for advancing this compound-related research and drug development. This guide provides the comparative context and methodological framework to empower researchers to undertake these crucial validation studies.
References
- 1. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative analysis of Ditiocarb and other dithiocarbamates
A Comparative Analysis of Ditiocarb and Other Dithiocarbamates: A Guide for Researchers
Dithiocarbamates (DTCs) are a versatile class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. Formed by the reaction of a primary or secondary amine with carbon disulfide, they exhibit a wide range of biological activities primarily attributed to their potent metal-chelating properties and their ability to interact with sulfhydryl groups in proteins.[1][2][3] This guide provides a comparative analysis of this compound (diethyldithiocarbamate) and other notable dithiocarbamates, including its pro-drug Disulfiram and the widely studied Pyrrolidine dithiocarbamate (B8719985) (PDTC). It presents quantitative data, detailed experimental protocols, and visual diagrams of key mechanisms to support researchers, scientists, and drug development professionals.
Mechanism of Action
The multifaceted effects of dithiocarbamates stem from two primary chemical properties:
-
Metal Chelation: DTCs are powerful chelating agents that form stable complexes with a variety of transition metals, including copper, zinc, and iron.[4][5] This ability allows them to interfere with the function of metalloenzymes and modulate metal-dependent signaling pathways. The stability of these metal complexes can be finely tuned by modifying the organic substituents on the dithiocarbamate moiety.
-
Reactivity with Thiol Groups: The dithiocarbamate structure has a high affinity for sulfhydryl (-SH) groups, leading to the inhibition of enzymes that contain critical cysteine residues.
These mechanisms underpin their diverse applications, from fungicides in agriculture (e.g., Maneb, Zineb) to therapeutic agents in medicine. Disulfiram, for instance, has been used for decades to treat alcoholism by inhibiting aldehyde dehydrogenase. More recently, dithiocarbamates have been investigated as anticancer, anti-inflammatory, and antiviral agents.
Quantitative Data Comparison
The performance and toxicological profiles of dithiocarbamates can vary significantly based on their chemical structure. The following tables provide a quantitative comparison of key parameters.
Table 1: Metal Chelation Stability
The stability of a metal-dithiocarbamate complex is a critical parameter for its efficacy. The overall stability constant (log β) measures the equilibrium between the free metal ion and the dithiocarbamate ligand to form the complex; a higher value indicates a more stable complex.
| Dithiocarbamate Ligand | Mn(II) | Fe(II) | Co(II) | Ni(II) | Cu(II) | Zn(II) |
| Pentamethylenedithiocarbamate | 5.80 | 7.95 | 8.85 | 8.10 | 10.95 | 6.30 |
| Diethyldithiocarbamate (B1195824) (this compound) | 5.50 | 7.60 | 8.90 | 7.90 | 11.40 | 6.00 |
| Dimethyldithiocarbamate | 5.20 | 7.30 | 8.50 | 7.60 | 10.80 | 5.60 |
| Pyrrolidine dithiocarbamate (PDTC) | 6.10 | 8.20 | 9.10 | 8.40 | 11.20 | 6.60 |
Data sourced from potentiometric titration experiments.
Table 2: Comparative Acute Toxicity
Acute toxicity is often measured by the Lethal Dose (LD₅₀), the dose required to be lethal to 50% of a test population. Lower LD₅₀ values indicate higher acute toxicity.
| Compound | Species | Route | LD₅₀ (mg/kg body weight) |
| This compound (as Sodium Salt) | Rat | Oral | 1500 |
| Disulfiram | Rat | Oral | 8600 |
| Pyrrolidine dithiocarbamate | Mouse | IP | 250 |
| Thiram | Rat | Oral | 620 - >1900 |
| Maneb | Rat | Oral | >5000 - 8000 |
| Ziram | Rat | Oral | 1400 |
Table 3: Comparative In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC₅₀) measures the concentration of a substance needed to inhibit a specific biological function by 50%. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound | Target/Organism | Assay | IC₅₀ / MIC |
| This compound | Peripheral Benzodiazepine Receptor (Kidney) | [³H]PK 11195 Binding | IC₅₀: 5 x 10⁻⁵ M |
| This compound | Mycobacterium tuberculosis | Susceptibility Testing | MIC: 8 µg/mL |
| Disulfiram | Peripheral Benzodiazepine Receptor (Kidney) | [³H]PK 11195 Binding | IC₅₀: 7 x 10⁻⁷ M |
| Pyrrolidine dithiocarbamate | Mycobacterium tuberculosis | Susceptibility Testing | MIC: 0.13 µg/mL |
Key Biological Activities and Signaling Pathways
Inhibition of NF-κB Signaling
A primary mechanism for the anti-inflammatory and anticancer effects of dithiocarbamates like PDTC and this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of many proinflammatory genes. Dithiocarbamates are thought to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB, thereby blocking the translocation of NF-κB to the nucleus. This inhibitory action is often linked to their antioxidant properties or their ability to chelate zinc, a metal crucial for the function of proteins in this pathway.
Caption: Dithiocarbamate inhibition of the NF-κB signaling pathway.
Antioxidant and SOD-Mimetic Activity
Many dithiocarbamates exhibit potent antioxidant properties. They can directly scavenge free radicals such as hydroxyl (•OH) and superoxide (B77818) anions (O₂•⁻). Pyrrolidine dithiocarbamate (PDTC) has been shown to be an effective scavenger of hydroxyl radicals, with a reaction rate constant comparable to glutathione. Furthermore, metal complexes of dithiocarbamates, particularly with copper and manganese, can exhibit superoxide dismutase (SOD)-like activity. SOD mimetics are synthetic compounds that catalyze the dismutation of superoxide into oxygen and hydrogen peroxide, playing a crucial role in mitigating oxidative stress.
Metabolism of Disulfiram to this compound
Disulfiram is a disulfide-linked form of this compound and acts as its prodrug. In the body, it is rapidly metabolized to diethyldithiocarbamate (this compound), which is the active agent responsible for inhibiting aldehyde dehydrogenase and exerting other biological effects.
Caption: Metabolic conversion of Disulfiram to its active form, this compound.
Experimental Protocols
Protocol 1: Synthesis of a Dithiocarbamate Ligand Salt
This protocol outlines the general synthesis of an alkali metal dithiocarbamate salt from a secondary amine.
Materials:
-
Secondary amine (e.g., diethylamine)
-
Carbon disulfide (CS₂)
-
Alkali metal hydroxide (B78521) (e.g., sodium hydroxide)
-
Cold ethanol
-
Ice bath, round-bottom flask, magnetic stirrer
Methodology:
-
In a round-bottom flask, dissolve the selected amine (1 equivalent) in cold ethanol.
-
Place the flask in an ice bath to maintain a temperature of 0-4 °C.
-
In a separate beaker, dissolve the alkali metal hydroxide (1 equivalent) in a minimal amount of cold ethanol.
-
Slowly add the alkali hydroxide solution to the amine solution while stirring continuously.
-
To this basic amine solution, add carbon disulfide (1 equivalent) dropwise over 30-60 minutes. Maintain constant stirring and temperature.
-
Safety Note: Carbon disulfide is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.
-
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
The dithiocarbamate salt will typically precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether to remove unreacted starting materials, and dry under vacuum.
Characterization:
-
Infrared (IR) Spectroscopy: A characteristic "thioureide" band for the C-N bond typically appears between 1450-1550 cm⁻¹, and a band for the C-S bond is observed around 950-1050 cm⁻¹.
-
Elemental Analysis: Determines the elemental composition (C, H, N, S) to verify the empirical formula.
Protocol 2: Analysis of Total Dithiocarbamates via Acid Digestion
This method is widely used for the quantitative analysis of total dithiocarbamates in various matrices, such as agricultural products. It is based on the acid hydrolysis of dithiocarbamates to carbon disulfide (CS₂), which is then quantified.
Materials:
-
Sample containing dithiocarbamates
-
Hydrolysis apparatus (decomposition flask, condenser, gas-washing tube)
-
Acid digestion reagent (e.g., tin(II) chloride in concentrated hydrochloric acid)
-
CS₂ absorbing solution (e.g., ethanolic solution of copper acetate (B1210297) and diethanolamine)
-
UV-Vis Spectrophotometer or Gas Chromatograph (GC)
Methodology:
-
Sample Preparation: Homogenize the sample. Weigh a representative aliquot and place it into the hydrolysis flask.
-
Hydrolysis: Add the acid digestion reagent to the flask. Gently heat the mixture to boiling to facilitate the hydrolysis of dithiocarbamates into their respective amines and CS₂.
-
CS₂ Trapping: Pass a stream of inert gas (e.g., nitrogen) through the apparatus. The gas carries the evolved CS₂ through the condenser and into a trapping solution. The CS₂ reacts with the absorbing solution to form a colored complex (e.g., a yellow copper dithiocarbamate complex).
-
Quantification:
-
Spectrophotometry: Measure the absorbance of the colored solution at a specific wavelength (e.g., 435 nm for the copper complex) and quantify the concentration using a calibration curve prepared with CS₂ standards.
-
Gas Chromatography (GC): Alternatively, the evolved CS₂ can be trapped in a suitable solvent (e.g., iso-octane) and quantified using a GC system, often coupled with a mass spectrometer (GC-MS) for higher sensitivity and selectivity.
-
Caption: Experimental workflow for dithiocarbamate analysis via acid digestion.
References
- 1. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
Ditiocarb's Anticancer Efficacy: A Comparative Cross-Validation Across Diverse Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the anticancer effects of Ditiocarb (diethyldithiocarbamate, DDTC) and its derivatives across a spectrum of cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in this compound's mechanism of action.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of this compound and its analogues has been evaluated in numerous studies, revealing a broad range of efficacy that is dependent on the specific cancer cell type, the dithiocarbamate (B8719985) derivative used, and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The data presented in the following table summarizes the IC50 values of various dithiocarbamates in different cancer cell lines, as determined by cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Dithiocarbamate Derivative | Cancer Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Method |
| Pyrrolidine Dithiocarbamate (PDTC) | NCI-H196 | Small-Cell Lung Cancer | 24 | ~0.3 | xTT assay |
| Cu(PDTC)2 Complex | BE(2)C | Neuroblastoma | Not Specified | 8.0 | Not Specified |
| Diethyldithiocarbamate (DDTC) + Copper | U87 | Glioblastoma | 72 | Not Specified | IN CELL Analyzer |
| Diethyldithiocarbamate (DDTC) + Copper | A549 | Lung Cancer | 72 | Not Specified | IN CELL Analyzer |
| Diethyldithiocarbamate (DDTC) + Copper | MDA-MB-231-BR | Breast Cancer | 72 | Not Specified | IN CELL Analyzer |
| Dipyridylhydrazone dithiocarbamate (DpdtC) | KYSE-150 | Esophageal Cancer | Not Specified | Not Specified | CCK-8 assay |
| Dipyridylhydrazone dithiocarbamate (DpdtC) | KYSE-450 | Esophageal Cancer | Not Specified | Not Specified | CCK-8 assay |
Experimental Protocols
To ensure the reproducibility and cross-validation of experimental findings, detailed methodologies for the key assays are provided below.
Cell Viability (MTT) Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to ensure viability is above 90%.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate in a final volume of 100 µL per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound compound. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Following the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the incubation, carefully aspirate the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of the this compound compound for the specified duration. Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer).
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Wash the cells twice with ice-cold PBS.
-
-
Annexin V and Propidium Iodide Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set the instrument parameters.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Western Blot Analysis of the NF-κB Pathway
This technique is used to detect and quantify specific proteins in a complex mixture, such as the key components of the NF-κB signaling pathway.
-
Protein Extraction:
-
After treating the cells with this compound, wash them twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein lysate.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα) overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
Ditiocarb vs. Other Chelating Agents: A Comparative Guide for Metal Toxicity
This guide provides an objective comparison of ditiocarb and other prominent chelating agents used in the treatment of heavy metal toxicity. It is intended for researchers, scientists, and drug development professionals, offering a summary of performance, supporting experimental data, and detailed methodologies.
Introduction to Chelation Therapy
Heavy metal poisoning is a significant health concern arising from various industrial, agricultural, and environmental sources. These metals induce toxicity through mechanisms such as generating oxidative stress and altering the function of proteins and DNA. Chelation therapy is the primary medical treatment for metal intoxication. This process involves the administration of a chelating agent, a ligand that binds to a central metal ion to form a stable, ring-like complex known as a chelate. This complex is then excreted from the body, reducing the metal's toxic effects. An ideal chelating agent should have a high affinity for the toxic metal, low affinity for essential endogenous metals, and the ability to reach sites of metal accumulation with minimal side effects.
Dithiocarbamates are a versatile class of mono-anionic chelating ligands that form stable complexes with a wide range of transition metals. This compound (diethyldithiocarbamate, DDTC) is a metabolite of the drug disulfiram (B1670777) and is recognized for its potent metal-binding capabilities. It typically acts as a bidentate ligand, using its two sulfur donor atoms to bind strongly to metal ions, forming organometallic complexes that can be readily excreted.
Mechanism of Action: this compound
This compound's mechanism centers on its ability to form a stable, often lipid-soluble complex with metal ions. This lipophilicity is a key differentiator from many other chelators and influences the resulting complex's biodistribution. While hydrophilic chelators tend to promote renal excretion, dithiocarb's lipophilic complexes can be redistributed to lipid-rich tissues. This property can be advantageous for targeting intracellular metals but also carries the risk of redistributing metals to sensitive organs like the brain.
Comparative Analysis: this compound vs. Other Chelators
Cadmium Toxicity: this compound vs. EDTA
Ethylenediaminetetraacetic acid (EDTA) is a well-known chelating agent; however, in cases of acute cadmium poisoning, this compound has demonstrated superior efficacy in animal models. Studies show that this compound administration leads to a higher survival rate in mice compared to EDTA. A notable characteristic of this compound's action is the formation of a lipid-soluble complex that appears to be immobilized in the body's lipid-containing tissues. While this leads to higher residual cadmium levels in the brain, liver, and kidney compared to controls, the treated animals appear normal and have significantly higher survival rates. Conversely, EDTA may increase cadmium content in the kidneys, potentially heightening the risk of renal damage.
Table 1: this compound vs. EDTA in Acute Cadmium Intoxication in Mice
| Treatment Group | Dose (mg/kg) | Time to Treatment | Survival Rate (%) | Relative Cd Levels in Survivors |
|---|---|---|---|---|
| This compound (DDTC) | 500 | 1 or 2 hours post-Cd | Higher than EDTA | Appreciable levels in brain, liver, kidney |
| This compound (DDTC) | 50 | 2 hours post-Cd | Higher than control | Reduced levels in brain, liver, kidney |
| EDTA (Na2CaEDTA) | 500 | 1 or 2 hours post-Cd | Lower than DDTC | Not specified, known to increase renal Cd |
Detailed Experimental Protocol:
-
Subjects: Male ICR mice.
-
Intoxication: A single intraperitoneal (i.p.) injection of Cadmium Chloride (CdCl2·2.5H2O) at a dose of 10 mg/kg, which is established as a lethal dose (>LD99).
-
Treatment:
-
One or two hours after cadmium administration, mice were treated with either this compound (DDTC) or Na2CaEDTA.
-
This compound was administered i.p. at doses of 50 mg/kg or 500 mg/kg.
-
Na2CaEDTA was administered under identical conditions for comparison.
-
-
Endpoint Analysis:
-
Survival rates were monitored and recorded.
-
Surviving animals from the this compound-treated groups were analyzed for cadmium concentration in the brain, liver, and kidneys.
-
Lead Toxicity: Dithiocarbamate (B8719985) Derivatives vs. Succimer (DMSA)
Succimer (meso-2,3-dimercaptosuccinic acid, DMSA) is an FDA-approved oral chelator for lead poisoning, particularly in children. It is a hydrophilic analog of dimercaprol (B125519) with a good safety profile. In contrast, research has explored various dithiocarbamate derivatives for lead poisoning, noting their effectiveness in mobilizing lead from tissues. A study in lead-exposed rats showed that dithiocarbamates like ammonium (B1175870) diethanolamine (B148213) dithiocarbamate (ADDTC) and tetraammonium ethylenediamine (B42938) diacetic acid dithiocarbamate (EDDTC) were effective at lowering the lead burden in the liver and kidney. Notably, these derivatives were also able to reduce lead content in long bones, a significant reservoir of lead in the body. An advantage of these substituted dithiocarbamates is their lower lipophilicity, which may prevent the passage of the metal-chelate complex into the brain.
Table 2: Dithiocarbamate Derivatives vs. Succimer (DMSA) in Lead-Exposed Rats
| Chelating Agent (400 µmol/kg) | Reduction in Liver Pb | Reduction in Kidney Pb | Reduction in Bone Pb |
|---|---|---|---|
| ADDTC | Effective | Effective | Effective |
| EDDTC | Effective | Effective | Effective |
| NBGDTC | Effective | Effective | Effective |
| Succimer (DMSA) | Effective | Effective | Not specified as effective |
Detailed Experimental Protocol:
-
Subjects: Rats.
-
Intoxication: Animals received lead at a dose of 10 mg Pb/kg/day, intragastrically, for 8 weeks to establish a significant body burden.
-
Treatment: Following the exposure period, rats were treated for 5 consecutive days with one of the following chelating agents, administered intraperitoneally at a dose of 400 µmol/kg:
-
Ammonium diethanolamine dithiocarbamate (ADDTC)
-
Tetraammonium ethylenediamine diacetic acid dithiocarbamate (EDDTC)
-
N-benzyl-D-glucamine dithiocarbamate (NBGDTC)
-
Sodium diethyldithiocarbamate
-
Dimercaptosuccinic acid (DMSA/Succimer)
-
-
Endpoint Analysis: Lead concentrations were measured in the liver, kidneys, and long bones to determine the effectiveness of each chelator in mobilizing the metal.
Nickel and Copper Toxicity: this compound vs. Penicillamine (B1679230)
D-penicillamine is a well-established chelator, particularly for copper poisoning in Wilson's disease. For nickel toxicity, this compound has been shown to be a highly effective treatment, especially in acute nickel carbonyl poisoning. A comparative study in mice using radioactive nickel (⁶³NiCl₂) revealed fundamental differences in the mechanisms of this compound and penicillamine. This compound caused a retention and redistribution of nickel in the tissues, consistent with the formation of a lipophilic complex. In contrast, DL-penicillamine decreased the concentration of nickel in the tissues, which is attributed to the formation of a more hydrophilic, easily excreted complex. This highlights a critical trade-off: this compound's lipophilicity may allow it to access intracellular metal, while penicillamine's hydrophilicity promotes more direct elimination.
Table 3: Comparative Effects of this compound and Penicillamine on Nickel Distribution
| Chelating Agent | Complex Formed | Effect on Tissue ⁶³Ni²⁺ | Primary Advantage |
|---|---|---|---|
| This compound | Lipophilic | Retention and Redistribution | Effective for acute Ni carbonyl poisoning |
| Penicillamine | Hydrophilic | Decreased Concentration | Standard for copper (Wilson's Disease) |
Adverse Effects and Limitations
No chelating agent is without side effects, and their use requires careful consideration of the risk-benefit profile.
-
This compound (DDTC): In clinical studies, this compound infusion has been associated with toxicities such as hypertension, flushing, diaphoresis, and agitation. Its potential to redistribute metals is a significant concern, as it could increase metal concentrations in sensitive tissues like the brain, even while increasing overall survival. Furthermore, some dithiocarbamate derivatives can cause the depletion of essential metals like zinc and copper.
-
EDTA: A major risk associated with EDTA is nephrotoxicity, especially with rapid infusion or in patients with pre-existing renal conditions. It can also chelate essential minerals like zinc and calcium.
-
Succimer (DMSA): Generally well-tolerated, its most common side effects include gastrointestinal issues (vomiting, diarrhea) and rashes. Transient elevations in liver enzymes and reversible neutropenia have also been reported.
-
D-Penicillamine: This agent has a higher rate of adverse events compared to other chelators for Wilson's disease like trientine and zinc salts. It can cause dermatologic, hematologic, and renal toxicity. Critically, for patients with neurological symptoms of Wilson's disease, penicillamine can cause an initial, and sometimes permanent, worsening of symptoms in 10-50% of patients, potentially by mobilizing copper and increasing free copper levels in the brain.
Conclusion
This compound is a powerful chelating agent with demonstrated efficacy against specific heavy metal toxicities, most notably acute cadmium and nickel poisoning. Its primary mechanism involves the formation of stable, lipophilic complexes, which distinguishes it from more hydrophilic agents like EDTA and Succimer. This lipophilicity allows it to access intracellular metal stores but also creates a risk of metal redistribution to other tissues, a critical consideration in its clinical application.
In comparison:
-
For acute cadmium toxicity , this compound shows superior life-saving potential over EDTA in animal models, though it may lead to higher residual metal in organs.
-
For lead toxicity , dithiocarbamate derivatives are effective at mobilizing lead from soft tissues and bone, showing comparable or superior performance to Succimer in some aspects.
-
For nickel and copper toxicity , this compound's lipophilic nature contrasts sharply with the hydrophilic action of penicillamine, leading to different biodistribution and excretion profiles.
The choice of a chelating agent must be tailored to the specific metal, the acuity of the poisoning, and the patient's clinical status, weighing the efficacy of the agent against its unique side effect profile and potential for metal redistribution. While agents like Succimer and EDTA remain mainstays due to their hydrophilicity and established protocols, this compound and its derivatives represent important therapeutic options, particularly in scenarios where other agents are less effective.
Ditiocarb vs. Standard Cancer Therapies: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ditiocarb, a repurposed drug with demonstrated anticancer properties, against standard-of-care therapies for Non-Small Cell Lung Cancer (NSCLC), Triple-Negative Breast Cancer (TNBC), and Castration-Resistant Prostate Cancer (CRPC). The information is compiled from preclinical and clinical studies to aid in research and development efforts.
Executive Summary
This compound, the primary metabolite of Disulfiram (B1670777), exerts its anticancer effects primarily through the chelation of copper, forming a complex that inhibits the 26S proteasome. This disruption of cellular protein homeostasis leads to the accumulation of regulatory proteins, cell cycle arrest, and apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival, proliferation, and inflammation. Standard cancer therapies, in contrast, employ a variety of mechanisms, including DNA damage (e.g., Cisplatin), microtubule disruption (e.g., Paclitaxel, Docetaxel), and immune checkpoint inhibition (e.g., Pembrolizumab). This guide presents available data to compare the efficacy of these distinct therapeutic approaches.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize quantitative data from preclinical and clinical studies, offering a comparative view of the efficacy of this compound (or its parent compound Disulfiram) and standard cancer therapies.
Table 1: Non-Small Cell Lung Cancer (NSCLC)
| Therapy | Cancer Model | Efficacy Metric | Result | Citation |
| Disulfiram + Cisplatin/Vinorelbine | Metastatic NSCLC Patients (Phase IIb) | Median Overall Survival | 10.0 months | [1] |
| Placebo + Cisplatin/Vinorelbine | Metastatic NSCLC Patients (Phase IIb) | Median Overall Survival | 7.1 months | [1] |
| Disulfiram + Cisplatin/Vinorelbine | Metastatic NSCLC Patients (Phase IIb) | Median Progression-Free Survival | 5.9 months | [2] |
| Placebo + Cisplatin/Vinorelbine | Metastatic NSCLC Patients (Phase IIb) | Median Progression-Free Survival | 4.9 months | [2] |
| Pembrolizumab + Chemotherapy | Metastatic Non-Squamous NSCLC | 5-Year Overall Survival Rate | 18.4% | |
| Chemotherapy alone | Metastatic Non-Squamous NSCLC | 5-Year Overall Survival Rate | 9.7% |
Table 2: Triple-Negative Breast Cancer (TNBC)
| Therapy | Cancer Model | Efficacy Metric | Result | Citation |
| Disulfiram/Copper | MDA-MB-231 (paclitaxel-resistant) | IC50 | ~1 µM | [3] |
| Paclitaxel | MDA-MB-231 (paclitaxel-resistant) | IC50 | > 10 µM | |
| Disulfiram + Paclitaxel (PEGylated Liposomes) | MDA-MB-231 (paclitaxel-resistant) | IC50 | Significantly lower than each drug alone | |
| Doxorubicin + Cyclophosphamide followed by Paclitaxel | Early-stage TNBC | Pathological Complete Response | Varies by regimen |
Table 3: Castration-Resistant Prostate Cancer (CRPC)
| Therapy | Cancer Model | Efficacy Metric | Result | Citation |
| Disulfiram | VCaP xenografts | Tumor Growth Inhibition | Significant reduction compared to control | |
| Disulfiram | C4-2B xenografts | Tumor Growth | Trend for reduced growth | |
| Docetaxel + Prednisone | Metastatic CRPC Patients | Median Overall Survival | ~18.9 months (TAX 327 trial) | |
| Mitoxantrone + Prednisone | Metastatic CRPC Patients | Median Overall Survival | ~16.5 months (TAX 327 trial) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound/Disulfiram, standard chemotherapy drugs, or combination treatments for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.
Protein Expression Analysis: Western Blot
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p65, IκBα, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Inhibition Assay (Xenograft Model)
This assay evaluates the efficacy of a compound in inhibiting tumor growth in an animal model.
-
Cell Implantation: Human cancer cells (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer, PC3 for prostate cancer) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound/Disulfiram (often in combination with copper), standard chemotherapy, or vehicle control is administered via an appropriate route (e.g., intraperitoneal, oral gavage) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and standard cancer therapies.
This compound's Mechanism of Action: Proteasome Inhibition
Caption: this compound, in the presence of copper, inhibits the 26S proteasome, leading to the accumulation of polyubiquitinated proteins and subsequent apoptosis.
This compound's Mechanism of Action: NF-κB Pathway Inhibition
Caption: this compound inhibits the proteasome, preventing IκBα degradation and thereby sequestering NF-κB in the cytoplasm, inhibiting the transcription of pro-survival genes.
Standard Chemotherapy: Mechanisms of Action
Caption: Standard chemotherapies like Cisplatin induce DNA damage, while taxanes like Paclitaxel and Docetaxel stabilize microtubules, both leading to apoptosis.
Conclusion
The available data suggests that this compound, particularly in combination with copper, exhibits significant anticancer activity across various cancer types. In metastatic NSCLC, a clinical trial has shown that the addition of Disulfiram to standard chemotherapy improves overall and progression-free survival. Preclinical studies in TNBC demonstrate this compound's ability to overcome resistance to standard chemotherapeutics like paclitaxel. For CRPC, while direct comparative data is limited, preclinical evidence indicates this compound's potential to inhibit tumor growth.
The distinct mechanism of action of this compound, primarily through proteasome inhibition, presents a compelling rationale for its use in combination with standard therapies that target different cellular processes. This approach may lead to synergistic effects and help overcome chemoresistance. Further well-designed clinical trials are warranted to fully elucidate the therapeutic potential of this compound in various cancer settings and to establish its place in the clinical armamentarium against cancer.
References
- 1. Pharmacodynamic study of Disulfiram in Men with Non-metastatic Recurrent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput cell-based screening of 4910 known drugs and drug-like small molecules identifies disulfiram as an inhibitor of prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Crucial Role of Copper in Ditiocarb-Mediated Apoptosis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of drug-induced apoptosis is paramount. This guide provides a comprehensive comparison of experimental data validating the essential role of copper in the apoptotic effects of Ditiocarb (diethyldithiocarbamate).
Ditiocarbamates, a class of metal-chelating compounds, have demonstrated potent pro-apoptotic activity in various cancer cell lines.[1][2] Emerging evidence conclusively indicates that their efficacy is not inherent but is critically dependent on the presence of copper. This compound and its analogs, such as pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC), act as ionophores, forming lipophilic complexes with copper ions and facilitating their transport into the cell.[3][4] This influx of copper triggers a cascade of intracellular events, ultimately leading to programmed cell death. This guide will delve into the experimental data supporting this copper-dependent mechanism, compare its efficacy with other agents, and provide detailed protocols for key validation experiments.
Comparative Efficacy of this compound and its Copper Complexes
The pro-apoptotic and anti-proliferative effects of this compound are significantly enhanced when complexed with copper. The following tables summarize quantitative data from various studies, highlighting the superior performance of the this compound-copper complex.
Table 1: Inhibition of Cancer Cell Proliferation
| Compound | Cell Line | Concentration | Inhibition of Proliferation (%) | Reference |
| PDTC-Copper | MDA-MB-231 (Breast Cancer) | 1 µM | 40% | [1] |
| PDTC-Copper | MDA-MB-231 (Breast Cancer) | 10 µM | >90% | |
| CQ-Copper | MDA-MB-231 (Breast Cancer) | 10 µM | 40% | |
| CQ-Copper | MDA-MB-231 (Breast Cancer) | 30 µM | ~80% | |
| Copper, CQ, PDTC, or TM alone | MDA-MB-231 (Breast Cancer) | Various | No significant effect |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Concentration | Apoptotic Cells (%) | Assay | Reference |
| (PyDT)₂Zn | MDA-MB-231 (Breast Cancer) | 20 µmol/L | 81% | TUNEL | |
| (PyDT)₂Cu | MDA-MB-231 (Breast Cancer) | 20 µmol/L | 95% | TUNEL |
Table 3: Proteasome Inhibition
| Compound | Target | IC₅₀ Value | Reference |
| Copper(II) chloride | Purified 20S Proteasome | 5.3 µM | |
| Zinc(II) chloride | Purified 20S Proteasome | 13.8 µM |
Signaling Pathways in this compound-Copper-Mediated Apoptosis
The this compound-copper complex initiates apoptosis through a multi-faceted mechanism, primarily centered around proteasome inhibition and the induction of oxidative stress. This leads to the activation of downstream signaling cascades.
Caption: this compound-Copper Apoptotic Signaling Pathway.
Experimental Workflow for Validation
Validating the role of copper in this compound-mediated apoptosis involves a series of well-defined experiments. The following diagram illustrates a typical workflow.
Caption: Workflow for Validating Copper's Role in Apoptosis.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast), PC-3 (prostate), or SH-SY5Y (neuroblastoma) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI 1640 or DMEM supplemented with 5-10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the test compounds (this compound, CuCl₂, this compound-copper complex, and controls) at various concentrations for specified time periods.
2. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Protocol:
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
-
3. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Principle: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
-
Protocol:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
4. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTP.
-
Protocol:
-
Fix and permeabilize treated cells.
-
Incubate cells with a reaction mixture containing TdT and Br-dUTP (or other labeled dUTP).
-
Detect the incorporated labeled nucleotides using a fluorescently labeled antibody (e.g., FITC-labeled anti-Br-dUTP).
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify apoptotic cells using fluorescence microscopy.
-
5. Proteasome Activity Assay
-
Principle: Measures the chymotrypsin-like activity of the 26S proteasome using a fluorogenic substrate.
-
Protocol:
-
Lyse treated cells to obtain protein extracts.
-
Incubate the cell lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).
-
Measure the fluorescence of the cleaved AMC product over time using a fluorometer.
-
Proteasome activity is calculated from the rate of fluorescence increase and normalized to the protein concentration.
-
6. Western Blot Analysis
-
Principle: Detects specific proteins in a sample to assess the activation of apoptotic signaling pathways.
-
Protocol:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, p27, IκB-α).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
7. Measurement of Intracellular Copper
-
Principle: Quantifies the total intracellular copper content using atomic absorption spectroscopy.
-
Protocol:
-
After treatment, wash cells thoroughly with PBS to remove extracellular copper.
-
Lyse the cells and digest the lysate with nitric acid.
-
Analyze the copper concentration in the digested samples using a graphite (B72142) furnace atomic absorption spectrometer.
-
References
- 1. Clioquinol and pyrrolidine dithiocarbamate complex with copper to form proteasome inhibitors and apoptosis inducers in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dithiocarbamates induce apoptosis in thymocytes by raising the intracellular level of redox-active copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Ditiocarb's Effects on Rodent and Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Ditiocarb (Diethyldithiocarbamate, DDTC) on rodent and human cells, supported by experimental data. The information is intended to assist researchers in interpreting preclinical data and translating findings from rodent models to human applications.
Executive Summary
This compound, a metabolite of the drug disulfiram, exhibits notable differences in its cytotoxic and mechanistic effects between rodent and human cells. A key distinguishing feature is the biphasic cytotoxic response observed in rodent cell lines, where low concentrations are highly toxic, while higher concentrations show reduced toxicity. In contrast, human cell lines demonstrate a consistent dose-dependent increase in cytotoxicity. These species-specific differences underscore the importance of careful consideration when extrapolating rodent-derived data to human contexts. Mechanistically, this compound is known to induce apoptosis, inhibit the NF-κB signaling pathway, and interfere with the proteasome machinery in both cell types, often through its ability to chelate metal ions, particularly copper.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound
| Parameter | Rodent Cells | Human Cells | References |
| Dose-Response | Biphasic: Highly cytotoxic at 0.1-1.0 µg/mL, with significantly less toxicity at 10-100 µg/mL. | Monophasic: Cell survival steadily decreases with increasing DDTC concentration. | [1] |
| IC50 Values | Varies by cell line. For example, some studies on organotin dithiocarbamate (B8719985) compounds (structurally related) in V79 Chinese hamster lung fibroblasts show IC50 values in the range of 0.10 to 0.40 µM. | Varies by cell line. For example, in human hepatoma cells, a 52.4% growth inhibitory rate was observed at 3 mmol/L. In Jurkat E6.1 cells, IC50 values for organotin dithiocarbamate compounds ranged from low to high micromolar. Other dithiocarbamate derivatives have shown IC50 values as low as 0.31 µM in HeLa cells. | [2][3] |
Table 2: Comparative Mechanistic Effects of this compound
| Mechanism | Rodent Cells | Human Cells | References |
| Apoptosis Induction | This compound induces apoptosis in rodent thymocytes, a process dependent on the intracellular level of redox-active copper. In Chinese hamster fibroblasts (V79 cells), this compound induces apoptosis, evidenced by phosphatidylserine (B164497) externalization. | This compound induces apoptosis in various human cancer cell lines, including hepatoma cells, which is characterized by DNA fragmentation and the appearance of apoptotic bodies. In human leukemia cells, this compound and its metabolites can induce apoptosis mediated by p53. | [4][5][6] |
| NF-κB Pathway Inhibition | Pyrrolidine dithiocarbamate (a related compound) has been shown to prevent the in vivo expression of proinflammatory genes regulated by NF-κB in rats. | This compound inhibits the NF-κB signaling pathway, which can suppress migration and adhesion of cancer cells. | |
| Proteasome Inhibition | The proteasome is a target, though less extensively studied in rodent cells compared to human cells. | This compound, particularly in complex with copper, is a potent inhibitor of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis in cancer cells. | |
| DNA Synthesis | This compound inhibits both scheduled and unscheduled DNA synthesis in rat thymocytes. | Not as extensively characterized as in rodent cells, but antiproliferative effects suggest an impact on DNA synthesis. |
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound on rodent and human cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plates for another 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS (phosphate-buffered saline).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualization
Caption: Comparative cytotoxic dose-response to this compound.
Caption: this compound-mediated proteasome inhibition signaling pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. Cytotoxicity of diethyldithiocarbamate in human versus rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of diethyldithiocarbamate on proliferation, redifferention, and apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dithiocarbamates induce apoptosis in thymocytes by raising the intracellular level of redox-active copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Ditiocarb as an Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ditiocarb (diethyldithiocarbamate, DDC), the primary active metabolite of the alcohol-aversion drug disulfiram, is a potent enzyme inhibitor with a broad spectrum of activity. Its therapeutic and toxicological effects are largely attributed to its ability to interfere with various enzymatic processes. Understanding the specificity of this compound is crucial for its development as a therapeutic agent and for elucidating its mechanisms of action. This guide provides a comparative assessment of this compound's inhibitory effects on a range of enzymes, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of this compound's Enzyme Inhibition
The inhibitory potency of this compound and its derivatives varies significantly across different enzymes. The following table summarizes the available quantitative data (IC50 and Ki values) for the inhibition of several key enzymes. A lower value indicates greater potency.
| Enzyme Target | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Organism/System |
| Aldehyde Dehydrogenase 2 (ALDH2) | MeDDC sulfoxide¹ | 2.2 ± 0.5 | - | Irreversible | Recombinant Human |
| MeDDC sulfine¹ | 62 ± 14 | - | Irreversible | Recombinant Human | |
| Cytochrome P450 2E1 (CYP2E1) | This compound (DDC) | - | 12.2 | Mechanism-based | Recombinant Human |
| This compound (DDC) | - | 227.6 | Mechanism-based | Human (CYP2E1.2 variant) | |
| This compound (DDC) | - | 12.4 | Mechanism-based | Human (CYP2E1.4 variant) | |
| Dopamine β-Hydroxylase (DBH) | Dithiocarbamates | 0.027 - 1.6 | - | Not specified | Human Serum |
| Carbonic Anhydrase I (hCA I) | Dithiocarbamate derivatives | - | 66.5 - 910 | Not specified | Human |
| Carbonic Anhydrase II (hCA II) | Dithiocarbamate derivatives | - | 8.9 - 107 | Not specified | Human |
| Mushroom Tyrosinase (cresolase activity) | n-alkyl dithiocarbamates | - | 0.8 - 1.8 | Competitive | Agaricus bisporus |
| Mushroom Tyrosinase (catecholase activity) | n-alkyl dithiocarbamates | - | 9.4 - 28.1 | Mixed | Agaricus bisporus |
| α-Glucosidase | Dithiocarbamate derivative (3f) | 411 | - | Not specified | Yeast |
¹Metabolites of disulfiram, of which this compound is the primary reduced form.
Experimental Protocols for Key Enzyme Inhibition Assays
Accurate assessment of enzyme inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for several of the key enzymes inhibited by this compound.
Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This spectrophotometric assay measures the activity of ALDH by monitoring the reduction of NAD⁺ to NADH.
Materials:
-
ALDH enzyme preparation (e.g., yeast ALDH or recombinant human ALDH2)
-
50 mM Sodium Phosphate (B84403) Buffer, pH 8.2
-
5 mM NAD⁺ solution
-
1 mM Propionaldehyde solution
-
This compound or other test inhibitors
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure: [1]
-
Prepare a reaction mixture in a cuvette containing 710 µL of 50 mM sodium phosphate buffer (pH 8.2), 200 µL of 5 mM NAD⁺, and 40 µL of 1 mM propionaldehyde.
-
To test for inhibition, pre-incubate the ALDH enzyme with the desired concentration of this compound in the phosphate buffer for a specified time (e.g., 20 minutes) at 25°C. A control sample with the enzyme but without the inhibitor should be prepared in parallel.
-
Initiate the enzymatic reaction by adding 50 µL of the enzyme-inhibitor mixture (or the control enzyme solution) to the cuvette containing the reaction mixture.
-
Immediately monitor the increase in absorbance at 340 nm for 2 minutes at 25°C. The rate of NADH production is proportional to the ALDH activity.
-
Calculate the percentage of inhibition by comparing the rate of the inhibitor-treated enzyme to the rate of the control enzyme.
Cytochrome P450 2E1 (CYP2E1) Inhibition Assay
This assay determines the mechanism-based inactivation of CYP2E1 by this compound.
Materials:
-
Recombinant human CYP2E1
-
NADPH regenerating system
-
This compound (DDC)
-
Appropriate CYP2E1 substrate (e.g., chlorzoxazone)
-
HPLC system for product quantification
Procedure: (Based on principles from[2][3])
-
Pre-incubate recombinant human CYP2E1 with varying concentrations of DDC in the presence of an NADPH regenerating system for different time points.
-
Following the pre-incubation, dilute the mixture to a point where the inhibitor concentration is significantly lowered, effectively stopping further inactivation.
-
Initiate the enzymatic reaction by adding a specific substrate for CYP2E1 (e.g., chlorzoxazone).
-
Allow the reaction to proceed for a defined period.
-
Terminate the reaction and quantify the formation of the product (e.g., 6-hydroxychlorzoxazone) using a validated HPLC method.
-
Determine the kinetic parameters of inactivation, Kᵢ and kᵢₙₐ꜀ₜ, by plotting the observed rate of inactivation against the inhibitor concentration.
Xanthine (B1682287) Oxidase (XO) Inhibition Assay
This spectrophotometric assay measures XO activity by monitoring the formation of uric acid from xanthine.
Materials:
-
Xanthine Oxidase (e.g., from bovine milk)
-
70 mM Potassium Phosphate Buffer, pH 7.5
-
150 µM Xanthine solution
-
This compound or other test inhibitors
-
UV-transparent 96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
-
In a UV-transparent 96-well microplate, add the following to each well:
-
Buffer
-
25 µL of the test inhibitor solution (this compound at various concentrations) or vehicle control.
-
25 µL of xanthine oxidase solution (e.g., 0.1 units/mL).
-
-
Pre-incubate the plate at 25°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 150 µL of the xanthine substrate solution to each well.
-
Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
This compound's inhibitory action on specific enzymes can trigger downstream signaling cascades, leading to various cellular responses, including apoptosis and modulation of the NF-κB pathway.
This compound's Influence on Apoptosis Signaling
This compound has been shown to have a complex, dual role in apoptosis. By inhibiting Cu,Zn-superoxide dismutase (SOD), it can lead to an increase in reactive oxygen species (ROS), which can trigger pro-apoptotic events like the translocation of Bax and cytochrome c from the mitochondria. However, this compound can also directly inhibit caspases, the executioner enzymes of apoptosis, thereby blocking the final steps of cell death.
Experimental Workflow for Assessing this compound's Effect on a Signaling Pathway
The following workflow outlines a general approach to investigate the impact of this compound's enzyme inhibitory action on a specific signaling pathway, such as the NF-κB pathway. Inhibition of enzymes like xanthine oxidase by this compound can reduce oxidative stress, which is a known activator of the NF-κB pathway.
Conclusion
This compound exhibits a broad inhibitory profile, affecting a diverse range of enzymes with varying potencies. Its lack of absolute specificity presents both therapeutic opportunities and toxicological challenges. For instance, its inhibition of ALDH2 is the basis for its use in alcohol aversion therapy, while its effects on other enzymes may contribute to its off-target effects. A thorough understanding of its enzyme interaction landscape, as outlined in this guide, is essential for the rational design of this compound-based therapies and for accurately interpreting experimental results. Future research should focus on generating comprehensive and comparative quantitative data for a wider array of enzymes to build a more complete specificity profile of this multifaceted inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
